4-Chloro-2-hydroxybenzamide
説明
Structure
3D Structure
特性
IUPAC Name |
4-chloro-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRFMWBOQWRGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547752 | |
| Record name | 4-Chloro-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37893-37-1 | |
| Record name | 4-Chloro-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2-hydroxybenzamide (CAS: 37893-37-1)
An essential halogenated aromatic amide, 4-Chloro-2-hydroxybenzamide, serves as a critical structural motif and versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and applications, with a focus on its relevance to researchers and professionals in drug development.
Core Compound Properties
This compound, also known as 4-chlorosalicylamide, is a derivative of salicylic acid.[1][2] The presence of a chlorine atom at the para position and a hydroxyl group at the ortho position to the amide functionality imparts unique electronic and steric properties that are instrumental in its chemical reactivity and biological activity.[3]
| Property | Value | Source(s) |
| CAS Number | 37893-37-1 | [1][4][5] |
| Molecular Formula | C₇H₆ClNO₂ | [1][4][5] |
| Molecular Weight | 171.58 g/mol | [4][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 4-chlorosalicylamide | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Boiling Point | 312.90 °C | [4] |
| InChI Key | NXRFMWBOQWRGFW-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C=C1Cl)O)C(=O)N | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and straightforward method involves the amidation of 4-chlorosalicylic acid. This process typically involves the activation of the carboxylic acid group followed by reaction with an ammonia source.
This protocol describes a laboratory-scale synthesis of this compound from 4-chlorosalicylic acid.
Step 1: Activation of the Carboxylic Acid
-
In a round-bottom flask, dissolve 1 equivalent of 4-chlorosalicylic acid in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of a coupling agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise to the solution while stirring. The use of a catalytic amount of N,N-dimethylformamide (DMF) is recommended when using oxalyl chloride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases. This step forms the intermediate 4-chloro-2-hydroxybenzoyl chloride.
Step 2: Amidation
-
In a separate flask, prepare a concentrated solution of aqueous ammonia (ammonium hydroxide).
-
Cool the acyl chloride solution from Step 1 back to 0 °C.
-
Slowly add the cold acyl chloride solution to the stirred ammonia solution. This reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
A precipitate of this compound will form.
-
Continue stirring the mixture for an additional 1-2 hours to ensure the completion of the reaction.
Step 3: Isolation and Purification
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted ammonia and salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
Dry the purified product under a vacuum.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically 6.5-8.0 ppm). The amide (CONH₂) protons may appear as two broad singlets, and the phenolic hydroxyl (OH) proton will likely be a broad singlet at a higher chemical shift.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide will appear downfield (around 165-170 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present.[6]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary Amide |
| 3300-2500 | O-H stretch (broad) | Phenolic Hydroxyl |
| ~1680 | C=O stretch (Amide I) | Amide |
| ~1630 | N-H bend (Amide II) | Amide |
| 1600-1450 | C=C stretch | Aromatic Ring |
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.58 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of a variety of more complex molecules with potential biological activities.[4] The salicylamide scaffold itself is present in several biologically active compounds.[7]
This compound is utilized in the synthesis of novel therapeutic agents. For instance, derivatives of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have been identified as potent inhibitors of human adenovirus (HAdV).[8] In these studies, the core salicylamide structure is crucial for the observed antiviral activity. Some of these novel analogues have demonstrated increased selectivity and potency compared to the lead compound, niclosamide.[8]
The broader class of salicylamide derivatives has shown promise as broad-spectrum antiviral agents against both RNA and DNA viruses.[7] Niclosamide, a well-known salicylamide derivative, has been investigated for its potential in treating various diseases, including cancer and viral infections.[9] The structural similarity of this compound to these active compounds makes it a valuable starting point for the development of new drugs. Some research suggests that salicylamide derivatives may exert their antiviral effects by targeting viral replication processes or modulating host signaling pathways.[7][8]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
It is recommended to handle this compound in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11][12]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Buy (S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide [smolecule.com]
- 4. This compound | 37893-37-1 | MBA89337 [biosynth.com]
- 5. Page loading... [guidechem.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ニクロサミド - Wikipedia [ja.wikipedia.org]
- 10. fishersci.fr [fishersci.fr]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
physical and chemical properties of 4-Chloro-2-hydroxybenzamide
An In-depth Technical Guide to the Core Physical and Chemical Properties of 4-Chloro-2-hydroxybenzamide
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive analysis of this compound. As a Senior Application Scientist, the following discourse is structured to deliver not just data, but actionable insights into the causality behind the compound's behavior and its experimental determination.
Introduction and Strategic Importance
This compound (CAS No: 37893-37-1) is a halogenated derivative of salicylamide. Salicylamides, a class of compounds characterized by a 2-hydroxybenzamide scaffold, are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include antibacterial, antimycobacterial, and antifungal properties.[1] The introduction of a chlorine atom at the 4-position of the phenyl ring critically influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.
This document serves as a technical primer, elucidating the fundamental physicochemical properties of this compound. Understanding these core characteristics is paramount for its application as a synthetic building block and for the rational design of novel therapeutic agents.[2]
Chemical Identity and Molecular Structure
A precise understanding of the molecular architecture is the foundation for interpreting all other chemical and physical data.
| Identifier | Value | Source |
| CAS Number | 37893-37-1 | [2][3] |
| Molecular Formula | C₇H₆ClNO₂ | [2][3] |
| Molecular Weight | 171.58 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)O)C(=O)N | [2] |
| InChI Key | NNHMQZBVJPQCAK-UHFFFAOYSA-N | [4] |
The structure consists of a benzene ring substituted with a hydroxyl group (-OH) at position 2, a carboxamide group (-CONH₂) at position 1, and a chlorine atom (-Cl) at position 4. The intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen is a key feature, influencing its conformation and properties.
Caption: Molecular structure of this compound.
Core Physical Properties
The physical properties dictate the compound's behavior in various matrices, which is critical for formulation, purification, and experimental design.
| Property | Value | Comments | Source |
| Appearance | White to off-white crystalline powder | Typical for salicylamide derivatives. | [5] |
| Boiling Point | 312.90 °C (Predicted) | High boiling point is expected due to hydrogen bonding and molecular weight. | [2] |
| Melting Point | Not available | The related 5-chloro isomer melts at 200-202 °C. A similar high melting point is expected. | [6] |
| Solubility | Low in water; Soluble in organic solvents like ethanol, acetone, and DMSO. | The parent compound, salicylamide, has low water solubility. Halogenation often decreases aqueous solubility further. | [5] |
| Storage | Store at 2°C - 8°C | Recommended for maintaining long-term stability. | [2] |
The low aqueous solubility is a common challenge with salicylamides, often necessitating the use of organic co-solvents or advanced formulation strategies in drug development.[1]
Spectroscopic Profile
Spectroscopic data provides the definitive structural fingerprint of the molecule. While a dedicated spectrum for this compound is not publicly available, its features can be reliably predicted based on its constituent functional groups and data from analogous structures.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The three aromatic protons will appear as a complex multiplet system due to their coupling. The amide (-NH₂) protons may appear as one or two broad singlets, and the phenolic (-OH) proton will be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three different substituents (-OH, -Cl, -CONH₂).
-
Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying functional groups. Key expected absorption bands include:
-
O-H stretch : A broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
-
N-H stretch : Two distinct peaks around 3150-3500 cm⁻¹ for the primary amide.
-
C=O stretch : A strong, sharp peak around 1630-1680 cm⁻¹ for the amide carbonyl.
-
C=C stretch : Peaks in the 1450-1600 cm⁻¹ region for the aromatic ring.
-
C-Cl stretch : A band in the 600-800 cm⁻¹ region.
-
-
UV-Vis Spectroscopy : The molecule contains a substituted benzene ring, a chromophore that absorbs UV light. The presence of the hydroxyl, amide, and chloro groups will shift the absorption maxima (λ_max) compared to unsubstituted benzene.[7] Electronic transitions, likely of the π → π* type, are expected in the UV region.[8]
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three functional groups: the phenolic hydroxyl, the primary amide, and the chloro-substituted aromatic ring.
-
Phenolic Hydroxyl Group : This group is weakly acidic and can be deprotonated by a base to form a phenoxide. It can undergo O-alkylation or O-acylation reactions.
-
Amide Group : The amide bond can be hydrolyzed under strong acidic or basic conditions to yield 4-chlorosalicylic acid and ammonia.
-
Aromatic Ring : The ring is activated towards electrophilic aromatic substitution by the strongly activating -OH group and deactivated by the -Cl and -CONH₂ groups. The directing effects of these groups will determine the position of substitution in further reactions.
-
Stability : The compound is generally stable under normal conditions but should be stored away from strong oxidizing agents, acids, and bases.[9] As with many phenols, it may be sensitive to light and air over long periods.
Synthesis Pathway Overview
While specific manufacturing processes are proprietary, a logical and common synthetic route involves the amidation of a 4-chlorosalicylic acid derivative.
Caption: A plausible synthetic route to this compound.
This two-step process typically involves first converting the carboxylic acid of 4-chlorosalicylic acid into a more reactive species (like an acyl chloride or an ester) followed by reaction with ammonia. This is a standard and robust method for amide formation.
Biological Activity and Applications
This compound serves as a key intermediate in the synthesis of more complex molecules with targeted biological activities.[2] The salicylamide scaffold itself is known for a wide range of pharmacological effects. Derivatives have shown potent activity against various pathogens and cellular targets:
-
Antimycobacterial Activity : Chloro-substituted salicylamides have demonstrated significant activity against mycobacterial strains, sometimes comparable or superior to standard drugs like isoniazid.[1]
-
Antibacterial and Antifungal Activity : The class of compounds exhibits broad-spectrum antimicrobial properties.[1][10]
-
Antiviral Potential : Related salicylamide derivatives, such as niclosamide, are known to possess broad-spectrum antiviral activities.[11]
The specific activity of this compound would need to be determined through dedicated screening, but its structural similarity to other active compounds makes it a promising candidate for further investigation and a valuable scaffold for medicinal chemistry programs.
Safety and Toxicological Profile
Handling any chemical substance requires adherence to strict safety protocols. The following information is based on available data for this compound and structurally related chemicals.
-
GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements :
-
Prevention : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[2]
-
Response : P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
-
Handling : Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Employ standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
First Aid : In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[9][12]
Experimental Protocols
The following are standardized, field-proven methodologies for characterizing key properties of this compound.
Protocol 1: Melting Point Determination
Objective: To determine the temperature range over which the crystalline solid melts.
-
Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility of the compound in a specific solvent at a controlled temperature. This protocol is adapted from standard methods used for similar compounds like 4-Hydroxybenzamide.[13]
-
System Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., phosphate-buffered saline, ethanol) in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Centrifuge the sample to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic particulate matter.
-
Quantification (HPLC): Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with standards of known concentrations must be used for accurate quantification.[13]
Caption: Experimental workflow for solubility determination.
Conclusion
This compound is a well-defined chemical entity with properties that make it a valuable building block in medicinal and materials chemistry. Its characteristics—low aqueous solubility, high melting point, and specific reactivity profile—are largely dictated by the interplay of its hydroxyl, amide, and chloro-substituted aromatic functionalities. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge required for the effective handling, characterization, and strategic utilization of this compound in their research and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 37893-37-1 | MBA89337 [biosynth.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-Chloro-2-hydroxybenzamide | C7H6ClNO2 | CID 348094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.fr [fishersci.fr]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 4-Chloro-2-hydroxybenzamide: Molecular Structure, Properties, and Synthetic Applications
This guide provides a comprehensive technical overview of 4-Chloro-2-hydroxybenzamide (CAS No: 37893-37-1), a valuable chemical intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, physicochemical properties, and its strategic application as a building block in the synthesis of complex and biologically active compounds.
Introduction and Strategic Importance
This compound is a substituted aromatic amide that belongs to the salicylamide family. The presence of three distinct functional groups—a hydroxyl group, an amide, and a chloro substituent on a benzene ring—renders it a versatile and reactive scaffold. Its structural relationship to salicylic acid and other bioactive benzamides makes it a compound of significant interest in medicinal chemistry. It serves not as an end-product, but as a critical starting material or intermediate for constructing more elaborate molecular architectures, particularly in the development of novel therapeutic agents.[1][2] This guide aims to provide the foundational knowledge required to effectively utilize this compound in a research and development setting.
Molecular Structure and Physicochemical Profile
A precise understanding of the molecular structure and properties of this compound is fundamental to its application.
IUPAC Name: this compound Synonyms: 4-Chlorosalicylamide
The molecule consists of a benzamide core with a hydroxyl group positioned ortho to the amide and a chlorine atom positioned para to the hydroxyl group. This specific arrangement of substituents dictates its reactivity and intermolecular interaction potential.
Caption: 2D Molecular Structure of this compound.
Physicochemical Data Summary
The key properties of this compound are summarized in the table below. These parameters are essential for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| CAS Number | 37893-37-1 | [2][3] |
| Molecular Formula | C₇H₆ClNO₂ | [2][3] |
| Molecular Weight | 171.58 g/mol | [2][3] |
| Boiling Point | 312.90 °C (Predicted) | [2] |
| Melting Point | Data not available in searched resources. | |
| Topological Polar Surface Area | 63.3 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)O)C(=O)N | [2] |
| InChI Key | NXRFMWBOQWRGFW-UHFFFAOYSA-N | [3] |
Synthesis and Chemical Reactivity
Synthetic Pathway: Amidation of 4-Chloro-2-hydroxybenzoic Acid
The most direct and common laboratory synthesis of this compound involves the amidation of its corresponding carboxylic acid, 4-Chloro-2-hydroxybenzoic acid. This transformation requires the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia. A standard and effective method is the conversion of the carboxylic acid to an acyl chloride intermediate.
Causality of Experimental Choices:
-
Activation: Carboxylic acids are generally not reactive enough to undergo direct amidation under mild conditions. Thionyl chloride (SOCl₂) is an excellent choice for converting the carboxylic acid to the more electrophilic acyl chloride. The byproducts of this reaction (SO₂ and HCl) are gaseous, which simplifies their removal and drives the reaction to completion.
-
Nucleophilic Attack: Once the highly reactive acyl chloride is formed, it readily reacts with a nucleophile. Aqueous ammonia provides the amine group that attacks the carbonyl carbon.
-
Neutralization: The reaction generates HCl as a byproduct. Using an excess of ammonia or adding a non-nucleophilic base is crucial to neutralize this acid, preventing the protonation of the desired amine nucleophile.
Representative Experimental Protocol
This protocol is a representative procedure based on established chemical principles and is not from a validated source. It should be adapted and optimized under appropriate laboratory safety protocols.
Step 1: Acyl Chloride Formation
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend 4-Chloro-2-hydroxybenzoic acid (1 equivalent) in an anhydrous, inert solvent like toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂, ~1.5 equivalents) dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the mixture to reflux (approx. 60-70°C) for 2-3 hours, or until the evolution of gases ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-2-hydroxybenzoyl chloride.
Step 2: Amidation
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath to 0°C.
-
With vigorous stirring, slowly add an excess of concentrated aqueous ammonia (approx. 3 equivalents). A precipitate of the product is expected to form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Filter the solid product using a Büchner funnel.
-
Wash the crude product thoroughly with cold water to remove ammonium chloride and any other water-soluble impurities.
-
Wash with a small amount of cold DCM to remove non-polar impurities.
-
Dry the product under vacuum. For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/water) may be performed.
References
solubility of 4-Chloro-2-hydroxybenzamide in different solvents
An In-depth Technical Guide to the Solubility of 4-Chloro-2-hydroxybenzamide in Different Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a key chemical intermediate with significant potential in medicinal chemistry and materials science.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper establishes a robust theoretical framework for predicting its solubility behavior in various solvent classes. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its thermodynamic solubility, empowering researchers, scientists, and drug development professionals to generate reliable and reproducible data. The methodologies presented herein are grounded in established physicochemical principles and are designed to be self-validating, ensuring the scientific integrity of the results.
Introduction to this compound: A Molecule of Interest
This compound (CAS No: 37893-37-1, Molecular Formula: C₇H₆ClNO₂) is a substituted benzamide that serves as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring a chloro-substituted benzene ring coupled with a hydroxy and an amide functional group, makes it an intriguing candidate for pharmaceutical and materials science research. The broader family of salicylamide (2-hydroxybenzamide) derivatives has demonstrated a wide spectrum of biological activities, including antiviral properties.[2]
A thorough understanding of the solubility of this compound is a critical prerequisite for its successful application in any research and development endeavor. Solubility is a fundamental physicochemical property that dictates a compound's bioavailability, formulation feasibility, and overall efficacy in biological systems.[3][4] This guide will delve into the theoretical underpinnings of its solubility and provide a practical framework for its experimental determination.
Theoretical Framework for Solubility: A Predictive Analysis
The principle of "like dissolves like" governs the solubility of a solid crystalline compound such as this compound in a liquid solvent. This principle is a reflection of the intermolecular forces at play between the solute and the solvent molecules. The dissolution process involves a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.[5]
The molecular structure of this compound offers several clues to its potential solubility profile:
-
The Amide Group (-CONH₂): This functional group is polar and can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar solvents.[5]
-
The Hydroxyl Group (-OH): As a hydrogen bond donor and acceptor, the hydroxyl group further enhances the molecule's polarity and its potential to dissolve in polar protic solvents.
-
The Chloro Substituent (-Cl): The chlorine atom increases the molecule's polarity and can participate in halogen bonding.[5]
-
The Benzene Ring: The aromatic ring can engage in π-π stacking and van der Waals interactions.[5]
Based on these structural features, we can predict the general solubility behavior of this compound in different solvent classes:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can readily engage in hydrogen bonding with the amide and hydroxyl groups of this compound. Therefore, moderate to good solubility is anticipated in these solvents. However, the presence of the relatively nonpolar benzene ring might limit its aqueous solubility. It is well-established that for many drug-like molecules, aqueous solubility is a critical parameter.[4][6]
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), acetone): These solvents can act as hydrogen bond acceptors for the amide and hydroxyl protons and are effective at solvating polar molecules.[5] Consequently, this compound is expected to exhibit good solubility in these solvents. DMSO, in particular, is a powerful organic solvent often used in initial solubility screening for drug discovery.[7][8]
-
Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, the energy required to overcome the strong intermolecular forces within the this compound crystal lattice is unlikely to be compensated by the weak solute-solvent interactions. As a result, low solubility is expected in these solvents.[5]
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are valuable, precise and quantitative solubility data must be determined experimentally. The thermodynamic or equilibrium solubility represents the true saturation point of a compound in a solvent and is a critical parameter for formulation development.[9] The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and reproducibility.[7][10]
Detailed Protocol: The Shake-Flask Method
This protocol outlines the necessary steps for determining the equilibrium solubility of this compound.
Materials and Equipment:
-
This compound (solid)
-
A range of analytical grade solvents
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Add a known volume of each test solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). The choice of temperature is often dictated by the intended application, with 37°C being relevant for biopharmaceutical evaluations.[7]
-
Agitate the samples for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification via HPLC:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.
-
Develop a suitable HPLC method for the quantification of this compound. An example of HPLC parameters is provided below.
-
Inject the calibration standards to generate a calibration curve by plotting the peak area against concentration.
-
Dilute the filtered saturated solutions with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted samples and determine their concentration from the calibration curve.
-
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (likely in the range of 230-280 nm)
-
Injection Volume: 10 µL
5. Data Calculation and Reporting:
-
Calculate the concentration of this compound in the original saturated solution, taking into account any dilution factors.
-
Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.
Visualizing the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
For clear and comparative analysis, the experimentally determined solubility data for this compound should be summarized in a structured table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
The Broader Impact of Solubility in Drug Development
The solubility of a potential drug candidate is a cornerstone of its developability. Poor aqueous solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in the body.[3][4] In the early stages of drug discovery, high-throughput methods are often employed to assess the kinetic solubility of a large number of compounds.[8][11] This allows for the rapid identification of compounds with favorable physicochemical properties. As a compound progresses through the development pipeline, a more rigorous determination of its thermodynamic solubility becomes essential for designing appropriate formulations for preclinical and clinical studies.[7][8]
Conclusion
References
- 1. This compound | 37893-37-1 | MBA89337 [biosynth.com]
- 2. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rheolution.com [rheolution.com]
- 4. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pharmatutor.org [pharmatutor.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-hydroxybenzamide
This document provides a comprehensive technical overview of the synthetic pathways leading to 4-Chloro-2-hydroxybenzamide (CAS No: 37893-37-1), a valuable chemical intermediate.[1] The guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of synthetic strategies.
Introduction and Retrosynthetic Analysis
This compound is a substituted salicylamide derivative. Its structure, featuring a hydroxyl group, an amide, and a halogen on an aromatic ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1]
A logical retrosynthetic analysis of the target molecule suggests two primary bond disconnections. The most apparent disconnection is at the amide C-N bond, leading back to an activated derivative of 4-Chloro-2-hydroxybenzoic acid and an ammonia equivalent. A further disconnection of the C-Cl bond on the precursor acid leads back to the readily available starting material, 2-hydroxybenzoic acid (salicylic acid). This forms the basis of our primary synthetic pathway.
Primary Synthesis Pathway: From Salicylic Acid
The most industrially viable and direct route to this compound involves a two-step sequence starting from salicylic acid: (1) regioselective chlorination to form the key intermediate, 4-Chloro-2-hydroxybenzoic acid, followed by (2) amidation.
Step 1: Synthesis of 4-Chloro-2-hydroxybenzoic Acid
The introduction of a chlorine atom onto the salicylic acid scaffold is achieved via electrophilic aromatic substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. Consequently, electrophilic attack is directed to the positions ortho and para to the hydroxyl group (C3 and C5). However, direct chlorination can often lead to a mixture of products, including 5-chlorosalicylic acid and 3,5-dichlorosalicylic acid.[2][3] Achieving regioselectivity for the 4-chloro isomer requires carefully controlled conditions, often detailed in patented procedures that utilize specific solvents and temperature profiles to favor the desired product.[4]
Mechanism Insight: The reaction proceeds via the formation of a positively charged sigma complex (arenium ion) intermediate, which is stabilized by resonance. The directing effects of the substituents determine the kinetic and thermodynamic favorability of the possible isomers.
Step 2: Amidation of 4-Chloro-2-hydroxybenzoic Acid
Directly reacting a carboxylic acid with ammonia to form an amide is generally inefficient due to the competing acid-base reaction, which forms a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be activated. A robust and widely used method is the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6]
Mechanism Insight: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide and a chloride ion, which attacks the carbonyl carbon to form the acyl chloride. This acyl chloride is a potent electrophile that reacts readily with nucleophiles like ammonia. The subsequent nucleophilic acyl substitution by ammonia proceeds via a tetrahedral intermediate, which then eliminates a chloride ion to yield the final amide product.
Experimental Protocol: Primary Synthesis Pathway
Disclaimer: This protocol is a representative synthesis and should be adapted and optimized with appropriate laboratory safety precautions.
Part A: Synthesis of 4-Chloro-2-hydroxybenzoic Acid
-
Reactor Setup: In a fume hood, charge a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube with salicylic acid (13.8 g, 0.1 mol).
-
Dissolution: Add a suitable solvent such as glacial acetic acid (150 mL) and stir until the salicylic acid is fully dissolved.
-
Chlorination: Cool the solution to 10-15°C using an ice bath. Bubble chlorine gas through the solution at a controlled rate, or add a chlorinating agent like N-chlorosuccinimide (NCS) (14.0 g, 0.105 mol) portion-wise, maintaining the temperature below 20°C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water to remove acetic acid and unreacted NCS, and dried under vacuum.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-Chloro-2-hydroxybenzoic acid.
Part B: Synthesis of this compound
-
Acyl Chloride Formation: In a dry 250 mL flask under an inert atmosphere (e.g., nitrogen), suspend 4-Chloro-2-hydroxybenzoic acid (8.6 g, 0.05 mol) in an anhydrous aprotic solvent like dichloromethane (DCM, 100 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (5.4 mL, 0.075 mol) dropwise to the stirred suspension at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, which should be scrubbed.[7]
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 40°C for DCM) for 2-3 hours until gas evolution ceases and the solution becomes clear.
-
Solvent Removal: Cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The residue is the crude 4-chloro-2-hydroxybenzoyl chloride.
-
Amidation: In a separate flask, cool 100 mL of concentrated aqueous ammonia (28-30%) in an ice bath to 0-5°C.
-
Addition: Dissolve the crude acyl chloride in a minimal amount of anhydrous THF (approx. 50 mL) and add it dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of the amide will form immediately.[7]
-
Completion and Isolation: Allow the mixture to warm to room temperature and stir for an additional hour. Collect the solid product by vacuum filtration.
-
Washing and Purification: Wash the filter cake extensively with cold water to remove ammonium chloride, then with a small amount of cold ethanol. Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.
Alternative Synthesis Pathways
While the chlorination of salicylic acid is the most direct route, other strategies exist, often employed for synthesizing isomers or when specific starting materials are more accessible. One such strategy involves the transformation of an amino group into a hydroxyl group via a diazotization reaction. For instance, the synthesis of the related isomer, 2-chloro-4-hydroxybenzoic acid, can be achieved starting from 4-amino-2-chlorobenzoic acid.[8]
Alternative Route: Diazotization
-
Starting Material: 4-Amino-2-chlorobenzoic acid.[9]
-
Diazotization: The primary aromatic amine is treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., H₂SO₄) at low temperatures (0-5°C) to form a diazonium salt.
-
Hydrolysis: The diazonium salt solution is then heated. The diazonium group is an excellent leaving group (N₂) and is displaced by water (hydrolysis) to install a hydroxyl group on the aromatic ring, yielding 2-chloro-4-hydroxybenzoic acid.[8]
-
Amidation: This resulting acid can then be converted to the corresponding amide via the activation and amidation sequence described in the primary pathway.
Comparative Analysis of Synthesis Pathways
| Feature | Primary Pathway (Chlorination) | Alternative Pathway (Diazotization) |
| Starting Material | Salicylic Acid | An aminobenzoic acid derivative |
| Key Reactions | Electrophilic Aromatic Substitution, Nucleophilic Acyl Substitution | Diazotization, Nucleophilic Aromatic Substitution (SNAr-type), Amidation |
| Reagent Hazards | Thionyl chloride (corrosive, toxic fumes), Chlorine source (oxidizer, toxic) | Sodium nitrite (toxic, oxidizer), Diazonium salts (potentially unstable/explosive) |
| Regioselectivity | Can be challenging; may produce isomer mixtures requiring purification.[2] | Generally high regiocontrol based on the starting amine's substitution pattern. |
| Scalability | Generally robust and scalable with proper engineering controls. | Requires strict low-temperature control for the diazotization step, which can be challenging on a large scale. |
| Applicability | Most direct route for the target molecule. | Useful for generating specific isomers not easily accessible via direct substitution.[8] |
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process involving the chlorination of salicylic acid followed by the amidation of the resulting 4-Chloro-2-hydroxybenzoic acid. The key to successful amidation is the activation of the carboxylic acid, for which conversion to an acyl chloride using thionyl chloride is a reliable and well-established method. While alternative routes such as those involving diazotization chemistry exist, they are typically more relevant for producing specific isomers. The choice of synthetic pathway ultimately depends on factors such as starting material availability, required purity, process safety, and scalability.
References
- 1. This compound | 37893-37-1 | MBA89337 [biosynth.com]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. ias.ac.in [ias.ac.in]
- 4. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Biological Activities of 4-Chlorosalicylamide Derivatives
Introduction: The Emergence of 4-Chlorosalicylamide Derivatives in Therapeutic Research
Salicylamides, a class of compounds characterized by a benzamide scaffold with a hydroxyl group at the ortho position, have long been a subject of interest in medicinal chemistry. Their derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The strategic introduction of a chlorine atom at the 4-position of the salicylic acid ring has given rise to a new generation of derivatives with markedly enhanced and diverse therapeutic potential. This modification significantly alters the electronic and lipophilic properties of the molecule, often leading to improved bioavailability and target engagement.
This technical guide provides a comprehensive exploration of the multifaceted biological activities of 4-chlorosalicylamide derivatives. We will delve into their anticancer, antimicrobial, and antiviral properties, elucidating the underlying mechanisms of action, presenting key structure-activity relationship (SAR) insights, and providing detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutic agents.
Part 1: Anticancer Activity - Targeting Key Oncogenic Pathways
The most extensively studied and perhaps most promising therapeutic application of 4-chlorosalicylamide derivatives is in oncology. These compounds have demonstrated significant antiproliferative effects across a range of human cancer cell lines, often acting through precise molecular mechanisms that disrupt cancer cell growth, proliferation, and survival.[4][5][6]
Mechanism of Action: Inhibition of STAT3 Signaling
A primary mechanism through which many salicylamide derivatives, including the well-known anthelmintic drug niclosamide, exert their anticancer effects is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8] Persistent activation of STAT3 is a key oncogenic driver in approximately 70% of cancers, making it a highly attractive therapeutic target.[8]
STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream kinases (like JAK2), dimerizes, translocates to the nucleus, and binds to DNA, promoting the expression of genes involved in cell proliferation, survival, and angiogenesis. 4-chlorosalicylamide derivatives have been shown to interfere with this critical process, often by disrupting STAT3 homodimerization or its binding to DNA.[8][9]
Caption: Inhibition of the STAT3 signaling pathway by 4-chlorosalicylamide derivatives.
Mechanism of Action: Tubulin Polymerization Inhibition
Another significant anticancer mechanism for this class of compounds is the inhibition of microtubule assembly.[4][10] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these derivatives disrupt the dynamic process of polymerization and depolymerization. This interference leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[10]
Quantitative Anticancer Activity Data
The antiproliferative activity of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives has been evaluated against several human cancer cell lines. The data, expressed as GI₅₀ (the concentration causing 50% growth inhibition), demonstrates potent activity, particularly for compounds 24 and 33 .[4][10]
| Compound ID | Derivative Structure (Key Feature) | Caco-2 (Colon) GI₅₀ (μM) | HCT-116 (Colon) GI₅₀ (μM) | MCF-7 (Breast) GI₅₀ (μM) | MDA-MB-231 (Breast) GI₅₀ (μM) |
| 24 | 4-chloro substitution on benzyl ring | 7.5 | 10.7 | 5.6 | 8.3 |
| 33 | Methylene linker to sulfonamide | 3.3 | 5.9 | 5.8 | 10.7 |
| Colchicine | Reference Drug | - | - | - | - |
| Data synthesized from El-Sayed, et al. (2022).[4] |
Experimental Protocol: In Vitro Antiproliferative Assay (Sulforhodamine B Assay)
This protocol outlines a standard method for assessing the growth inhibitory effects of 4-chlorosalicylamide derivatives on adherent cancer cell lines.
Causality: The Sulforhodamine B (SRB) assay is chosen for its reliability, sensitivity, and basis in measuring total cellular protein content, which provides a stable endpoint directly proportional to cell number.
Methodology:
-
Cell Plating: Seed cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-chlorosalicylamide derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Colchicine).
-
Incubation: Incubate the plates for 48-72 hours under the same conditions.
-
Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.
-
Data Acquisition: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition and determine the GI₅₀ value using non-linear regression analysis.
Part 2: Antimicrobial Activity - A Renewed Weapon Against Resistant Pathogens
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. 4-chlorosalicylamide derivatives have emerged as promising antibacterial agents, particularly against Gram-positive pathogens.[11][12]
Spectrum of Activity and Mechanism of Action
Chloro-substituted salicylanilides have demonstrated significant bactericidal effects against Gram-positive bacteria, including clinically relevant strains.[11][13] While the precise mechanism is multifaceted, it is believed to involve the disruption of bacterial cell membrane integrity and the uncoupling of essential metabolic processes. The phenolic hydroxyl group is considered crucial for this activity.[11]
Studies have shown that compounds derived from N-(2-chlorophenyl)-2-hydroxybenzamide are particularly effective. The 2-chloro substitution on the aniline ring appears to be beneficial for the antibacterial effect.[11] In contrast, activity against Gram-negative strains is often limited, likely due to the protective outer membrane of these bacteria.
Quantitative Antimicrobial Data
The efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Compound Class | Target Organism (Gram-positive) | MIC (mg/mL) | MBC (mg/mL) |
| N-(2-chlorophenyl) salicylamide derivatives | Staphylococcus aureus | 0.125 - 1.0 | 0.125 - 1.0 |
| N-(4-chlorophenyl) salicylamide derivatives | Staphylococcus aureus | > 1.0 | > 1.0 |
| Data synthesized from Trif, M. C., et al. (2022).[11] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the standardized method for determining the MIC of an antimicrobial agent.
Causality: The broth microdilution method is a gold-standard quantitative technique that allows for the simultaneous testing of multiple compounds against a standardized bacterial inoculum, providing a precise measure of growth inhibition.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Methodology:
-
Compound Preparation: Dissolve the 4-chlorosalicylamide derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (inoculum in broth without compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 3: Antiviral Activity - A Broad-Spectrum Approach
Salicylamide derivatives are recognized as broad-spectrum antiviral agents, capable of inhibiting the replication of a wide range of RNA and DNA viruses.[14] This activity is particularly relevant in the context of emerging viral threats.
Mechanism of Action: Targeting Viral Replication and Capsid Formation
The antiviral mechanisms of 4-chlorosalicylamide derivatives can be host- or virus-centric. For instance, in the context of Hepatitis B Virus (HBV), certain derivatives have been shown to impair the expression of the HBV core protein (HBc) or disrupt the formation of the viral capsid, a critical step in the viral life cycle.[15]
For example, studies on a series of salicylamide derivatives revealed that while some compounds reduced the expression levels of the core protein, others, like compound 50 , were found to disrupt the assembly of the capsid without significantly affecting protein expression.[15] This highlights the ability of these derivatives to interfere with distinct stages of viral replication.
Quantitative Antiviral Data (Anti-HBV Activity)
The anti-HBV activity of salicylamide derivatives has been evaluated in vitro using the HepAD38 cell line, which supports HBV replication.
| Compound ID | Key Structural Feature | IC₅₀ (μM) | Selectivity Index (SI) |
| 50 | 4-F and 5-Cl removed from salicylic ring | 0.52 | 20.1 |
| 56 | (Structure not detailed in source) | 0.47 | 17.6 |
| Data synthesized from Zhang, Y., et al. (2024).[15] |
Experimental Protocol: In Vitro Anti-HBV Assay (qPCR)
This protocol describes the evaluation of compounds for their ability to inhibit HBV replication in cell culture by quantifying viral DNA.
Causality: Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying DNA levels. This makes it the ideal choice for accurately measuring the reduction in viral progeny DNA, providing a direct assessment of a compound's inhibitory effect on viral replication.
Methodology:
-
Cell Culture and Treatment: Plate HepAD38 cells (which have tetracycline-repressible HBV expression) in collagen-coated plates. After 24 hours, replace the medium with fresh medium containing various concentrations of the 4-chlorosalicylamide derivative.
-
Incubation: Incubate the cells for 6-8 days, replacing the medium and compound every 2 days.
-
Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.
-
Viral DNA Extraction: Precipitate viral particles from the supernatant. Lyse the particles and extract the viral DNA using a commercial DNA extraction kit.
-
qPCR Analysis: Perform qPCR using primers and a probe specific for a conserved region of the HBV genome. Use a standard curve generated from a plasmid containing the HBV genome to quantify the viral DNA copy number.
-
Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the vehicle-treated control. Determine the IC₅₀ (50% inhibitory concentration) from the dose-response curve.
-
Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., CCK-8 or MTT) on the same cells to determine the CC₅₀ (50% cytotoxic concentration). The Selectivity Index (SI = CC₅₀ / IC₅₀) can then be calculated to assess the therapeutic window.
Conclusion and Future Perspectives
4-Chlorosalicylamide derivatives represent a versatile and highly promising chemical scaffold in modern drug discovery. The strategic placement of the chlorine atom profoundly influences their biological profile, leading to potent anticancer, antimicrobial, and antiviral activities. Their ability to modulate critical cellular pathways, such as STAT3 signaling and tubulin polymerization, underscores their potential in oncology. Furthermore, their efficacy against drug-resistant Gram-positive bacteria and a broad range of viruses addresses urgent unmet medical needs.
Future research should focus on expanding the chemical diversity of this class of compounds to refine their structure-activity relationships, thereby improving potency and selectivity while minimizing off-target effects. Advanced in vivo studies are essential to validate the preclinical findings and assess the pharmacokinetic and safety profiles of lead candidates. The continued exploration of 4-chlorosalicylamide derivatives holds significant promise for the development of next-generation therapeutics to combat a spectrum of human diseases.
References
- 1. Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of the analgesic and antiinflammatory activities of O-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Abstract 2467: Development of new N-Arylbenzamides as STAT3 dimerization inhibitors. (2013) | Nicholas J. Lawrence | 7 Citations [scispace.com]
- 10. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 15. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Multifaceted Mechanisms of Action of Salicylanilide Analogues: The Case of Niclosamide
Introduction
The salicylanilides are a class of compounds characterized by a core structure derived from the amide of salicylic acid and an aniline.[1] Within this class, halogenated analogues have demonstrated significant biological activity, originally as anthelmintic agents in both human and veterinary medicine.[2][3] A prime and extensively researched example is Niclosamide, or 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide.[4] Initially approved by the FDA in 1982 for treating tapeworm infections, its primary anthelmintic action involves the uncoupling of oxidative phosphorylation in parasite mitochondria.[5][6][7]
In recent years, high-throughput screening has repurposed Niclosamide as a potent agent in other therapeutic areas, most notably oncology.[8] It exhibits a remarkable pleiotropic mechanism, targeting multiple, often interconnected, cellular signaling pathways crucial for cancer cell proliferation, survival, and resistance.[9][10] This guide provides an in-depth technical exploration of the core mechanisms of action of Niclosamide as a representative of the 4-Chloro-2-hydroxybenzamide analogue family, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its function as a mitochondrial uncoupler and its profound inhibitory effects on key oncogenic signaling cascades, including Wnt/β-catenin, STAT3, mTOR, and NF-κB.
Chapter 1: The Primary Mechanism - Uncoupling of Mitochondrial Oxidative Phosphorylation
The foundational mechanism attributed to Niclosamide is its role as a protonophore, which disrupts the mitochondrial proton gradient.[11] This action uncouples the process of nutrient oxidation from ATP synthesis, effectively depleting the cell's primary energy source.[11]
Causality of Action
Mitochondria generate ATP via the electron transport chain (ETC), which pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a proton motive force. This gradient drives ATP synthase to produce ATP. Niclosamide, being a weak acid with lipophilic properties, can shuttle protons across the inner mitochondrial membrane, dissipating this crucial gradient.[11] This leads to an uncontrolled influx of protons back into the matrix, bypassing ATP synthase. The cell attempts to compensate by increasing its oxygen consumption rate (OCR) to pump more protons, but this energy is lost as heat instead of being converted to ATP.[12] This futile cycle of increased respiration without ATP production leads to energy depletion and, ultimately, cell death.[10]
Caption: Niclosamide acts as a protonophore, creating a leak that dissipates the proton gradient.
Experimental Protocol: Measuring Mitochondrial Respiration
The gold standard for assessing mitochondrial uncoupling is to measure the oxygen consumption rate (OCR) in real-time using an extracellular flux analyzer, such as the Agilent Seahorse XF Analyzer.[13] The "Mito Stress Test" is a key assay that uses sequential injections of mitochondrial inhibitors to reveal a cell's metabolic phenotype.
Protocol: Seahorse XF Cell Mito Stress Test [14][15]
-
Cell Seeding:
-
Seed cells at an optimized density (e.g., 20,000 cells/well) in a Seahorse XF cell culture microplate.[14]
-
Allow cells to adhere overnight in a standard CO₂ incubator at 37°C.
-
-
Cartridge Hydration (Day Prior):
-
Assay Preparation (Day of Experiment):
-
Prepare XF assay medium supplemented with L-glutamine and sodium pyruvate. Warm to 37°C and adjust pH to 7.4.[14]
-
Remove growth medium from the cell plate, wash once with assay medium, and add 180 µL of fresh assay medium to each well.[14]
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes to allow temperature and pH to equilibrate.[16]
-
Prepare stock solutions of mitochondrial inhibitors (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Start the Seahorse Wave software and load the sensor cartridge for calibration (approx. 30 mins).[13]
-
Once calibration is complete, replace the calibrant plate with the cell plate.
-
Initiate the assay protocol. The instrument will measure basal OCR, then sequentially inject the inhibitors and measure the subsequent changes in OCR.[17]
-
-
Data Analysis:
-
The software calculates OCR (in pmol/min) at each time point.
-
Basal Respiration: The initial OCR before injections.
-
ATP-Linked Respiration: The decrease in OCR after injecting Oligomycin (an ATP synthase inhibitor).
-
Maximal Respiration: The peak OCR after injecting FCCP (an uncoupling agent). A smaller difference between basal and FCCP-induced respiration in Niclosamide-treated cells indicates that the cells are already partially uncoupled.
-
Non-Mitochondrial Respiration: The remaining OCR after injecting Rotenone/Antimycin A (Complex I and III inhibitors).
-
Chapter 2: Pleiotropic Inhibition of Oncogenic Signaling Pathways
Beyond its metabolic impact, Niclosamide's anticancer activity is largely attributed to its ability to simultaneously inhibit multiple signaling pathways that are frequently dysregulated in cancer.[8][9][10]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryogenesis and tissue homeostasis, and its hyperactivation is a hallmark of many cancers, particularly colorectal cancer.[5]
-
Mechanism of Inhibition: Niclosamide inhibits the Wnt pathway primarily by inducing the degradation of the Wnt co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6).[18][19] This prevents the stabilization of β-catenin. Without Wnt signaling, β-catenin is phosphorylated, ubiquitinated, and degraded. Niclosamide's action ensures this degradation continues even in the presence of Wnt ligands, preventing β-catenin's translocation to the nucleus and the subsequent transcription of target genes like c-Myc and Cyclin D1.[20] Some studies also suggest Niclosamide promotes the degradation of Dishevelled 2 (Dvl2) and β-catenin through autophagy.[5]
Caption: Niclosamide inhibits Wnt signaling by promoting the degradation of the LRP6 co-receptor.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[21]
-
Mechanism of Inhibition: Niclosamide potently inhibits the STAT3 signaling pathway by blocking the phosphorylation of STAT3 at the critical tyrosine 705 residue (pSTAT3-Y705).[22][23] This phosphorylation, often mediated by upstream kinases like JAK2, is essential for STAT3 dimerization, nuclear translocation, and DNA binding.[21] By preventing this activation step, Niclosamide effectively shuts down the transcription of STAT3 target genes such as Mcl-1 and survivin, leading to cell cycle arrest and apoptosis.[22][23]
Caption: Niclosamide blocks the phosphorylation and subsequent activation of the STAT3 transcription factor.
mTOR and NF-κB Signaling
-
mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.[10] Niclosamide has been shown to inhibit mTORC1 signaling, which is evidenced by reduced phosphorylation of its downstream targets, p70S6K and 4E-BP1.[8][24] The mechanism appears to be independent of upstream Akt signaling and may be linked to changes in intracellular pH caused by Niclosamide's protonophoric activity.[24][25]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is critical for inflammatory responses and cell survival.[26] Niclosamide can suppress this pathway by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and degradation of IκBα.[26][27] This keeps NF-κB sequestered in the cytoplasm, blocking the transcription of anti-apoptotic genes.[27][28]
Experimental Protocol: Wnt/β-catenin Reporter Assay
To quantify the inhibition of the Wnt/β-catenin pathway, a TCF/LEF luciferase reporter assay is a widely accepted and robust method.[29][30] This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.
Protocol: Dual-Luciferase Reporter Assay [31][32][33]
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.[32]
-
Co-transfect cells with two plasmids:
-
Use a suitable transfection reagent (e.g., TransIT-2020) according to the manufacturer's protocol.
-
-
Treatment:
-
Cell Lysis and Luminescence Measurement:
-
Wash cells with PBS and lyse them using the passive lysis buffer provided in a dual-luciferase assay kit.
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.[33]
-
Use a luminometer to sequentially inject the firefly luciferase substrate and measure the luminescence, then inject the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla substrate) and measure the Renilla luminescence.[30]
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to get a normalized reporter activity value.[31]
-
Compare the normalized activity in Niclosamide-treated cells to the vehicle-treated control to determine the dose-dependent inhibition of Wnt signaling.
-
Chapter 3: Structure-Activity Relationship (SAR) and Analogue Comparison
The biological activity of salicylanilide analogues is highly dependent on their chemical structure.[1] The core scaffold consists of a salicylic acid ring and an aniline ring, and substitutions on these rings dictate the compound's potency and specific mechanism.[2]
Key Structural Features
-
Salicylic Acid Moiety: The hydroxyl (-OH) group on the salicylic acid ring is considered critical for the mitochondrial uncoupling activity, as it participates in the reversible protonation required for shuttling protons across the mitochondrial membrane.[11]
-
Aniline Moiety: Electron-withdrawing groups on the aniline ring, such as the chloro and nitro groups in Niclosamide, are strongly associated with potent biological activity.[1] For instance, removal of the 4'-nitro group from Niclosamide was found to reduce genotoxicity while preserving its mitochondrial uncoupling function.[11]
Comparison of Halogenated Salicylanilide Anthelmintics
Several commercially available halogenated salicylanilides share a common primary mechanism of uncoupling oxidative phosphorylation.[3][34]
| Compound | Key Structural Features | Primary Use | Reported IC50 (Prostate Cancer Cells) |
| Niclosamide | 5-Chloro, 2'-Chloro, 4'-Nitro | Cestodes[3] | < 1 µM[18] |
| Oxyclozanide | 3,3',5,5',6-Pentachloro | Flukes (Fasciola)[35] | Not widely reported for cancer |
| Rafoxanide | 3'-Chloro, 4'-(4-chlorophenoxy) | Flukes, Nematodes[2] | Not widely reported for cancer |
| Closantel | 5,5'-dichloro-4'-iodo | Flukes, Nematodes[2] | Not widely reported for cancer |
Data compiled from multiple sources. IC50 values are highly cell-line dependent.
The extensive research into Niclosamide's anticancer properties, particularly its effects on specific signaling pathways, is more detailed compared to other anthelmintic salicylanilides.[36] This makes it a valuable lead compound for developing novel, targeted therapies.[37]
Conclusion
This compound analogues, exemplified by the FDA-approved drug Niclosamide, represent a class of compounds with powerful and multifaceted mechanisms of action. Originating as mitochondrial uncouplers for anthelmintic therapy, their inhibitory effects on a host of critical oncogenic signaling pathways—including Wnt/β-catenin, STAT3, mTOR, and NF-κB—have established them as compelling candidates for drug repurposing in oncology and other diseases. The ability to disrupt cellular energy metabolism while simultaneously blocking multiple proliferation and survival signals makes these compounds uniquely potent. Understanding the specific molecular interactions and the experimental protocols used to validate them is crucial for harnessing the full therapeutic potential of this versatile chemical scaffold. Future research will likely focus on developing new analogues with improved bioavailability and selectivity to translate the preclinical promise of these compounds into clinical success.[21]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacology of halogenated salicylanilides and their anthelmintic use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niclosamide | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide - Wikipedia [en.wikipedia.org]
- 7. Niclosamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. mitobiopharma.com [mitobiopharma.com]
- 13. agilent.com [agilent.com]
- 14. tabaslab.com [tabaslab.com]
- 15. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. researchgate.net [researchgate.net]
- 18. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 24. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Niclosamide attenuates calcification in human heart valvular interstitial cells through inhibition of the AMPK/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Niclosamide inhibits hepatitis E virus through suppression of NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bio-protocol.org [bio-protocol.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. bio-protocol.org [bio-protocol.org]
- 33. protocols.io [protocols.io]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Niclosamide in prostate cancer: An inhibitor of AR-V7, a mitochondrial uncoupler, or more? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. pubs.acs.org [pubs.acs.org]
Discovering Novel Derivatives of 4-Chloro-2-hydroxybenzamide: A Technical Guide for Drug Development Professionals
Abstract
The 4-Chloro-2-hydroxybenzamide scaffold, a derivative of the well-known salicylamide class, represents a privileged starting point for the discovery of novel therapeutic agents. Its inherent structural features offer multiple points for chemical modification, enabling the exploration of a vast chemical space to identify derivatives with enhanced potency and selectivity against a range of biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic discovery and evaluation of novel this compound derivatives. We will delve into proven synthetic strategies, robust characterization methodologies, and a suite of in-vitro biological assays to guide the identification of promising new chemical entities. This guide is designed to be a practical resource, bridging the gap between theoretical knowledge and actionable laboratory protocols.
Introduction: The Therapeutic Potential of the this compound Scaffold
Salicylamides and their derivatives have long been recognized for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a chlorine atom at the 4-position of the 2-hydroxybenzamide core can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and pharmacokinetic profile. The phenolic hydroxyl and the amide groups are key pharmacophoric features, capable of forming crucial hydrogen bond interactions with biological targets. Furthermore, these functional groups serve as versatile handles for the synthesis of a diverse library of derivatives.
The exploration of novel derivatives of this compound is a promising avenue for the development of new therapeutics to address unmet medical needs in oncology, infectious diseases, and beyond. This guide will provide the necessary technical insights to embark on such a discovery program.
Synthetic Strategies for Derivative Generation
The generation of a diverse library of this compound derivatives is paramount for a successful drug discovery campaign. The primary focus of derivatization is typically the amide nitrogen, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).
General Workflow for Amide Synthesis
The most common and versatile approach to synthesizing N-substituted this compound derivatives is through the coupling of 4-Chloro-2-hydroxybenzoic acid with a primary or secondary amine. This can be achieved through two main pathways: conversion to an acyl chloride followed by aminolysis, or direct amide coupling using a coupling agent.
Caption: General synthetic workflow for N-substituted this compound derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride
This method is robust and often provides high yields. However, the hydroxyl group of 4-Chloro-2-hydroxybenzoic acid may require protection to prevent side reactions, although in many cases, the reaction proceeds selectively at the carboxylic acid.
-
Step 1: Acyl Chloride Formation
-
To a stirred solution of 4-Chloro-2-hydroxybenzoic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by the cessation of gas evolution.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-Chloro-2-hydroxybenzoyl chloride, which can be used in the next step without further purification.
-
-
Step 2: Amide Formation
-
Dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 4-Chloro-2-hydroxybenzoyl chloride in anhydrous dichloromethane dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Protocol 2: Direct Amide Coupling
This one-pot method is often preferred for its milder reaction conditions and broader functional group tolerance. A variety of coupling reagents can be employed.
-
Step 1: Amide Coupling with HATU
-
Dissolve 4-Chloro-2-hydroxybenzoic acid (1.0 eq), the desired amine (1.2 eq), and HATU (1.2 eq) in an anhydrous aprotic solvent like DMF or dichloromethane.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
-
-
Step 2: Amide Coupling with EDC/HOBt
-
Dissolve 4-Chloro-2-hydroxybenzoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in DMF.
-
Cool the solution to 0 °C and add EDC (1.2 eq).
-
Add DIPEA (2.0 eq) and stir the reaction at room temperature overnight.
-
Work-up and purify the product as described for the HATU protocol.[2]
-
Physicochemical and Structural Characterization
Thorough characterization of newly synthesized derivatives is essential to confirm their identity, purity, and key physicochemical properties that influence their drug-like potential.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum will provide key information. Expect to see signals for the aromatic protons on both the salicylamide and the N-substituent rings. The amide proton (N-H) typically appears as a broad singlet. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR: The ¹³C NMR spectrum is crucial for confirming the carbon framework. The carbonyl carbon of the amide typically resonates at a characteristic downfield chemical shift.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and determine the exact mass of the synthesized compounds.
Physicochemical Profiling
Early assessment of physicochemical properties is critical for identifying compounds with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]
| Property | Importance | Standard Method |
| Solubility | Crucial for absorption and formulation.[4] | Kinetic or thermodynamic solubility assays using HPLC-UV or nephelometry. |
| Lipophilicity (LogP/LogD) | Influences permeability, target binding, and metabolic clearance.[5] | Shake-flask method (octanol/water) or reverse-phase HPLC. |
| Chemical Stability | Determines shelf-life and stability in biological media. | Incubation in buffers of varying pH and analysis by HPLC over time. |
Biological Evaluation: A Multi-pronged Approach
Based on the known activities of salicylamides, a panel of in-vitro assays should be employed to screen for a range of biological effects.
Anticancer Activity Screening
A common therapeutic area for novel benzamide derivatives is oncology.[6]
Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells and is a widely used method for assessing cytotoxicity.[7]
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.
Caption: Workflow for in-vitro anticancer activity evaluation.
Antimicrobial Activity Screening
Salicylamides have demonstrated significant antibacterial and antifungal activity.[4]
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Antiviral Activity Screening
Recent studies have shown that salicylamide derivatives can be effective against viruses such as human adenovirus (HAdV).[10]
Protocol: Plaque Reduction Assay for Adenovirus
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[11]
-
Cell Monolayer Preparation: Seed A549 cells (a human lung carcinoma cell line) in 24-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a known titer of adenovirus (e.g., HAdV-5) for a set adsorption period.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for several days until viral plaques are visible in the control wells (no compound).
-
Plaque Visualization and Counting: Stain the cells with a dye such as crystal violet to visualize and count the plaques.
-
EC₅₀ Calculation: The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Other Potential Biological Activities
Derivatives of this compound may also exhibit other interesting biological activities, such as the inhibition of photosynthetic electron transport, which can be relevant for the development of herbicides. This can be assessed by measuring chlorophyll fluorescence in isolated chloroplasts or leaf discs.
Structure-Activity Relationship (SAR) Analysis
The systematic derivatization of the this compound scaffold and the subsequent biological evaluation will generate a wealth of data. A thorough SAR analysis is crucial for understanding how different chemical modifications impact biological activity. Key questions to address include:
-
What is the effect of the size, lipophilicity, and electronic properties of the N-substituent on potency?
-
Are there specific functional groups on the N-substituent that are critical for activity?
-
How does the position of substituents on an N-aryl ring affect activity?
-
Does the introduction of heteroatoms or heterocyclic rings in the N-substituent enhance activity?
The insights gained from SAR studies will guide the design of next-generation derivatives with improved potency, selectivity, and drug-like properties.
Conclusion and Future Directions
The this compound scaffold is a versatile and promising starting point for the discovery of novel therapeutic agents. This technical guide has provided a comprehensive roadmap for the synthesis, characterization, and biological evaluation of its derivatives. By employing the detailed protocols and strategic workflows outlined herein, research and development teams can efficiently explore the chemical space around this scaffold and identify promising lead compounds for further preclinical and clinical development. Future efforts should focus on leveraging the SAR data to design and synthesize more potent and selective derivatives, as well as on elucidating the specific molecular mechanisms of action of the most promising candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.unair.ac.id [scholar.unair.ac.id]
- 4. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some N-substituted salicylamides structurally related to certain antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - 4-chloro-2-hydroxy-n-thiazol-5-yl-benzamide (C10H7ClN2O2S) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Preliminary Bioactivity Screening of 4-Chloro-2-hydroxybenzamide
This document provides a comprehensive, technically-grounded framework for conducting the preliminary bioactivity screening of 4-Chloro-2-hydroxybenzamide. The strategy outlined herein is designed to systematically evaluate its therapeutic potential, moving from broad cytotoxic effects to specific phenotypic changes, target deconvolution, and early "drug-like" property assessment. The experimental choices are rationalized based on established principles in drug discovery to ensure a robust and efficient screening cascade.
Introduction: The Scientific Rationale
This compound belongs to the salicylamide class of compounds.[1] This structural family is of significant pharmacological interest. The most notable member is Niclosamide, an FDA-approved anthelmintic drug that is structurally similar.[2][3][4][5] Decades of research have revealed that Niclosamide's bioactivity extends far beyond its anti-parasitic origins, showing potential against cancer, bacterial and viral infections, and various metabolic diseases.[3][5] Its mechanisms are pleiotropic, involving the modulation of critical signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[3][5]
Given the structural analogy, this compound presents a compelling candidate for bioactivity screening. It is hypothesized that it may share some of the broad-spectrum activities of Niclosamide or possess unique properties of its own. Previous research on related derivatives has already indicated potential antitubercular and antimycobacterial activity.[1] This guide details a strategic, multi-phase approach to systematically uncover its biological potential.
Phase 1: The Screening Cascade - A Strategic Overview
A successful preliminary screening campaign follows a logical progression from general to specific. This avoids wasting resources on compounds with poor foundational properties (e.g., excessive toxicity) and maximizes the chance of identifying meaningful biological activity. Our proposed cascade is a "phenotypic-first" or "forward pharmacology" approach, which excels at discovering compounds with novel mechanisms of action because it does not rely on a preconceived molecular target.[6][7][8]
The overall workflow is visualized below.
Caption: Overall workflow for preliminary bioactivity screening.
Phase 2: Foundational Cytotoxicity Screening
Expertise & Causality: Before investigating any specific therapeutic effect, it is essential to determine the compound's intrinsic cytotoxicity across relevant cell lines. This initial step is critical for two reasons: 1) It identifies general toxicity, a potential showstopper for any therapeutic agent, and 2) It establishes a safe, sub-lethal concentration range for use in subsequent, more sensitive phenotypic assays. Performing functional assays at cytotoxic concentrations would yield uninterpretable, false-positive results.
We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10][11] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[12]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Select at least two human cell lines: one cancerous (e.g., MCF-7, breast adenocarcinoma) and one non-cancerous (e.g., HEK293, human embryonic kidney cells) to assess for potential cancer-specific cytotoxicity.
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Perform a serial dilution in culture media to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Replace the existing media in the wells with 100 µL of the media containing the various compound concentrations.[13]
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.[13]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.[13]
-
Data Presentation: Cytotoxicity Profile
| Compound | Cell Line | Assay Duration | IC₅₀ (µM) | Selectivity Index (SI)* |
| This compound | MCF-7 | 48h | TBD | TBD |
| This compound | HEK293 | 48h | TBD | |
| Doxorubicin (Control) | MCF-7 | 48h | TBD | TBD |
| Doxorubicin (Control) | HEK293 | 48h | TBD |
*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells. A higher SI value is desirable.
Phase 3: Phenotypic Screening for Functional Activity
Expertise & Causality: With a defined non-toxic concentration range, we can now search for a desired biological effect. Phenotypic screening evaluates the effect of a compound on a whole biological system (in this case, cultured cells) without a preconceived bias about the molecular target.[7][8] This approach allows for the discovery of compounds that work through novel or multiple mechanisms, a key advantage in modern drug discovery.[14][15]
A powerful method for this is High-Content Screening (HCS), which uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a rich, multi-dimensional "fingerprint" of a compound's effect.[15]
Caption: A generalized workflow for High-Content Phenotypic Screening.
Example Assay: Anti-Proliferative and Pro-Apoptotic Screening
-
Assay Setup: Use a cancer cell line (e.g., A549 lung carcinoma). Seed cells in 96- or 384-well imaging plates.
-
Compound Treatment: Treat cells with this compound at 3-4 concentrations below its IC₅₀ value.
-
Staining: After 24-48 hours, fix the cells and stain with fluorescent dyes. For example:
-
Hoechst 33342: To stain the nucleus (for cell counting and nuclear morphology).
-
Phalloidin-Alexa Fluor 488: To stain F-actin (for cell shape and cytoskeletal integrity).
-
Antibody for Cleaved Caspase-3: To identify cells undergoing apoptosis.
-
-
Imaging & Analysis: Acquire images using an HCS instrument. Analyze the images to quantify parameters such as:
-
Total cell count (effect on proliferation).
-
Nuclear size and condensation (signs of apoptosis).
-
Percentage of Cleaved Caspase-3 positive cells (direct measure of apoptosis).
-
Changes in cell spreading and morphology.
-
-
Hit Criteria: A "hit" would be a compound that significantly reduces cell number while increasing markers of apoptosis, without causing overt, non-specific cell death (necrosis) at the tested concentrations.
Phase 4: Target Identification and Mechanistic Insight
Expertise & Causality: Identifying a phenotypic hit is a major milestone, but understanding its mechanism of action is crucial for further development. The next logical step is target deconvolution: identifying the specific protein(s) the compound binds to in order to exert its effect.[6]
Drug Affinity Responsive Target Stability (DARTS) is an excellent, label-free method for this purpose.[16] It is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it less susceptible to degradation by proteases.
Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Sample Preparation: Prepare total protein lysate from the cell line in which the phenotypic hit was observed.
-
Compound Treatment: Aliquot the lysate and treat with either this compound or a vehicle control (DMSO) and incubate.
-
Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a specific time. The unbound proteins will be degraded, while the target protein bound to the compound will be partially or fully protected.
-
Analysis: Stop the digestion and analyze the remaining proteins via SDS-PAGE. A band that is present or more intense in the compound-treated lane compared to the control lane is a potential target.
-
Target Identification: Excise the protected protein band from the gel and identify it using mass spectrometry (LC-MS/MS).
Hypothetical Target Pathway: JAK-STAT Signaling
Given the known activity of the related compound Niclosamide as a STAT3 inhibitor, a plausible hypothesis is that this compound may also target this pathway.[5] Identifying a component of this pathway via DARTS would be a significant finding.
Caption: Simplified JAK-STAT3 signaling pathway, a potential target.
Phase 5: Preliminary In Vitro ADME/Tox Profiling
Expertise & Causality: A potent compound is of little therapeutic value if it cannot reach its target in the body or is rapidly metabolized into an inactive or toxic form. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology screening is a cost-effective strategy to identify potential liabilities and prioritize candidates with favorable "drug-like" properties.[17][18]
Key In Vitro ADME Assays
A standard panel of early ADME assays provides critical data for decision-making.[17][19]
-
Metabolic Stability:
-
Rationale: To determine how quickly the compound is metabolized by liver enzymes. A very short half-life may preclude effective in vivo use.
-
Method: Incubate the compound with human liver microsomes (which contain key metabolic enzymes like Cytochrome P450s) and measure the concentration of the parent compound over time using LC-MS/MS.[18][19]
-
-
Cytochrome P450 (CYP) Inhibition:
-
Rationale: To assess the potential for drug-drug interactions. Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9) can dangerously elevate the levels of co-administered drugs.
-
Method: Use commercially available kits with fluorescent probes specific for each CYP isoform. Measure the inhibition of probe metabolism in the presence of the test compound.[19]
-
-
Plasma Protein Binding (PPB):
-
Rationale: To determine the extent to which the compound binds to plasma proteins like albumin. Only the unbound fraction is free to interact with the target and exert a therapeutic effect.
-
Method: Use rapid equilibrium dialysis to separate the protein-bound and unbound fractions, followed by quantification with LC-MS/MS.[19]
-
-
Aqueous Solubility & Permeability:
Data Presentation: Early ADME Summary
| ADME Parameter | Assay | Result | Interpretation |
| Metabolism | Human Liver Microsome Stability | t₁/₂ (min) = TBD | >30 min is generally considered stable. |
| Drug Interactions | CYP3A4 Inhibition | IC₅₀ (µM) = TBD | >10 µM is generally considered low risk. |
| Distribution | Plasma Protein Binding | % Bound = TBD | High binding (>99%) can limit free drug. |
| Absorption | Caco-2 Permeability | Pₐₚₚ (10⁻⁶ cm/s) = TBD | >10 is considered highly permeable. |
Conclusion and Forward Look
This technical guide outlines a logical and robust workflow for the preliminary bioactivity screening of this compound. By progressing through a cascade of foundational cytotoxicity, unbiased phenotypic screening, rigorous target deconvolution, and early ADME profiling, researchers can efficiently build a comprehensive understanding of the compound's therapeutic potential. Positive results from this screening funnel would provide a strong, data-driven rationale for advancing this compound into more complex preclinical models and lead optimization studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide: Beyond an antihelminthic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 7. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 8. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 16. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. cellgs.com [cellgs.com]
The Strategic Utility of 4-Chloro-2-hydroxybenzamide in Modern Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery and development of novel therapeutic agents. 4-Chloro-2-hydroxybenzamide, a seemingly unassuming molecule, has emerged as a privileged scaffold with significant potential in the synthesis of a diverse array of bioactive compounds. Its unique structural features—a reactive benzamide moiety, a directing hydroxyl group, and a strategically placed chlorine atom—provide a trifecta of functionalities that can be exploited to generate libraries of molecules with a wide range of pharmacological activities.
This technical guide, intended for researchers and professionals in the field of drug discovery, will provide a comprehensive overview of this compound as a pivotal building block. We will delve into its synthesis, explore its derivatization potential, and showcase its application in the development of potent therapeutic agents, supported by mechanistic insights and structure-activity relationship (SAR) studies. The aim is to equip the reader with the foundational knowledge and practical protocols necessary to harness the power of this versatile scaffold in their own research endeavors.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a building block is rooted in its inherent chemical properties. A clear understanding of these characteristics is essential for its effective application in synthetic strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| CAS Number | 37893-37-1 | [1] |
| Boiling Point | 312.90 °C | [1] |
| Storage | 2°C - 8°C | [1] |
The strategic placement of the chloro and hydroxyl groups on the phenyl ring significantly influences the molecule's reactivity and its ability to participate in various chemical transformations. The electron-withdrawing nature of the chlorine atom can enhance the acidity of the phenolic proton and influence the regioselectivity of further aromatic substitutions. The hydroxyl group, in turn, can act as a key hydrogen bond donor and a site for etherification, expanding the diversity of accessible derivatives. The benzamide functionality provides a robust handle for a multitude of chemical modifications, most notably through N-alkylation or N-arylation, allowing for the introduction of various pharmacophoric elements.
Synthesis of the Core Building Block: this compound
A reliable and efficient synthesis of the this compound core is the essential first step in its utilization as a building block. The most common and practical approach involves the amidation of its corresponding carboxylic acid, 4-chlorosalicylic acid.
Experimental Protocol: Synthesis of this compound from 4-Chlorosalicylic Acid
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Chlorosalicylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (concentrated)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-chlorosalicylic acid (1 equivalent) in anhydrous dichloromethane.
-
To this suspension, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC). The formation of the acyl chloride is typically observed by the dissolution of the starting material.
-
-
Amidation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add concentrated ammonia solution (excess) to the cooled acyl chloride solution with vigorous stirring. A precipitate of this compound will form. .
-
-
Work-up and Purification:
-
After the addition of ammonia is complete, allow the mixture to stir for an additional 30 minutes at room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application as a Building Block in Medicinal Chemistry
The true value of this compound lies in its role as a versatile starting material for the synthesis of a wide range of bioactive molecules. Its derivatives have shown significant promise in various therapeutic areas, including antiviral, antibacterial, and anticancer applications.
Antiviral Agents
Derivatives of this compound have emerged as potent inhibitors of various viruses. Notably, salicylamide-based compounds have demonstrated significant activity against human adenovirus (HAdV) and respiratory syncytial virus (RSV).[2][3]
Example: Inhibition of Human Adenovirus (HAdV)
A series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been reported as potent HAdV inhibitors.[4][5] These compounds often exhibit improved selectivity indexes compared to the lead compound niclosamide, indicating a better safety profile.[4] For instance, certain derivatives have shown improved anti-HAdV activity with IC₅₀ values in the sub-micromolar to low micromolar range.[4][5]
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen is critical for antiviral activity. The presence of an amino-chlorophenyl group has been shown to be favorable for HAdV inhibition.[4]
-
Substitution on the Salicyl Ring: The 5-chloro substituent on the 2-hydroxybenzamide core is a common feature in many active compounds, suggesting its importance for target engagement.
Proposed Mechanism of Action:
Preliminary mechanistic studies suggest that these salicylamide derivatives can interfere with different stages of the viral life cycle. Some compounds may target the HAdV DNA replication process, while others appear to suppress later steps.[4]
Diagram: General Antiviral Derivatization Strategy
Caption: Derivatization of this compound for antiviral agents.
Antibacterial Agents
The this compound scaffold has also been incorporated into novel antibacterial agents. Salicylanilide derivatives, in general, are known for their antimicrobial properties.[6]
Example: Activity against Gram-Positive Bacteria
Studies have shown that derivatives of N-(chlorophenyl)-2-hydroxybenzamide exhibit activity against Gram-positive bacteria.[6] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for some of these compounds are in the range of 0.125–1.0 mg/mL.[6]
Structure-Activity Relationship (SAR) Insights:
-
Position of Chlorine on the N-phenyl Ring: The position of the chlorine atom on the N-phenyl ring can influence antibacterial efficacy. For instance, derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide have shown higher activity against Gram-positive strains compared to their N-(4-chlorophenyl) counterparts.[6]
-
Modifications of the Hydroxyl Group: Esterification or conversion of the hydroxyl group to a hydrazide can modulate the antibacterial activity.[6]
Experimental Protocol: N-Arylation of this compound
This protocol provides a general method for the N-arylation of this compound, a common step in the synthesis of salicylanilide derivatives.
Materials:
-
This compound
-
Aryl halide (e.g., 2-chlorophenyl iodide)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1 equivalent) and the aryl halide (1.2 equivalents) in DMF, add CuI (0.1 equivalents) and K₂CO₃ (2 equivalents).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Kinase Inhibitors
The benzamide scaffold is a well-established pharmacophore in the design of kinase inhibitors. While direct examples starting from this compound are less prevalent in the initial search, the structural features of this building block make it a highly attractive starting point for the synthesis of novel kinase inhibitors. For example, N-(4-phenoxyphenyl)benzamide derivatives have been developed as SPAK kinase inhibitors.[7]
Hypothetical Design Strategy:
The this compound core can be envisioned as a hinge-binding motif in a kinase inhibitor. The hydroxyl group can form a critical hydrogen bond with the kinase hinge region, while the amide functionality can be extended to occupy the hydrophobic pocket. The chlorine atom can be utilized to modulate potency and selectivity.
Diagram: Kinase Inhibitor Design Concept
Caption: Conceptual design of kinase inhibitors from the this compound scaffold.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups for derivatization make it an attractive starting point for the development of novel therapeutic agents. The demonstrated success in generating potent antiviral and antibacterial compounds highlights the potential of this scaffold.
Future research in this area could focus on expanding the diversity of derivatives through combinatorial chemistry approaches, exploring its potential in other therapeutic areas such as oncology and neurodegenerative diseases, and conducting in-depth mechanistic studies to elucidate the molecular targets of its bioactive derivatives. The continued exploration of the chemical space around the this compound core is likely to yield a new generation of drugs with improved efficacy and safety profiles.
References
- 1. This compound | 37893-37-1 | MBA89337 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
structural analogues of 4-Chloro-2-hydroxybenzamide
An In-Depth Technical Guide to the Structural Analogues of 4-Chloro-2-hydroxybenzamide
Executive Summary
The this compound scaffold, a core component of the broader salicylamide class of compounds, represents a privileged structure in medicinal chemistry.[1] Its inherent biological activities and versatile chemical handles make it an ideal starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the structural analogues of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the strategic rationale behind structural modifications, delve into detailed structure-activity relationships (SAR), provide robust synthetic protocols, and survey the vast therapeutic potential of these analogues, ranging from antimicrobial and antiviral to enzyme inhibition and neuropsychiatric applications. This document is structured to not only present data but to explain the causal links between chemical structure and biological function, thereby empowering researchers to rationally design the next generation of benzamide-based therapeutics.
The this compound Core: A Foundation for Discovery
This compound is a derivative of salicylamide (2-hydroxybenzamide), a simple yet pharmacologically significant molecule known for its analgesic, antipyretic, and anti-inflammatory properties.[2][3] The parent salicylamide primarily functions through the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of inflammatory prostaglandins.[2]
The introduction of a chlorine atom at the C4 position of the salicyl ring fundamentally alters the molecule's electronic and lipophilic properties. This substitution can enhance membrane permeability, modulate binding affinity to protein targets, and influence metabolic stability—key determinants of a compound's pharmacokinetic and pharmacodynamic profile. It serves as a versatile building block for synthesizing more complex molecules with a wide spectrum of biological activities.[1]
Rationale for Analogue Development: A Strategy-Driven Approach
Modifying a lead compound like this compound is a cornerstone of modern drug discovery. The primary motivations for synthesizing structural analogues are rooted in the principles of medicinal chemistry:
-
Potency Enhancement: Small structural changes can lead to orders-of-magnitude increases in binding affinity for a biological target.
-
Selectivity Improvement: Modifying the scaffold can increase selectivity for a specific target (e.g., a particular enzyme isoform or receptor subtype) over off-targets, thereby reducing side effects.
-
ADMET Optimization: Analogues are designed to improve Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For example, salicylamides like niclosamide suffer from low aqueous solubility and poor bioavailability, issues that analogue development seeks to overcome.[4]
-
Exploration of New Biological Targets: Systematic modification can uncover entirely new pharmacological activities not observed in the parent compound, expanding the therapeutic utility of the chemical class.
The diagram below illustrates the typical iterative cycle of analogue-based drug discovery, a process grounded in hypothesis testing and empirical validation.
Caption: Iterative workflow for analogue-based drug discovery.
Key Structural Analogues and SAR Analysis
The this compound scaffold can be conceptually divided into three key regions for modification: the substituted salicyl ring (A), the amide linker (B), and the N-phenyl group (C).
Modifications on the Salicyl Ring (Region A)
The substitution pattern on the salicylic acid portion is critical for activity. Research has shown that both the position of the halogen and the nature of other substituents dramatically influence biological outcomes.
-
Halogen Position: Studies directly comparing 4-chloro and 5-chloro-2-hydroxybenzamide derivatives have revealed significant differences in activity. For instance, a series of N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides showed that both 4-chloro and 5-chloro isomers possess potent antimycobacterial, antibacterial, and antifungal properties, often comparable or superior to standard drugs like isoniazid or fluconazole.[5][6] In another context, N-(2-chlorophenyl)-2-hydroxybenzamide derivatives showed higher activity against Gram-positive bacteria than the corresponding N-(4-chlorophenyl) series.[7]
-
Additional Substituents: The introduction of other groups onto the salicyl ring can fine-tune activity. In the development of inhibitors for Mycobacterium tuberculosis QcrB, adding small, electron-rich groups at the C-5 position of the benzamide core was found to be most effective.[8] Conversely, large aromatic rings or electron-withdrawing groups at this position were generally less tolerated.[8]
Modifications on the N-Substituent (Region C)
The greatest structural diversity is often introduced at the amide nitrogen. This region frequently dictates target specificity and overall potency.
-
Antiviral Analogues: Inspired by the salicylanilide drug niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide), extensive work has been done to develop potent antiviral agents.[4] By replacing the nitrophenyl group with various substituted aminophenyl moieties, researchers have identified analogues with potent activity against human adenovirus (HAdV).[9][10] For example, compound 15 from this series showed improved anti-HAdV activity (IC₅₀ = 0.27 µM) and significantly lower cytotoxicity compared to niclosamide.[9][10] This highlights the power of N-substituent modification to enhance the therapeutic index.
-
Antipsychotic Agents: A different line of research has explored benzamide analogues as potential neuroleptic agents. By attaching complex cyclic amines (like piperazinyl-benzisothiazole) to the amide nitrogen, compounds with potent dopamine D2 and serotonin 5-HT2 antagonist activity have been developed.[11] These modifications transform the scaffold from an anti-infective to a CNS-active agent, demonstrating its remarkable versatility.
-
Enzyme Inhibitors: The nature of the N-phenyl ring substituent is also crucial for enzyme inhibition. In a study of benzamide sulfonamide analogues, a 4-bromophenyl group on the N-phenyl ring resulted in the most potent inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDase1 and h-NTPDase3), while a 4-methoxyphenyl group conferred potent inhibition of h-NTPDase2.[12] This demonstrates that subtle electronic changes on the N-substituent can govern selectivity between closely related enzymes.
The following table summarizes the structure-activity relationships for various classes of analogues.
| Analogue Class | Target/Activity | Key SAR Insights | Representative IC₅₀/MIC | Reference |
| N-(arylalkyl)-benzamides | Antimycobacterial | Lipophilicity is a key driver of activity. Both 4-Cl and 5-Cl isomers are active. | MICs often > standards like isoniazid. | [5][6] |
| N-(aminophenyl)-benzamides | Antiviral (HAdV) | Substitutions on the aminophenyl ring are critical. Compound 15 showed high potency and low toxicity. | IC₅₀ = 0.27 µM | [9][10] |
| N-(cyclic amine)-benzamides | Antipsychotic (D2/5-HT2) | Potency is driven by the specific cyclic amine attached to the benzamide core. | Varies by compound | [11] |
| Benzamide Sulfonamides | Enzyme Inhibition (NTPDase) | N-phenyl ring substituents dictate potency and selectivity (e.g., 4-Br for NTPDase1/3, 4-MeO for NTPDase2). | IC₅₀ in sub-micromolar to low micromolar range. | [12] |
| C5-substituted benzamides | Antitubercular (QcrB) | Small, electron-rich groups at C5 enhance potency. | IC₉₀ = 0.09 µM (for compound 22f ) | [8] |
Core Synthesis Strategies and Experimental Protocols
The synthesis of this compound analogues typically relies on a robust and well-established chemical transformation: the coupling of a carboxylic acid (or its activated derivative) with an amine.
General Synthesis Workflow
The most common synthetic route involves the amidation of a 4-chloro-2-hydroxybenzoic acid derivative with a desired amine. To facilitate this reaction, the carboxylic acid is usually activated.
Caption: General synthetic workflow for this compound analogues.
Protocol: Synthesis of N-Aryl-4-chloro-2-hydroxybenzamide
This protocol describes a reliable method for synthesizing an N-aryl analogue, adapted from established literature procedures.[11][13]
Objective: To synthesize N-(4-methoxyphenyl)-4-chloro-2-hydroxybenzamide.
Materials:
-
4-chloro-2-hydroxybenzoic acid (1 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
4-methoxyaniline (1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dry Chloroform (CHCl₃)
-
10% Aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Acid Chloride Formation (Activation):
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-chloro-2-hydroxybenzoic acid (1 eq).
-
Add dry chloroform to dissolve the acid.
-
Slowly add thionyl chloride (1.2 eq) to the stirred solution at room temperature.
-
Causality Note: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack by the amine in the next step.
-
Reflux the mixture for 2-3 hours. The reaction can be monitored by TLC or by observing the cessation of HCl gas evolution.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in a fresh portion of dry chloroform.
-
In a separate flask, dissolve 4-methoxyaniline (1 eq) and triethylamine (1.5 eq) in dry chloroform.
-
Causality Note: Triethylamine acts as a base to neutralize the HCl generated during the coupling reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
-
Slowly add the amine solution to the stirred acyl chloride solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until completion as monitored by TLC.
-
-
Workup and Purification (Self-Validation):
-
Pour the reaction mixture into a separatory funnel.
-
Neutralize the mixture by washing with 10% aqueous NaHCO₃. This step removes any unreacted acid chloride and acidic byproducts.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers.
-
Wash the combined organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Trustworthiness Note: A clean separation and proper drying are critical for obtaining a pure product. The crude product should be validated by TLC against starting materials before proceeding.
-
Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methoxyphenyl)-4-chloro-2-hydroxybenzamide.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using modern analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
-
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Through systematic structural modification, this single core has given rise to a remarkable diversity of biologically active compounds, including potent antibacterial, antifungal, antiviral, and CNS-active agents.[5][11][14] The structure-activity relationships discussed herein provide a clear roadmap for medicinal chemists, demonstrating how targeted modifications to the salicyl ring and N-substituent can be used to fine-tune potency, selectivity, and pharmacokinetic profiles.
Future research should focus on leveraging computational tools, such as molecular docking and 3D-QSAR, to enable a more rational design of next-generation analogues.[15] Such approaches can help predict binding modes and identify key interactions, accelerating the discovery of compounds with novel mechanisms of action or improved therapeutic indices. Furthermore, exploring novel bioisosteric replacements for the amide bond or the salicyl core could unlock new chemical space and lead to the discovery of compounds with entirely new pharmacological profiles. The journey from a simple building block to a diverse arsenal of potential therapeutics is far from over, and the this compound scaffold will undoubtedly remain a central player in this ongoing endeavor.
References
- 1. This compound | 37893-37-1 | MBA89337 [biosynth.com]
- 2. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 3. Page loading... [guidechem.com]
- 4. ニクロサミド - Wikipedia [ja.wikipedia.org]
- 5. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-2-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and chemical synthesis, a profound understanding of the reagents we handle is not merely a matter of procedural correctness, but a cornerstone of safety and experimental integrity. This guide offers an in-depth exploration of the safety and handling guidelines for 4-Chloro-2-hydroxybenzamide, a compound of interest in various synthetic pathways. As a Senior Application Scientist, my objective is to provide not just a set of rules, but a framework of understanding, enabling researchers to work with this compound confidently and safely.
Compound Profile and Physicochemical Properties
This compound, with the CAS Number 37893-37-1, is a halogenated aromatic amide. Its structure, featuring a hydroxyl group ortho to the amide and a chlorine atom in the para position on the benzene ring, dictates its reactivity and toxicological profile. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 37893-37-1 | [1] |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Storage Temperature | 2°C - 8°C | [1] |
Hazard Identification and Toxicological Assessment
While a comprehensive toxicological profile for this compound is not extensively documented, data from its isomer, 5-Chloro-2-hydroxybenzamide, and other related chlorinated aromatic compounds provide a strong basis for hazard assessment. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification (Inferred) :
Based on data for 5-Chloro-2-hydroxybenzamide from the ECHA C&L Inventory, the following classifications are likely applicable[2]:
-
Skin Irritation (Category 2) - H315: Causes skin irritation.
-
Eye Irritation (Category 2A) - H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.
It is crucial to note that chronic exposure to chlorinated aromatic compounds may lead to more severe health effects, and as such, minimizing exposure should be a primary goal[3][4].
Acute Toxicity:
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for handling this compound.
Engineering Controls
-
Ventilation: All handling of solid this compound that may generate dust, and all work with its solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Showers and Eyewash Stations: These should be readily accessible in the laboratory area where the compound is handled.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects eyes from dust, splashes, and vapors. |
| Face Shield | To be worn in conjunction with safety goggles for splash hazards. | Provides full-face protection. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling the solid. Inspect before use and change frequently. | Prevents skin contact. |
| Lab Coat | A long-sleeved lab coat should be worn to protect skin and clothing. | Provides a barrier against accidental spills. | |
| Respiratory Protection | NIOSH-approved Respirator | An N95 or higher-rated respirator may be necessary if handling large quantities or if engineering controls are insufficient to control dust. | Prevents inhalation of dust particles. |
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is fundamental to preventing accidents and ensuring the stability of the compound.
Handling
-
Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.
-
Grounding: When transferring large quantities of the solid, ensure that equipment is properly grounded to prevent static discharge.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous or exothermic reactions.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage is at refrigerated temperatures (2°C - 8°C)[1].
-
Segregation: Store separately from incompatible materials.
Emergency Procedures: A Step-by-Step Response
In the event of an accidental exposure or spill, a swift and informed response is critical. The following workflow outlines the necessary steps.
Caption: Emergency Response Workflow for this compound.
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is key to preventing hazardous situations.
-
Stability: The compound is expected to be stable under recommended storage conditions. However, like many benzamide derivatives, it is susceptible to hydrolysis under strongly acidic or alkaline conditions, which would yield 4-chlorobenzoic acid and ammonia[5].
-
Reactivity: Avoid strong oxidizing agents, which can react exothermically with organic compounds.
-
Hazardous Decomposition Products: Upon thermal decomposition, halogenated organic compounds can release toxic and corrosive fumes, including hydrogen chloride, carbon oxides (CO, CO₂), and nitrogen oxides (NOx)[6]. The thermal decomposition of related compounds like sodium N-chlorobenzene sulfonamide has been shown to proceed via hydrolysis and intramolecular rearrangement[6].
Disposal Considerations
All waste containing this compound should be treated as hazardous waste.
-
Waste Containers: Collect waste in designated, properly labeled, and sealed containers.
-
Disposal Method: Dispose of in accordance with local, state, and federal regulations. This typically involves incineration by a licensed hazardous waste disposal facility. Do not dispose of down the drain or in regular trash.
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. While specific toxicological data for this compound is limited, a conservative approach based on the known hazards of structurally similar compounds is warranted. By integrating the principles and procedures outlined in this guide into your laboratory's safety culture, you can mitigate risks and foster an environment of scientific excellence and personal safety.
References
- 1. Page loading... [guidechem.com]
- 2. 5-Chloro-2-hydroxybenzamide | C7H6ClNO2 | CID 348094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Research Portal [researchdiscovery.drexel.edu]
Methodological & Application
Application Note & Protocol: Synthesis of 4-Chloro-2-hydroxybenzamide Derivatives
Abstract
This technical guide provides comprehensive, field-proven protocols for the synthesis of 4-Chloro-2-hydroxybenzamide derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. We detail two robust synthetic strategies: the classic acyl chloride formation followed by amidation, and a modern, one-pot approach using peptide coupling reagents. The causality behind experimental choices, detailed step-by-step methodologies, purification techniques, and analytical characterization are thoroughly discussed to ensure reproducibility and high-purity outcomes. This document is intended for researchers, scientists, and drug development professionals seeking reliable methods for constructing this valuable chemical motif.
Introduction: The Significance of the Benzamide Scaffold
The benzamide moiety is a privileged structure in drug discovery, present in a wide array of pharmacologically active compounds.[1] Derivatives of this compound, in particular, serve as crucial intermediates and final products in the development of novel therapeutics, including potential anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The precise arrangement of the chloro, hydroxyl, and amide functionalities provides a unique three-dimensional pharmacophore that can be tailored to interact with various biological targets.
The synthesis of these amides, however, is not trivial. The direct condensation of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[4][5] Therefore, activation of the carboxylic acid is a mandatory prerequisite for successful amide bond formation. This guide presents validated protocols that overcome this challenge, enabling efficient and scalable synthesis.
Core Mechanistic Principles: Carboxylic Acid Activation
The cornerstone of amide synthesis is the conversion of the relatively unreactive carboxylic acid group into a highly electrophilic species that is susceptible to nucleophilic attack by an amine.[5] This activation can be achieved through two primary pathways.
Pathway A: Acyl Chloride Formation This traditional and powerful method involves converting the carboxylic acid into a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine in a process often referred to as the Schotten-Baumann reaction.[4] A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Pathway B: In Situ Activation with Coupling Reagents Modern synthetic chemistry often favors the use of "coupling reagents," which generate a reactive intermediate in situ under milder conditions.[4] Reagents like carbodiimides (e.g., EDC) or uronium/aminium salts (e.g., HATU) react with the carboxylic acid to form a highly activated ester.[6][7] This intermediate is then consumed by the amine in the same reaction vessel. To enhance efficiency and minimize side reactions, additives such as 1-hydroxybenzotriazole (HOBt) are often included.[4][7]
Caption: General mechanism of amide bond formation.
Experimental Protocols
The following protocols have been optimized for the synthesis of this compound derivatives. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.
Protocol 1: Acyl Chloride Method
This two-step protocol is robust and cost-effective, making it suitable for larger-scale syntheses. It involves the initial formation of the acyl chloride, which is then reacted with the desired amine.
Workflow Diagram: Acyl Chloride Method
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols: Leveraging 4-Chloro-2-hydroxybenzamide in Solid-Phase Peptide Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: A Novel Building Block for Advanced Peptide Synthesis
In the dynamic field of peptide science, the strategic introduction of non-canonical moieties is a cornerstone of innovation, enabling the development of peptides with enhanced stability, novel functionalities, and unique structural motifs. 4-Chloro-2-hydroxybenzamide emerges as a versatile building block in this context, offering a unique combination of functional groups that can be strategically employed in solid-phase peptide synthesis (SPPS).[1] This document provides a comprehensive guide to the application of this compound in SPPS, detailing its potential uses, underlying chemical principles, and step-by-step protocols for its successful integration into peptide synthesis workflows.
The benzamide scaffold is a privileged structure in medicinal chemistry, and its incorporation into peptide backbones or as a side-chain modification can impart favorable pharmacokinetic properties. The presence of a hydroxyl group, a chloro substituent, and an amide provides multiple handles for chemical modification, making this compound a molecule of significant interest for constructing diverse peptide libraries and complex peptide-based therapeutics.
The Strategic Advantage of this compound in SPPS
The utility of this compound in SPPS is multifaceted, primarily revolving around its potential as a unique linker or as a scaffold for side-chain modifications.
As a Potential Cleavable Linker Moiety
The core principle of SPPS lies in the temporary anchoring of a growing peptide chain to an insoluble resin support via a linker.[2][3] The choice of linker is critical as it dictates the conditions for the final cleavage of the peptide from the resin and determines the functionality of the C-terminus (e.g., carboxylic acid or amide).[4]
While not a conventional "off-the-shelf" linker, the structure of this compound presents intriguing possibilities for the design of novel, cleavable linker systems. The phenolic hydroxyl group can serve as the attachment point to a solid support, while the amide or the aromatic ring can be further functionalized to connect to the C-terminus of the first amino acid. The electronic properties conferred by the chloro and hydroxyl groups can influence the lability of the ester bond formed, potentially allowing for cleavage under specific, mild conditions.
A Scaffold for Side-Chain Elaboration and Peptide Cyclization
Perhaps the most immediate and impactful application of this compound is as a building block for introducing complex side-chains. It can be coupled to the N-terminus of a peptide or to a side-chain amine (e.g., of Lysine or Ornithine) to introduce an aromatic scaffold. The hydroxyl and amide groups on the benzamide ring can then serve as points for further diversification, such as glycosylation, PEGylation, or the attachment of fluorescent probes.
Furthermore, the strategic placement of this compound within a peptide sequence can facilitate intramolecular cyclization, a common strategy to enhance peptide stability and bioactivity.
Core Principles and Mechanistic Considerations
Successful implementation of this compound in SPPS requires a firm grasp of the underlying chemical principles. The reactivity of its functional groups must be carefully managed to ensure compatibility with standard SPPS chemistries, particularly the widely used Fmoc/tBu strategy.[5][6]
Protecting Group Strategy
The phenolic hydroxyl group of this compound is nucleophilic and must be protected during peptide coupling steps to prevent unwanted side reactions, such as O-acylation. A suitable protecting group should be stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) and cleavable under conditions that do not degrade the peptide.
Activation and Coupling Chemistry
The amide bond formation, or coupling, is the central reaction in SPPS.[7] The carboxylic acid of the incoming Fmoc-protected amino acid is activated to facilitate its reaction with the free amine of the resin-bound peptide. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or aminium/uronium salts such as HBTU, HATU, and TBTU.[8] When coupling this compound itself (as a carboxylic acid derivative), similar activation strategies would be employed.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the incorporation of this compound into a peptide sequence on a solid support. These protocols assume a standard manual or automated Fmoc/tBu SPPS workflow.[9]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Chloro-2-hydroxybenzoic acid | ≥98% | Standard Chemical Suppliers |
| Fmoc-protected amino acids | SPPS Grade | Reputable Suppliers |
| Rink Amide Resin | 100-200 mesh | Standard SPPS Resin Suppliers |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Standard Chemical Suppliers |
| Oxyma Pure | ≥99% | Standard Chemical Suppliers |
| Piperidine | ≥99.5% | Standard Chemical Suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Chemical Suppliers |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Suppliers |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Chemical Suppliers |
| Triisopropylsilane (TIS) | ≥98% | Standard Chemical Suppliers |
| Water | HPLC Grade |
Safety Precautions
Always consult the Safety Data Sheet (SDS) for all chemicals before use.[10][11][12][13][14] this compound may cause serious eye damage and respiratory irritation.[10] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Synthesis of a Peptide with a C-terminal this compound Moiety
This protocol details the synthesis of a peptide where this compound is attached to the C-terminus via its carboxylic acid, resulting in a C-terminal benzamide.
Caption: Workflow for C-terminal modification.
Step-by-Step Procedure:
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.[5]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).[7]
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Activation of 4-Chloro-2-hydroxybenzoic acid: In a separate vial, dissolve 4-Chloro-2-hydroxybenzoic acid (3 eq.), Oxyma Pure (3 eq.), in DMF. Add DIC (3 eq.) and allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated 4-Chloro-2-hydroxybenzoic acid solution to the resin. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Peptide Elongation: Proceed with standard Fmoc-SPPS cycles to elongate the peptide chain. This involves sequential Fmoc deprotection, washing, amino acid coupling, and washing steps.[15]
-
Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Incorporation of this compound as a Side-Chain Modification
This protocol describes the coupling of 4-Chloro-2-hydroxybenzoic acid to the side-chain of a lysine residue.
Caption: Workflow for side-chain modification.
Step-by-Step Procedure:
-
Peptide Synthesis: Synthesize the peptide sequence up to the point of modification using standard Fmoc-SPPS. Incorporate Fmoc-Lys(Mtt)-OH at the desired position. The Mtt (4-methyltrityl) group is an orthogonal protecting group that can be removed under mildly acidic conditions without affecting other acid-labile side-chain protecting groups.
-
Selective Mtt Deprotection: Treat the resin-bound peptide with 1% TFA in DCM (10 x 2 minutes) to selectively remove the Mtt group from the lysine side-chain.
-
Washing and Neutralization: Wash the resin with DCM (3x) and DMF (3x). Neutralize the protonated side-chain amine with 10% DIPEA in DMF (2 x 5 minutes).
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling of 4-Chloro-2-hydroxybenzoic acid: Follow steps 4-7 from Protocol 1 to couple 4-Chloro-2-hydroxybenzoic acid to the deprotected lysine side-chain.
-
Continuation of Synthesis or Cleavage: Either continue with the elongation of the peptide chain or proceed to final cleavage and purification as described in steps 9 and 10 of Protocol 1.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test is positive after the initial coupling, indicating unreacted amines, a second coupling (recoupling) should be performed. Using a more potent coupling reagent like HATU may also improve efficiency.
-
Side Reactions: The unprotected hydroxyl group of this compound can potentially undergo acylation. If this is a concern, protection of the hydroxyl group (e.g., as a t-butyl ether) prior to its use in SPPS is recommended.
-
Racemization: While less common with standard coupling reagents like DIC/Oxyma, racemization of the activated amino acid can occur.[16] Ensuring proper activation times and avoiding excessive use of base can minimize this risk.
-
Cleavage Issues: The efficiency of the final cleavage can be influenced by the peptide sequence and the nature of the modifications. The standard TFA-based cleavage cocktail is generally robust, but optimization may be required for complex peptides.
Conclusion
This compound represents a valuable and versatile tool for the advanced synthesis of modified peptides. Its unique structural features allow for its use in creating C-terminal modifications and as a scaffold for intricate side-chain engineering. By understanding the core chemical principles and following well-defined protocols, researchers can effectively leverage this building block to expand the chemical space of synthetic peptides, paving the way for the discovery of novel therapeutics and research probes. The protocols provided herein serve as a solid foundation for the successful application of this compound in solid-phase peptide synthesis.
References
- 1. This compound | 37893-37-1 | MBA89337 [biosynth.com]
- 2. biosynth.com [biosynth.com]
- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.fr [fishersci.fr]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. tcichemicals.com [tcichemicals.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging the 4-Chloro-2-hydroxybenzamide Scaffold in Modern Antiviral Drug Discovery
Audience: Researchers, scientists, and drug development professionals engaged in antiviral research.
Abstract: The relentless emergence of novel and drug-resistant viral pathogens necessitates a robust and agile drug discovery pipeline. One promising strategy is the repurposing of existing pharmacophores with known safety profiles. The salicylamide scaffold, a key structural component of which is 4-Chloro-2-hydroxybenzamide, has garnered significant attention. This application note provides a comprehensive guide for researchers on how to evaluate compounds derived from this scaffold for antiviral activity. We will delve into the scientific rationale, present detailed, field-proven protocols for a tiered screening approach, and discuss strategies for elucidating the mechanism of action, with a focus on the well-studied derivative, Niclosamide, as a guiding example.
The Scientific Rationale: Why Investigate the Salicylamide Scaffold?
The journey of a drug from concept to clinic is arduous and expensive. Repurposing established chemical scaffolds offers a significant advantage. Salicylamide (2-hydroxybenzamide) derivatives, such as the FDA-approved anthelmintic drug Niclosamide, have demonstrated potent, broad-spectrum antiviral activity against a diverse range of RNA and DNA viruses.[1][2][3] This makes the core structure, including motifs like this compound, a compelling starting point for novel antiviral development.
1.1. Broad-Spectrum Antiviral Potential Derivatives of the salicylamide family have been shown to inhibit the replication of numerous clinically relevant viruses, including:
-
Coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2): Niclosamide has been identified as a potent inhibitor of SARS-CoV-2 replication in vitro, with some studies showing it to be more potent than Remdesivir in certain cell-based assays.[4][5][6]
-
Flaviviruses (Zika, Dengue): The mechanism often involves interference with viral entry and replication processes.[1][6]
-
Respiratory Syncytial Virus (RSV): Specifically, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been reported as potent RSV inhibitors, highlighting the direct relevance of this chemical class.[7]
-
Other Viruses: Activity has also been reported against Influenza A, Hepatitis B and C (HCV/HBV), and Human Adenovirus.[1][3][8]
1.2. Multi-Modal Mechanisms of Action (MoA) The power of the salicylamide scaffold lies in its pleiotropic effects on host- and virus-centric pathways. Unlike drugs that target a single viral enzyme, which can be easily overcome by resistance mutations, salicylamides often disrupt processes essential for multiple viruses. Key reported mechanisms for derivatives like Niclosamide include:
-
Inhibition of Viral Entry: Prevents virus-host cell fusion by neutralizing the pH of endosomes, a critical step for many enveloped viruses.[4][6]
-
Disruption of Host Signaling: Modulates multiple host signaling pathways that viruses hijack for their own replication, including NF-κB, mTORC1, and STAT3.[9]
-
Anti-inflammatory Effects: Suppresses the production of pro-inflammatory cytokines, which can mitigate the severe pathology associated with viral infections like RSV and COVID-19.[7]
-
Targeting Viral Proteins/Processes: May directly interfere with viral components, such as the interaction between Zika virus NS2B-NS3 proteins.[6]
The following diagram illustrates the key stages in a viral life cycle that can be targeted by salicylamide derivatives.
Caption: Potential antiviral mechanisms of salicylamide derivatives targeting the viral lifecycle.
A Tiered Experimental Workflow for Antiviral Evaluation
A systematic, multi-step approach is critical to efficiently identify and validate promising antiviral candidates. This workflow ensures that resources are focused on compounds with the best potential therapeutic window.
Caption: Tiered workflow for the evaluation of novel antiviral compounds.
Protocol 2.1: Tier 1 - In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: Before assessing antiviral activity, it is imperative to determine the concentration at which the compound is toxic to the host cells. The MTT assay is a colorimetric method that measures the metabolic activity of mitochondria in living cells.[10] A reduction in metabolic activity is indicative of cell death or cytotoxicity. This allows for the calculation of the 50% cytotoxic concentration (CC50).
Materials:
-
Host cell line appropriate for the virus of interest (e.g., Vero E6 for SARS-CoV-2, A549 for RSV).
-
96-well flat-bottom tissue culture plates.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO or isopropanol/HCl solution.
-
Multichannel pipette, plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.
-
Compound Dilution: Prepare serial dilutions of the test compound in growth medium. A typical starting range is from 100 µM down to 0.1 µM. Include a "cells only" control (medium only) and a "vehicle" control (highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the appropriate wells (in triplicate). Incubate for a period that matches the duration of your planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Scientist's Note: Running a cytotoxicity assay in parallel with every antiviral experiment is crucial. It ensures that any observed reduction in viral activity is not simply a result of the compound killing the host cells, which the virus needs to replicate.[10]
Protocol 2.2: Tier 3 - Quantitative Plaque Reduction Assay
Principle: The plaque reduction assay is the gold standard for quantifying the potency of an antiviral compound.[11][12] It measures the ability of a drug to prevent infectious virus particles from forming localized areas of cell death (plaques) in a cell monolayer. The concentration that reduces the number of plaques by 50% is the EC50 value.
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates.
-
Virus stock with a known titer (PFU/mL).
-
Test compound dilutions prepared in infection medium (low serum, e.g., 2% FBS).
-
Overlay medium: 1:1 mixture of 2X growth medium and 1.2% low-melting-point agarose or methylcellulose.
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Compound & Virus Preparation: Prepare serial dilutions of your test compound at 2X the final concentration. In separate tubes, mix equal volumes of the 2X compound dilutions with a virus dilution calculated to yield 50-100 plaques per well. Include a "virus control" well (virus mixed with medium only). Incubate the virus-compound mixtures at 37°C for 1 hour.
-
Infection: Remove the growth medium from the cell monolayers and wash once with PBS. Inoculate the cells with 200 µL (for 12-well) of the virus-compound mixture.
-
Adsorption: Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to ensure even distribution of the inoculum.
-
Overlay Application: After adsorption, gently aspirate the inoculum. Immediately add 2 mL (for 12-well) of the warmed (42°C) overlay medium to each well.
-
Incubation: Let the overlay solidify at room temperature, then incubate the plates at 37°C, 5% CO2. The incubation period depends on the virus (typically 2-5 days) until plaques are visible in the control wells.
-
Fixation & Staining: Carefully remove the overlay. Fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain with Crystal Violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control. Plot the inhibition percentage against the log of the compound concentration to determine the EC50 value.
Scientist's Note: The semi-solid overlay is critical. It restricts the spread of progeny virions to adjacent cells, ensuring that each plaque originates from a single infectious event.[13][14] This allows for accurate quantification.
Protocol 2.3: Tier 3 - Virus Yield Reduction Assay
Principle: This assay directly measures the quantity of new infectious virus particles produced in the presence of a compound.[15][16] It is a powerful method for confirming antiviral activity and is particularly useful for viruses that do not form clear plaques.
Procedure:
-
Infection Setup: Seed cells in a 24-well or 48-well plate. Once confluent, infect the cells with the virus at a specific Multiplicity of Infection (MOI, e.g., 0.1) in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the plate for a full viral replication cycle (e.g., 24-48 hours).
-
Harvest Progeny Virus: After incubation, subject the plate to three freeze-thaw cycles to lyse the cells and release the intracellular virions. Collect the supernatant from each well. This supernatant contains the "yield" of new viruses.
-
Titration: Determine the viral titer of each supernatant sample using a standard titration method, such as a Plaque Assay (as described above) or a TCID50 (Tissue Culture Infectious Dose 50) assay.[17][18]
-
Analysis: Calculate the reduction in viral titer (in log10 PFU/mL or TCID50/mL) for each compound concentration compared to the untreated virus control. The EC90 or EC99 (concentration required to reduce viral yield by 90% or 99%) are often reported from this assay.
Data Interpretation and Presentation
The ultimate goal of in vitro testing is to determine the compound's therapeutic window. This is represented by the Selectivity Index (SI) .
-
CC50 (50% Cytotoxic Concentration): The concentration of a compound that kills 50% of host cells.
-
EC50 (50% Effective Concentration): The concentration of a compound that inhibits 50% of viral activity (e.g., plaque formation).
-
Selectivity Index (SI): Calculated as CC50 / EC50 .
A higher SI value indicates a more promising compound, as it suggests that the antiviral effect occurs at concentrations far below those that cause host cell toxicity. A compound with an SI > 10 is generally considered a good candidate for further investigation.
Table 1: Example Data Summary for a this compound Derivative
| Parameter | Compound X | Positive Control (e.g., Niclosamide) |
|---|---|---|
| CC50 (µM) | > 50 µM | 5.5 µM |
| EC50 (µM) | 0.8 µM | 0.2 µM |
| Selectivity Index (SI) | > 62.5 | 27.5 |
Challenges and Future Directions
While the salicylamide scaffold is highly promising, it is not without challenges. Niclosamide, for instance, suffers from low aqueous solubility and poor oral bioavailability, which has hampered its clinical development as a systemic antiviral.[4][19]
Future research focused on this compound and related structures should aim to:
-
Synthesize Novel Derivatives: Engage in medicinal chemistry efforts to create analogues that retain or improve antiviral potency while reducing cytotoxicity, thereby increasing the Selectivity Index.[8][20]
-
Improve Pharmacokinetics: Explore formulation strategies, such as developing inhalable or nanoparticle-based delivery systems, to deliver the drug directly to the site of infection (e.g., the respiratory tract) and overcome poor systemic bioavailability.[21][22]
-
Combat Resistance: Characterize the potential for viruses to develop resistance to these compounds and investigate their efficacy in combination therapies to create a higher barrier to resistance.
By employing the systematic protocols and strategies outlined in this guide, researchers can effectively explore the rich therapeutic potential of the this compound scaffold, paving the way for the discovery of next-generation broad-spectrum antiviral agents.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide—A promising treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. ibtbioservices.com [ibtbioservices.com]
- 18. labinsights.nl [labinsights.nl]
- 19. drugrepurposing.umich.edu [drugrepurposing.umich.edu]
- 20. viromii.com [viromii.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. orbit.dtu.dk [orbit.dtu.dk]
developing antibacterial agents from 4-Chloro-2-hydroxybenzamide
An in-depth guide to the development of novel antibacterial agents from the 4-Chloro-2-hydroxybenzamide scaffold, designed for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a departure from modifying existing antibiotic classes towards the discovery of novel chemical entities with unique mechanisms of action.[1][2] Benzamides have emerged as a versatile and promising class of compounds in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] Among these, the this compound structure presents a compelling starting scaffold for the development of new antibacterial agents. Its substituted salicylamide core is a privileged structure, known for its ability to engage in various biological interactions. Research has already demonstrated that specific derivatives of this compound show potent bactericidal activity, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[4][5]
This guide provides a comprehensive framework for the systematic development of antibacterial agents based on this scaffold. It outlines the rationale for chemical modification, detailed protocols for synthesis and microbiological evaluation, and strategies for preliminary mechanism of action studies.
Part 1: Rationale for Derivative Synthesis & Medicinal Chemistry Strategy
The core principle of this drug discovery program is to use this compound as a foundational structure for creating a library of novel compounds with enhanced antibacterial potency and favorable pharmacological properties. The scaffold offers several key sites for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).
Key Modification Sites:
-
Amide Nitrogen (N-H): This is the most common and fruitful site for modification. Attaching various substituted aryl, alkyl, or heterocyclic groups can significantly influence the compound's steric and electronic properties, altering its binding affinity to bacterial targets. Studies on related N-substituted 2-hydroxybenzamides have shown this position to be critical for bactericidal activity.[4][5]
-
Aromatic Ring: While the 4-chloro and 2-hydroxy substitutions are often key for initial activity, further modifications on the phenyl ring (e.g., at positions 3, 5, or 6) could be explored to fine-tune activity or improve properties like solubility.
-
Amide Carbonyl (C=O) and Hydroxyl (O-H): These groups are crucial for forming hydrogen bonds with target proteins. While less commonly modified, their bioisosteric replacement could be a strategy in later-stage lead optimization.
The initial strategy will focus on synthesizing a diverse library of N-substituted derivatives to probe the chemical space around this key position.
References
- 1. routledge.com [routledge.com]
- 2. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust RP-HPLC Method for Determining the Lipophilicity of 4-Chloro-2-hydroxybenzamide
Abstract
Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic properties.[1][2] This application note presents a detailed, robust, and reliable isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of the lipophilicity of 4-Chloro-2-hydroxybenzamide, a key intermediate in pharmaceutical synthesis. The method leverages a C18 stationary phase and a buffered mobile phase to correlate the compound's retention time with its octanol-water partition coefficient (logP), a standard measure of lipophilicity.[2][3] This document provides a comprehensive protocol, including system suitability criteria, preparation of solutions, and data analysis, designed for researchers, scientists, and drug development professionals.
Introduction
The ability of a drug candidate to permeate biological membranes is intrinsically linked to its lipophilicity.[1][3] An optimal balance of hydrophilicity and lipophilicity is essential for favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[2] While the traditional shake-flask method is considered the gold standard for logP determination, it can be time-consuming and require significant amounts of pure compound.[1][4][5] In contrast, RP-HPLC offers a rapid, high-throughput, and resource-sparing alternative for estimating logP values.[2][6][7]
In RP-HPLC, the retention of a compound is primarily governed by its hydrophobic interactions with the non-polar stationary phase.[3][8] By establishing a linear correlation between the logarithm of the retention factor (log k) of a series of reference compounds with known logP values and their respective retention times, a calibration curve can be generated.[1] The logP of an unknown compound, such as this compound, can then be interpolated from its retention time under the same chromatographic conditions. This application note details a validated RP-HPLC method specifically tailored for this purpose.
Scientific Principles
The core of this method lies in the relationship between a compound's retention factor (k) and its distribution between the stationary and mobile phases in an RP-HPLC system. The retention factor is calculated using the following equation:
k = (tR - t0) / t0
where:
-
tR is the retention time of the analyte.
-
t0 is the column dead time (the retention time of an unretained compound).
The logarithm of the retention factor (log k) is linearly proportional to the free energy of transfer of the solute from the mobile phase to the stationary phase, which in turn is related to its lipophilicity. By plotting the known logP values of a set of standard compounds against their experimentally determined log k values, a calibration curve is constructed. The logP of the target analyte, this compound, can then be determined using the equation of the line derived from this plot.
To ensure the accuracy and reliability of the results, the mobile phase pH is controlled with a buffer solution. For this compound, which possesses acidic and basic functional groups, maintaining a consistent ionization state is crucial for reproducible retention behavior.
Experimental Workflow
The overall experimental process is depicted in the following workflow diagram:
Caption: Experimental workflow for logP determination by RP-HPLC.
Materials and Instrumentation
Reagents and Standards
-
This compound (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Potassium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Reference standards with a range of known logP values (e.g., uracil, aniline, toluene, naphthalene, biphenyl)
-
Uracil (for dead time determination)
Instrumentation and Consumables
-
HPLC system with a UV detector, autosampler, and column oven
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Detailed Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase Preparation (Acetonitrile/Phosphate Buffer):
-
Prepare a 25 mM potassium phosphate buffer by dissolving the appropriate amount of monopotassium phosphate in HPLC-grade water.
-
Adjust the pH of the buffer to 3.0 using phosphoric acid.
-
Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in the desired ratio (e.g., 50:50 v/v). The optimal ratio should be determined during method development to ensure adequate retention and separation.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Reference Standard Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Mixture:
-
Prepare a mixture of the reference standards by diluting the stock solutions to a final concentration of approximately 0.1 mg/mL in the mobile phase.
-
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Analyte Solution (0.1 mg/mL):
-
Dilute the stock solution of this compound to a final concentration of 0.1 mg/mL in the mobile phase.
-
-
Dead Time Marker Solution (Uracil, 0.1 mg/mL):
-
Prepare a solution of uracil at a concentration of 0.1 mg/mL in the mobile phase.
-
Protocol 2: HPLC Method and System Suitability
-
Chromatographic Conditions:
-
Set the HPLC system parameters as specified in the table below.
Parameter Value Column C18, 4.6 x 150 mm, 5 µm Mobile Phase Acetonitrile:25mM Phosphate Buffer pH 3.0 (50:50 v/v) Flow Rate 1.0 mL/min Column Temperature 30 °C Detection UV at 254 nm Injection Volume 10 µL Run Time 15 minutes -
-
System Suitability Test (SST):
-
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[9][10][11][12]
-
Inject the working standard mixture six replicate times.
-
The system is deemed suitable for use if the following criteria are met, in accordance with USP and ICH guidelines:[9][10][12]
SST Parameter Acceptance Criteria Tailing Factor (T) ≤ 2.0 Theoretical Plates (N) ≥ 2000 %RSD of Peak Area ≤ 2.0% -
Protocol 3: Data Acquisition and Analysis
-
Dead Time (t0) Determination:
-
Inject the uracil solution and record its retention time. This will serve as the column dead time (t0).
-
-
Analysis of Standards and Analyte:
-
Inject the working standard mixture and the working analyte solution.
-
Record the retention time (tR) for each reference standard and for this compound.
-
-
Calculation of Retention Factor (log k):
-
For each compound, calculate the retention factor (k) using the formula: k = (tR - t0) / t0.
-
Calculate the logarithm of the retention factor (log k).
-
-
Construction of the Calibration Curve:
-
Create a scatter plot of the known logP values of the reference standards (y-axis) versus their corresponding calculated log k values (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 is generally considered acceptable.
-
-
Determination of logP for this compound:
-
Using the calculated log k value for this compound, interpolate its logP value from the calibration curve using the regression equation.
-
Data Presentation
The following table summarizes the expected retention data and calculated values for a typical analysis.
| Compound | Known logP | tR (min) | k | log k |
| Uracil | -0.62 | t0 | - | - |
| Aniline | 0.90 | tR1 | k1 | log k1 |
| Toluene | 2.73 | tR2 | k2 | log k2 |
| Naphthalene | 3.30 | tR3 | k3 | log k3 |
| Biphenyl | 3.91 | tR4 | k4 | log k4 |
| This compound | Unknown | tR_analyte | kanalyte | log kanalyte |
Trustworthiness and Method Validation
To ensure the trustworthiness of this protocol, it is essential to perform a comprehensive method validation in accordance with ICH Q2(R2) guidelines.[13][14][15][16][17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
The system suitability tests described in this protocol form an integral part of the validation process, demonstrating that the system is performing as expected on the day of analysis.[11][12]
Causality Behind Experimental Choices
-
Choice of Stationary Phase (C18): A C18 (octadecylsilane) column is selected due to its wide applicability and strong hydrophobic retention characteristics, making it ideal for separating compounds based on lipophilicity.[5]
-
Mobile Phase Composition: A mixture of acetonitrile and water is a common mobile phase for RP-HPLC.[18] Acetonitrile is chosen for its low UV absorbance and viscosity. The use of a phosphate buffer at pH 3.0 is critical to suppress the ionization of the phenolic hydroxyl group and the amide functionality of this compound, ensuring a single, neutral species is analyzed, which is essential for consistent retention and accurate logP determination.
-
Isocratic Elution: An isocratic elution (constant mobile phase composition) is employed for its simplicity, reproducibility, and stable baseline, which is well-suited for analyzing a single compound and a set of standards with similar retention behaviors.[19][20][21][22]
-
Column Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times by minimizing viscosity changes in the mobile phase.
Visualization of Key Relationships
The following diagram illustrates the relationship between the analyte, the stationary phase, and the mobile phase in RP-HPLC, which forms the basis of the separation and lipophilicity determination.
Caption: Analyte interactions in RP-HPLC.
Conclusion
This application note provides a comprehensive and scientifically grounded RP-HPLC method for the determination of the lipophilicity of this compound. By following the detailed protocols and adhering to the principles of system suitability and method validation, researchers can obtain accurate and reproducible logP values. This method is a valuable tool in the early stages of drug discovery and development, facilitating the rapid screening and optimization of drug candidates with desirable pharmacokinetic properties.
References
- 1. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. medical.med.tokushima-u.ac.jp [medical.med.tokushima-u.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. scribd.com [scribd.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. actascientific.com [actascientific.com]
- 14. scribd.com [scribd.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 18. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. What is the difference between an isocratic and a gradient elution method? | AAT Bioquest [aatbio.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
Application Notes and Protocols for the Synthesis of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide and its analogues. This class of compounds, belonging to the salicylanilides, is of significant interest due to its wide range of biological activities, including anthelmintic, antibacterial, and potential anticancer properties.[1][2][3][4] The parent compound, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, is the reduced amine form of the well-known drug Niclosamide.[5][6] This guide details robust protocols for the synthesis of key precursors, compares various amide coupling strategies, and outlines methods for the purification and characterization of the final products. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Introduction and Strategic Overview
Salicylanilides are a class of compounds characterized by a salicylic acid moiety linked to an aniline via an amide bond.[2] Their biological activity is highly tunable through substitution on both aromatic rings.[7] The target molecule, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, and its analogues are valuable scaffolds in medicinal chemistry.[8] For instance, the related compound Niclosamide (which features a nitro group instead of the amine) is an FDA-approved anthelmintic drug that has been investigated for new applications, including antiviral and anticancer therapies.[9][10][11][12][13] The synthesis of the amino analogue is particularly relevant, as the nitro group in Niclosamide has been linked to genotoxicity, which may be attenuated by its reduction to an amine.[14][15]
This guide focuses on a convergent synthetic strategy, which involves the preparation of two key intermediates followed by their coupling to form the final amide product. This approach is efficient and allows for the facile generation of a library of analogues by varying the structures of the initial building blocks.
Retrosynthetic Analysis
The primary disconnection for the synthesis of the target salicylanilide scaffold is the amide bond. This retrosynthetic approach simplifies the molecule into two key building blocks: a substituted salicylic acid and a substituted aniline.
Caption: Retrosynthetic analysis of the target salicylanilide.
Synthesis of Key Intermediates
The success of the overall synthesis hinges on the efficient preparation of the two primary precursors: 5-chlorosalicylic acid and the substituted aniline.
Protocol: Synthesis of 5-Chlorosalicylic Acid
5-Chlorosalicylic acid is a crucial building block. A common and scalable method for its preparation is the direct chlorination of salicylic acid.
Principle: Electrophilic aromatic substitution. The hydroxyl and carboxylic acid groups of salicylic acid direct the incoming electrophile (chlorine) primarily to the 5-position. Using a suitable solvent and controlling the temperature are key to achieving high selectivity and yield.[16]
Protocol:
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a scrubber (e.g., containing a solution of sodium thiosulfate or sodium hydroxide) to neutralize excess chlorine gas.
-
Dissolution: Add salicylic acid (1.0 eq) to a suitable solvent such as chlorobenzene or glacial acetic acid.[17][18][19] Stir the mixture until the salicylic acid is fully dissolved. For chlorobenzene, heating to 100-110°C may be necessary to ensure dissolution and drive the reaction.[18]
-
Chlorination: While maintaining the temperature (e.g., 100-110°C for chlorobenzene), slowly bubble chlorine gas (approx. 1.0-1.1 eq) through the solution. The reaction is exothermic and the rate of addition should be controlled to maintain the desired temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product. If precipitation is incomplete, the solvent volume can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold solvent to remove soluble impurities, and dry it under vacuum. The product is often of high purity, but can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.
| Parameter | Condition | Rationale / Notes |
| Starting Material | Salicylic Acid | Readily available and inexpensive. |
| Reagent | Chlorine Gas | Direct and cost-effective chlorinating agent. |
| Solvent | Chlorobenzene, Glacial Acetic Acid | Provides good solubility for the starting material and facilitates the reaction.[17][18] |
| Temperature | 100-110 °C (in Chlorobenzene) | Elevated temperatures can improve reaction rate and yield.[17] |
| Typical Yield | >90% | This method is known for its high efficiency. |
Protocol: Synthesis of 2-Chloro-4-nitroaniline
This intermediate is the precursor to the final amine required for the target molecule. It is commonly synthesized via the chlorination of 4-nitroaniline.[20]
Principle: Electrophilic aromatic substitution. The strongly deactivating nitro group and the activating amino group direct the incoming chlorine to the position ortho to the amino group. The reaction is typically performed in a strong acid medium.[21]
Protocol:
-
Setup: In a fume hood, equip a jacketed reaction vessel with a mechanical stirrer, a thermometer, and a gas inlet tube.
-
Dissolution: Add 4-nitroaniline (1.0 eq) to dilute hydrochloric acid (e.g., 10% HCl).[21] Stir to form a suspension.
-
Cooling: Cool the mixture to between -10°C and 0°C using a circulating chiller.[21] This temperature control is critical to minimize the formation of dichlorinated byproducts.[22]
-
Chlorination: Slowly bubble chlorine gas (1.0-1.1 eq) into the cold suspension over several hours.[21] The reaction progress should be monitored by HPLC.
-
Work-up: Once the reaction is complete, continue stirring for a short period at the same temperature. Filter the reaction mixture to collect the solid product (2-chloro-4-nitroaniline hydrochloride).
-
Neutralization & Purification: Resuspend the filter cake in water and neutralize with a base (e.g., sodium bicarbonate solution) to obtain the free amine. Filter the resulting yellow solid, wash thoroughly with water until the washings are neutral, and dry under vacuum.
| Parameter | Condition | Rationale / Notes |
| Starting Material | 4-Nitroaniline | Commercially available. |
| Reagent | Chlorine Gas | Effective chlorinating agent. |
| Solvent/Medium | Dilute Hydrochloric Acid | Activates the substrate and controls selectivity.[21] |
| Temperature | -10°C to 0°C | Low temperature is crucial for minimizing over-chlorination.[21][22] |
| Typical Yield | >95% | The process is highly efficient when controlled properly.[21] |
Core Synthesis: Amide Coupling
The central step in this synthesis is the formation of the amide bond between the carboxylic acid and the aniline moieties. Several methods can be employed, with the choice depending on scale, cost, and desired purity.
Strategy 1: Acyl Chloride Formation followed by Amination (Schotten-Baumann Conditions)
This is a classic, robust, and cost-effective method, particularly for larger-scale synthesis.[23]
Principle: The carboxylic acid is first activated by converting it to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[10][24] The isolated or in situ generated acyl chloride then readily reacts with the aniline to form the amide.
Caption: Workflow for acyl chloride-mediated amide coupling.
Protocol (using PCl₃):
-
Setup: In a fume hood, charge a dry flask with 5-chlorosalicylic acid (1.0 eq), 2-chloro-4-nitroaniline (1.0 eq), and an inert, high-boiling solvent like chlorobenzene.[24]
-
Activation: Heat the mixture to reflux (approx. 130-135°C). Slowly add phosphorus trichloride (PCl₃, approx. 0.9 eq) dissolved in chlorobenzene dropwise.[24] The PCl₃ activates the carboxylic acid in situ.
-
Reaction: Maintain the reaction at reflux for 2-4 hours, monitoring by TLC/HPLC.
-
Work-up: Cool the reaction mixture to room temperature. The product, Niclosamide (the nitro-analogue of the target compound), will precipitate.
-
Purification: Collect the solid by filtration, wash with a non-polar solvent (e.g., hexanes) and then recrystallize from a suitable solvent like ethyl acetate or acetone to yield the pure product.[24]
Strategy 2: Direct Coupling with Peptide Reagents
For smaller-scale synthesis, analogue generation, or when substrates are sensitive to harsh conditions, modern peptide coupling reagents are an excellent choice.
Principle: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activate the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester), which then reacts with the amine under mild conditions.[10][23][25]
Protocol (using HATU):
-
Setup: Dissolve 5-chlorosalicylic acid (1.0 eq) in an aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq). Stir for 5-10 minutes at room temperature.
-
Coupling: Add 2-chloro-4-nitroaniline (1.0 eq) to the mixture.
-
Reaction: Stir at room temperature for 2-12 hours. Monitor the reaction by TLC/HPLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Synthesis of the Final Amino Analogue
The final step is the reduction of the nitro group on the salicylanilide scaffold to the primary amine.
Principle: The aromatic nitro group can be selectively reduced to an amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction with metals in acidic media (e.g., SnCl₂·2H₂O, Fe/HCl).[5][26]
Protocol (using Tin(II) Chloride):
-
Setup: Dissolve the synthesized nitro-salicylanilide (1.0 eq) in a solvent like ethanol or ethyl acetate.
-
Reduction: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq). Heat the mixture to reflux for 1-3 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC/HPLC.
-
Work-up: Cool the reaction to room temperature and pour it into ice water. Basify the mixture with a saturated solution of NaHCO₃ or NaOH until the pH is ~8-9 to precipitate the tin salts.
-
Extraction: Extract the aqueous slurry multiple times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under vacuum. The crude product can be purified by column chromatography or recrystallization to yield N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide.
Summary of Synthesized Analogues and Characterization
The described synthetic routes are highly adaptable for creating a diverse library of analogues by simply substituting the starting materials.
| Analogue Structure | Starting Acid | Starting Aniline | Coupling Method | Key Characterization Data |
| Target Compound | 5-Chlorosalicylic acid | 2-Chloro-4-nitroaniline | PCl₃, then SnCl₂ reduction | ¹H NMR, ¹³C NMR, HRMS |
| Niclosamide | 5-Chlorosalicylic acid | 2-Chloro-4-nitroaniline | PCl₃ or HATU | ¹H NMR, ¹³C NMR, HRMS |
| Analogue A | 3,5-Dichlorosalicylic acid | 2-Chloro-4-nitroaniline | HATU | Expected shifts in aromatic region of NMR |
| Analogue B | 5-Chlorosalicylic acid | 4-Nitroaniline | HATU | Expected shifts in aniline ring protons |
Conclusion
The synthetic pathways detailed in this guide provide robust and versatile methods for the preparation of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide and its analogues. The choice between a classical acyl chloride method and a modern peptide coupling reagent approach allows researchers to tailor the synthesis based on scale, cost, and substrate sensitivity. The final reduction step provides access to the primary amine, a key functional group for further derivatization or for mitigating potential toxicity associated with the nitro precursor. These protocols serve as a solid foundation for medicinal chemistry programs aimed at exploring the rich therapeutic potential of the salicylanilide scaffold.
References
- 1. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylanilide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzamide, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxy- | C13H10Cl2N2O2 | CID 767789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. repository.ias.ac.in [repository.ias.ac.in]
- 17. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 18. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]
- 19. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents [patents.google.com]
- 20. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]
- 22. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 23. Amide Synthesis [fishersci.co.uk]
- 24. Niclosamide synthesis - chemicalbook [chemicalbook.com]
- 25. growingscience.com [growingscience.com]
- 26. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Screening of 4-Chloro-2-hydroxybenzamide Against Mycobacterial Strains
Introduction: The Rationale for Investigating 4-Chloro-2-hydroxybenzamide
The global health challenge posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb), necessitates a robust pipeline for novel antimicrobial agents.[1] Salicylanilides (2-hydroxy-N-phenylbenzamides) and related simple benzamides have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including significant antimycobacterial effects.[2][3] Research into derivatives such as N-benzylsalicylamides has confirmed the potential of the salicylamide scaffold as a foundation for potent antitubercular agents.[2] This document provides a comprehensive guide for the initial in vitro evaluation of This compound , a compound belonging to this promising chemical class.
The core hypothesis is that the specific substitution pattern of this compound—a hydroxyl group at position 2 and a chlorine atom at position 4—may confer potent antimycobacterial activity. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols to determine the compound's efficacy and safety profile. We will detail the methodologies for assessing its minimum inhibitory concentration (MIC) against various mycobacterial strains, its potential mechanism of action, and its cytotoxic profile against mammalian cells, thereby providing a complete foundational dataset for further preclinical development.
Part 1: Foundational Assays for Antimycobacterial Activity
The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of this compound against both fast-growing and slow-growing mycobacteria. The Microplate Alamar Blue Assay (MABA) is a widely adopted, cost-effective, and reliable colorimetric method for this purpose.[4] For rapid screening, the Luciferase Reporter Phage (LRP) assay offers a significant reduction in turnaround time.[5]
Compound Preparation and Solubilization: A Critical First Step
The poor aqueous solubility of many small organic molecules is a common hurdle. This compound is predicted to have low water solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh 10 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in 100% sterile, cell culture-grade DMSO to create a stock concentration of 10 mg/mL. Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C. For working solutions, perform serial dilutions in DMSO to ensure the final concentration of DMSO in the assay medium remains non-toxic to the cells (typically ≤0.5%).[6][7]
Causality Behind Experimental Choices: DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. Using a high-concentration stock allows for minimal volumes to be added to the assay medium, thereby preventing solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant adverse effects.[6]
Microplate Alamar Blue Assay (MABA) for MIC Determination
The MABA assay relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active mycobacterial cells. A blue color indicates inhibition of growth, while a pink color signifies bacterial viability.[8]
Protocol 2: MABA Protocol for M. tuberculosis
Note: All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory.
-
Plate Preparation: In a sterile 96-well flat-bottom plate, add 100 µL of Middlebrook 7H9 broth (supplemented with 0.2% glycerol and 10% ADC) to all wells.
-
Compound Dilution: Add 2 µL of the 10 mg/mL this compound stock solution to the first well of a row and mix. Perform a 2-fold serial dilution across the plate by transferring 100 µL to the subsequent wells. This will create a range of concentrations (e.g., 100 µg/mL down to 0.09 µg/mL).
-
Controls:
-
Positive Control: Wells containing only medium and mycobacterial inoculum (should turn pink).
-
Negative Control: Wells containing only medium (should remain blue).
-
Solvent Control: Wells containing mycobacterial inoculum and the highest concentration of DMSO used in the assay (to ensure no solvent toxicity).
-
Drug Control: A row with a standard anti-TB drug like Isoniazid or Rifampicin.
-
-
Inoculum Preparation: Grow M. tuberculosis H37Rv (or other strains) in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted mycobacterial suspension to each well (except the negative control wells). The final volume in each well will be 200 µL.
-
Incubation: Seal the plate with a breathable sealant or place it in a secondary container and incubate at 37°C for 5-7 days.
-
Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.
-
Reading Results: Visually inspect the plate. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[8] Results can also be read fluorometrically (Excitation: 560 nm, Emission: 590 nm).
Self-Validating System: The inclusion of positive, negative, solvent, and standard drug controls is crucial. The positive control confirms the viability of the inoculum, the negative control ensures the sterility of the medium, the solvent control validates that DMSO is not inhibiting growth, and the standard drug control confirms that the assay can detect known antimycobacterial activity.
Luciferase Reporter Phage (LRP) Assay for Rapid Screening
The LRP assay utilizes mycobacteriophages engineered to carry a luciferase gene. When the phage infects a viable mycobacterial cell, it injects its DNA, leading to the expression of luciferase. The addition of the substrate luciferin results in light emission, which is proportional to the number of viable cells.[5] This assay can provide results within 48-72 hours.
Protocol 3: LRP Assay Protocol
-
Bacterial Preparation: Prepare a mid-log phase culture of M. tuberculosis as described for the MABA protocol.
-
Compound Exposure: In a 96-well plate, expose the bacterial suspension (100 µL) to serial dilutions of this compound (100 µL) for 24-48 hours at 37°C. Include all necessary controls.
-
Phage Infection: Add a high-titer stock of a suitable luciferase reporter phage (e.g., phAE142) to each well. Incubate for 4 hours at 37°C to allow for phage infection and luciferase expression.
-
Luminometry: Add the luciferin substrate to each well according to the manufacturer's instructions.
-
Reading Results: Immediately measure the light output as Relative Light Units (RLU) using a luminometer.
-
Data Analysis: The MIC is determined as the lowest compound concentration that causes a significant reduction (e.g., ≥90%) in RLU compared to the untreated control.
Workflow Visualization:
Caption: Workflow for MABA and LRP antimycobacterial screening assays.
Part 2: Investigating the Mechanism of Action
Based on studies of structurally related salicylates and salicylic acids, a plausible mechanism of action for this compound is the disruption of the mycobacterial cell's internal pH homeostasis, particularly under the acidic conditions found within phagosomes.[9][10]
Hypothesized Mechanism of Action
This compound, as a weak acid, may act as a protonophore. In the acidic environment of the phagosome (pH ~5.5), the compound is likely to be protonated, allowing it to passively diffuse across the lipid-rich mycobacterial cell wall. Once inside the neutral cytoplasm (pH ~7.2), it deprotonates, releasing a proton and acidifying the cytosol. This acidification can disrupt critical pH-sensitive enzymatic processes, leading to metabolic collapse and growth inhibition.
Caption: Hypothesized protonophore mechanism of this compound.
Part 3: Cytotoxicity Assessment - A Prerequisite for Therapeutic Potential
A promising antimicrobial agent must exhibit selective toxicity, meaning it should be potent against the pathogen while having minimal harmful effects on host cells.[11] The MTT assay is a standard colorimetric method to assess the cytotoxicity of a compound on mammalian cell lines by measuring mitochondrial metabolic activity.[12]
Protocol 4: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2 for liver toxicity, or A549 for lung epithelium) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%.[7] Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Controls:
-
Cell Control: Cells treated with medium only (100% viability).
-
Solvent Control: Cells treated with the highest concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot a dose-response curve to determine the 50% cytotoxic concentration (CC₅₀).
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables. The therapeutic potential of the compound can be initially assessed by calculating the Selectivity Index (SI).
Table 1: Summary of In Vitro Activity of this compound
| Parameter | M. tuberculosis H37Rv | M. smegmatis mc²155 | Mammalian Cell Line (e.g., A549) |
| MIC (µg/mL) | [Experimental Value] | [Experimental Value] | N/A |
| CC₅₀ (µg/mL) | N/A | N/A | [Experimental Value] |
| Selectivity Index (SI) | [CC₅₀ / MIC] | [CC₅₀ / MIC] | N/A |
Interpretation:
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that inhibits visible growth of the mycobacteria. A lower MIC value indicates higher potency.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of mammalian cells.
-
Selectivity Index (SI): Calculated as CC₅₀ / MIC. A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to host cells, suggesting a favorable therapeutic window.
Conclusion and Future Directions
This document outlines a structured, robust, and scientifically grounded approach for the initial in vitro screening of this compound as a potential antimycobacterial agent. By following these detailed protocols, researchers can generate a comprehensive preliminary dataset encompassing antimycobacterial potency (MIC), a plausible mechanism of action, and a crucial safety profile (CC₅₀). Positive results, characterized by a low MIC and a high Selectivity Index, would provide a strong rationale for advancing this compound to the next stages of drug discovery, including screening against MDR/XDR clinical isolates, further mechanism of action studies, and eventual in vivo efficacy testing in animal models.
References
- 1. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [A new group of potential antitubercular agents: antimycobacterial N-benzylsalicylamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug screening approach against mycobacterial fatty acyl-AMP ligase FAAL32 renews the interest of the salicylanilide pharmacophore in the fight against tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 37893-37-1 | MBA89337 [biosynth.com]
- 11. Simple fibroblast-based assay for screening of new antimicrobial drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Assaying Inhibition of Photosynthetic Electron Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photosynthetic electron transport (PET) chain is a series of protein complexes embedded in the thylakoid membranes of chloroplasts. It is the cornerstone of oxygenic photosynthesis, responsible for converting light energy into chemical energy in the form of ATP and NADPH. This process is not only fundamental to plant life but also a critical target for a vast array of herbicides and a subject of intense research in the development of novel bio-inspired energy systems.
A large number of commercial herbicides act by inhibiting photosynthesis, primarily by binding to the D-1 quinone-binding protein and blocking electron transfer.[1] The two main sites of herbicide action are the inhibition of electron transport in Photosystem II (PSII) and the diversion of electron flow from Photosystem I (PSI).[2][3][4] PSII inhibitors block the movement of electrons down the electron transport chain, while PSI electron acceptors divert them, leading to the production of reactive oxygen species (ROS) that cause cellular damage and plant death.[2][3][4][5]
Understanding and quantifying the inhibition of the PET chain is therefore crucial for:
-
Herbicide Development: Screening new chemical entities for herbicidal activity and determining their mode of action.
-
Environmental Toxicology: Assessing the impact of environmental pollutants on photosynthetic organisms.
-
Fundamental Plant Biology Research: Elucidating the mechanisms of photosynthesis and its regulation.
-
Bioenergy Research: Investigating the efficiency of artificial photosynthetic systems.
This guide provides a detailed overview of the principles and protocols for assaying the inhibition of photosynthetic electron transport, with a focus on two widely used and robust methods: Chlorophyll a Fluorescence Analysis and the DCPIP Photoreduction Assay .
Principles of the Assays
Chlorophyll a Fluorescence: A Non-Invasive Probe of PSII Activity
Chlorophyll a fluorescence is a powerful and non-invasive technique for monitoring the efficiency of PSII.[6][7][8] When a plant is exposed to light, chlorophyll molecules in the antennae of PSII absorb photons and enter an excited state. This energy can be dissipated through three main pathways:
-
Photochemistry: Driving the transfer of electrons in the PET chain (the desired outcome).
-
Heat Dissipation (Non-Photochemical Quenching - NPQ): A protective mechanism to dissipate excess energy as heat.
-
Fluorescence: Re-emission of a small fraction of the absorbed light energy as red light.
These three processes are in competition. Therefore, any disruption to photochemistry, such as the binding of an inhibitor to PSII, will lead to an increase in the amount of energy dissipated as fluorescence.[6] By measuring changes in chlorophyll fluorescence, we can infer the efficiency of PSII and the extent of inhibition.
A key parameter derived from chlorophyll fluorescence measurements is the maximum quantum yield of PSII (Fv/Fm) .[8][9] This value represents the maximum efficiency of PSII photochemistry in a dark-adapted state and is a sensitive indicator of stress or damage to the photosynthetic apparatus.[8][10] A decrease in Fv/Fm is a direct indication of PSII inhibition.[10]
DCPIP Photoreduction: A Colorimetric Assay for Electron Flow
The 2,6-dichlorophenolindophenol (DCPIP) assay is a classic and reliable colorimetric method for measuring the rate of electron transport through the PET chain.[11][12][13] DCPIP is a redox-active dye that acts as an artificial electron acceptor.[11][12][13] In its oxidized state, DCPIP is blue, but it becomes colorless upon reduction.[11][12]
In this assay, isolated chloroplasts are illuminated in the presence of DCPIP. The electrons flowing from the splitting of water through PSII and part of the PET chain reduce DCPIP instead of the natural electron acceptor, NADP+.[11][13] The rate of this color change, which can be quantified using a spectrophotometer by measuring the decrease in absorbance at around 600 nm, is directly proportional to the rate of photosynthetic electron transport.[12][14] The presence of an inhibitor will slow down or completely halt the photoreduction of DCPIP, providing a quantitative measure of its inhibitory effect.
Visualization of Concepts
Photosynthetic Electron Transport Chain and Inhibitor Action Sites
Caption: The photosynthetic electron transport chain and sites of inhibitor action.
Experimental Workflow for Inhibition Assay
Caption: General workflow for assaying photosynthetic electron transport inhibition.
Detailed Protocols
Protocol 1: Chloroplast Isolation from Spinach
This protocol describes the isolation of active chloroplasts suitable for both chlorophyll fluorescence and DCPIP assays. It is critical to perform all steps at 4°C to maintain chloroplast integrity and activity.
Materials and Reagents:
-
Fresh spinach leaves (approx. 50 g)
-
Grinding Buffer: 0.33 M Sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 5 mM Ascorbic acid, 0.1% (w/v) Bovine Serum Albumin (BSA).
-
Resuspension Buffer: 0.33 M Sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂.
-
Blender or mortar and pestle
-
Cheesecloth or Miracloth
-
Refrigerated centrifuge and centrifuge tubes
-
Ice bucket
Procedure:
-
Preparation: Pre-chill the blender/mortar, centrifuge tubes, and all buffers to 4°C. Wash spinach leaves and remove the midribs.
-
Homogenization: Place approximately 50 g of spinach leaves in the pre-chilled blender with 200 mL of ice-cold Grinding Buffer. Blend with short bursts (3-5 times for 3-5 seconds each) to avoid overheating.
-
Filtration: Filter the homogenate through four layers of cheesecloth or two layers of Miracloth into a pre-chilled beaker. Gently squeeze to recover the liquid.
-
Centrifugation: Transfer the filtrate to pre-chilled centrifuge tubes. Centrifuge at 200 x g for 2 minutes at 4°C to pellet cell debris.
-
Pelleting Chloroplasts: Carefully decant the supernatant into fresh, pre-chilled centrifuge tubes. Centrifuge at 1000 x g for 7 minutes at 4°C. The resulting green pellet contains the intact chloroplasts.
-
Washing: Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (1-2 mL) of ice-cold Resuspension Buffer using a soft paintbrush or by gentle pipetting.
-
Chlorophyll Quantification: Determine the chlorophyll concentration of the isolated chloroplast suspension. A common method is to extract a small aliquot in 80% acetone and measure the absorbance at 652 nm. The chlorophyll concentration (in µg/mL) can be calculated as: (A₆₅₂ / 34.5) * dilution factor.
-
Storage: Keep the chloroplast suspension on ice and use it for assays as soon as possible, preferably within a few hours.
Protocol 2: Chlorophyll a Fluorescence Assay
This assay measures the effect of inhibitors on the maximum quantum yield of PSII (Fv/Fm) in isolated chloroplasts or intact leaves.
Materials and Reagents:
-
Isolated chloroplast suspension (or intact leaves)
-
Test inhibitor compounds and a known PSII inhibitor (e.g., DCMU) as a positive control.
-
DMSO or appropriate solvent for the inhibitor.
-
Assay Buffer (same as Resuspension Buffer)
-
Pulse Amplitude Modulated (PAM) fluorometer
-
Microplate reader with fluorescence capabilities (optional)
Procedure:
-
Sample Preparation: Dilute the isolated chloroplast suspension with Assay Buffer to a final chlorophyll concentration of 10-20 µg/mL.
-
Inhibitor Addition: In a microplate or cuvette, add the desired concentrations of the test inhibitor. Include a vehicle control (solvent only) and a positive control (e.g., 10 µM DCMU).
-
Incubation: Add the chloroplast suspension to each well/cuvette and incubate in the dark for 15-30 minutes at room temperature to allow the inhibitor to bind.
-
Dark Adaptation: Ensure all samples are dark-adapted for at least 15 minutes before measurement.
-
Fluorescence Measurement:
-
Measure the minimal fluorescence (Fo) by applying a weak measuring light.
-
Apply a saturating pulse of high-intensity light (typically >3000 µmol m⁻² s⁻¹) to measure the maximal fluorescence (Fm).
-
-
Calculation: The fluorometer software will typically calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm .
-
Data Analysis: Express the Fv/Fm values for each inhibitor concentration as a percentage of the vehicle control.
Protocol 3: DCPIP Photoreduction Assay
This protocol quantifies the rate of electron transport by measuring the light-dependent reduction of DCPIP.
Materials and Reagents:
-
Isolated chloroplast suspension
-
DCPIP solution (0.1 mM in water)
-
Assay Buffer (same as Resuspension Buffer)
-
Test inhibitor compounds
-
Spectrophotometer capable of measuring absorbance at 600 nm
-
Light source (e.g., a slide projector or a high-intensity lamp)
-
Water bath to maintain constant temperature (optional)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing:
-
Assay Buffer
-
DCPIP solution (to a final concentration of ~50 µM)
-
Test inhibitor at the desired concentration (or vehicle control)
-
-
Blanking: Prepare a blank cuvette containing all components except the chloroplast suspension. Use this to zero the spectrophotometer at 600 nm.
-
Initiating the Reaction: Add a small aliquot of the chloroplast suspension (to a final chlorophyll concentration of 10-20 µg/mL) to the reaction mixture. Mix gently.
-
Dark Reading: Immediately place the cuvette in the spectrophotometer and record the initial absorbance at 600 nm in the dark.
-
Light-Dependent Measurement: Expose the cuvette to a constant, high-intensity light source. Record the absorbance at 600 nm at regular intervals (e.g., every 15-30 seconds) for 3-5 minutes. The absorbance should decrease over time as DCPIP is reduced.
-
Data Analysis:
-
Plot absorbance at 600 nm versus time.
-
The initial linear slope of this plot represents the rate of DCPIP reduction.
-
Calculate the percent inhibition for each inhibitor concentration relative to the rate of the vehicle control.
-
Data Analysis and Interpretation
The primary goal of these assays is often to determine the half-maximal inhibitory concentration (IC₅₀) of a compound. The IC₅₀ is the concentration of an inhibitor that causes a 50% reduction in the measured activity (e.g., Fv/Fm or the rate of DCPIP reduction).[15][16]
Steps for IC₅₀ Determination:
-
Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Activity_with_Inhibitor / Activity_of_Control))
-
Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Curve Fitting: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (e.g., a four-parameter logistic equation).[17]
-
IC₅₀ Value: The IC₅₀ is the concentration at which the fitted curve crosses the 50% inhibition mark.[15]
Data Presentation:
| Inhibitor Conc. (µM) | Fv/Fm (Mean ± SD) | % Inhibition (Fv/Fm) | Rate of DCPIP Reduction (ΔA/min) | % Inhibition (DCPIP) |
| 0 (Control) | 0.81 ± 0.02 | 0 | 0.25 ± 0.03 | 0 |
| 0.1 | 0.75 ± 0.03 | 7.4 | 0.22 ± 0.02 | 12 |
| 1 | 0.58 ± 0.04 | 28.4 | 0.15 ± 0.03 | 40 |
| 10 | 0.23 ± 0.05 | 71.6 | 0.06 ± 0.01 | 76 |
| 100 | 0.05 ± 0.01 | 93.8 | 0.01 ± 0.01 | 96 |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low Fv/Fm in control samples (<0.75) | Chloroplasts are damaged or stressed. | Keep all buffers and materials ice-cold during isolation. Minimize blending time. Use fresh, healthy plant material. |
| No DCPIP reduction in the light | Inactive chloroplasts. Light source is too weak. | Re-isolate chloroplasts. Use a more intense light source. |
| High variability between replicates | Inconsistent pipetting. Inhomogeneous chloroplast suspension. Temperature fluctuations. | Use calibrated pipettes. Gently mix the chloroplast stock before taking aliquots. Use a water bath to maintain a constant temperature. |
| Inhibitor is insoluble | Poor solubility in the aqueous assay buffer. | Use a co-solvent like DMSO (ensure final concentration is low, e.g., <1%, and consistent across all samples). |
| IC₅₀ curve does not reach 100% inhibition | The inhibitor may not be potent enough at the tested concentrations. The inhibitor may have a different mode of action not affecting the measured parameter. | Test higher concentrations of the inhibitor. Consider alternative assays to investigate other potential targets. |
Conclusion
The chlorophyll a fluorescence and DCPIP photoreduction assays are powerful, reliable, and complementary methods for investigating the inhibition of photosynthetic electron transport. Chlorophyll fluorescence offers a rapid, non-invasive screening tool, particularly for intact plant systems, while the DCPIP assay provides a robust, quantitative measure of electron flow in isolated chloroplasts. By employing these techniques, researchers can effectively screen for novel herbicides, assess the environmental impact of chemicals, and deepen our understanding of the fundamental processes of photosynthesis.
References
- 1. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of Herbicides with Photosynthetic Electron Transport | Weed Science | Cambridge Core [cambridge.org]
- 3. Interactions of herbicides with photosynthetic electron transport [agris.fao.org]
- 4. Interactions of Herbicides with Photosynthetic Electron Transport (1991) | E. P. Fuerst | 220 Citations [scispace.com]
- 5. wssa.net [wssa.net]
- 6. Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance | Weed Science | Cambridge Core [cambridge.org]
- 7. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 8. plantbreedbio.org [plantbreedbio.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tutorchase.com [tutorchase.com]
- 12. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]
- 13. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 14. mdpi.com [mdpi.com]
- 15. quora.com [quora.com]
- 16. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 17. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Chloro-2-hydroxybenzamide Derivatives in the Development of Novel Human Adenovirus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unmet Need for Effective Human Adenovirus (HAdV) Therapies
Human adenoviruses (HAdVs) are non-enveloped DNA viruses that cause a wide spectrum of clinical illnesses, ranging from mild respiratory infections to severe and potentially fatal diseases in immunocompromised individuals, young children, and the elderly.[1][2][3][4] Despite the significant morbidity and mortality associated with HAdV infections, there are currently no FDA-approved antiviral drugs specifically for treating these infections.[1][2][5][6] This critical gap in our therapeutic arsenal necessitates the discovery and development of novel, potent, and safe anti-HAdV agents. One promising class of compounds that has emerged from these efforts is the salicylamide derivatives, including substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues.[7][8][9][10][11][12] These compounds have demonstrated potent inhibitory effects against various HAdV serotypes in preclinical studies.[7][9][10]
This document provides a comprehensive guide for researchers on the application of 4-Chloro-2-hydroxybenzamide derivatives in the discovery and characterization of novel HAdV inhibitors. It details the underlying scientific principles, step-by-step protocols for key assays, and data interpretation strategies to facilitate the advancement of these promising antiviral candidates.
The Scientific Rationale: Targeting the Adenovirus Life Cycle
The development of effective HAdV inhibitors hinges on the identification of compounds that can specifically disrupt key stages of the viral life cycle without causing significant harm to host cells. The HAdV replication cycle is a complex, multi-step process that offers several potential targets for therapeutic intervention.[4] Preliminary mechanistic studies on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues suggest that different derivatives may act at distinct stages of the HAdV life cycle.[7][9][10] For instance, some compounds appear to inhibit viral DNA replication, while others may interfere with later events such as viral particle assembly or release.[7][9][10]
A critical aspect of antiviral drug development is ensuring a high selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective inhibitory concentration (IC50). A high SI indicates that the compound is effective at inhibiting the virus at concentrations far below those that are toxic to host cells. Several N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have exhibited promisingly high selectivity indexes, making them attractive candidates for further development.[7][9][10]
Core Experimental Workflow for HAdV Inhibitor Characterization
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound derivatives as potential HAdV inhibitors.
Caption: A generalized workflow for the discovery and preclinical development of novel HAdV inhibitors.
Data Presentation: Antiviral Activity and Cytotoxicity of Lead Compounds
The following table summarizes the in vitro activity of representative N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues against human adenovirus, based on published data.[7][9][10]
| Compound | Anti-HAdV Activity (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) | Putative Mechanism of Action |
| Niclosamide | Sub-micromolar to low micromolar | Varies | Moderate | Broad-spectrum antiviral |
| Compound 6 | Sub-micromolar | >100 | >100 | Targets HAdV DNA replication |
| Compound 15 | 0.27 | 156.8 | >580 | Partially blocks genome accessibility, potent inhibition of DNA replication |
| Compound 29 | 1.11 | 115.6 | 104.1 | Not specified |
| Compound 43 | Sub-micromolar | >100 | >100 | Targets HAdV DNA replication |
| Compound 46 | Sub-micromolar | >100 | >100 | Suppresses later steps of HAdV life cycle |
| Compound 47 | Sub-micromolar | >100 | >100 | Suppresses later steps of HAdV life cycle |
| Compound 54 | Sub-micromolar | >100 | >100 | Partially blocks genome accessibility, potent inhibition of DNA replication |
Note: The specific IC50 and CC50 values can vary depending on the cell line, virus serotype, and assay conditions used.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (IC50) by Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials and Reagents:
-
A549 cells (or other permissive cell line)
-
Human adenovirus (e.g., HAdV-5)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates and grow to 90-95% confluency.
-
Virus Dilution: Prepare serial dilutions of the HAdV stock in serum-free DMEM.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMEM with a low concentration of FBS (e.g., 2%).
-
Infection: Aspirate the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After viral adsorption, remove the inoculum and add the prepared compound dilutions to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay: After a 2-hour incubation with the compound, remove the medium and overlay the cells with a mixture of 2x DMEM and 1.2% agarose (or methylcellulose) containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-10 days, or until plaques are clearly visible in the virus control wells.
-
Staining and Plaque Counting: Fix the cells with 10% formalin and stain with 0.5% crystal violet. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 2: Assessment of Cytotoxicity (CC50) by MTT Assay
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that is toxic to the cells.[13][14]
Materials and Reagents:
-
A549 cells
-
DMEM with 10% FBS
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a cell-only control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Protocol 3: Viral DNA Replication Assay by Quantitative PCR (qPCR)
This assay quantifies the amount of viral DNA in infected cells to determine if a compound inhibits viral genome replication.
Materials and Reagents:
-
A549 cells
-
HAdV
-
Test compounds
-
DNA extraction kit
-
Primers and probe specific for a conserved region of the HAdV genome (e.g., hexon gene)
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Infection and Treatment: Seed A549 cells in 12-well plates. Infect the cells with HAdV at a high multiplicity of infection (MOI) to ensure synchronous infection. Treat the cells with the test compounds at various concentrations.
-
DNA Extraction: At a specified time post-infection (e.g., 24 or 48 hours), harvest the cells and extract total DNA using a commercial kit.
-
qPCR: Perform qPCR using primers and a probe specific for the HAdV genome. Also, use primers for a host housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Quantify the viral DNA levels relative to the host cell DNA. Calculate the percentage of inhibition of viral DNA replication for each compound concentration compared to the untreated virus control.
Mechanistic Insights and Structure-Activity Relationships
Preliminary studies on N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have provided initial insights into their mechanisms of action.[7][9][10] For example, compounds 6 and 43 have been shown to significantly decrease HAdV DNA replication without affecting viral entry.[7][9][10] In contrast, compounds 46 and 47 do not appear to inhibit viral entry or DNA replication, suggesting they act on later stages of the viral life cycle, such as particle assembly or release.[7][9][10] Interestingly, compounds 15 and 54 partially block the accessibility of the viral genome to the nucleus and also potently inhibit DNA replication.[10]
These findings highlight the potential to fine-tune the chemical structure of the this compound scaffold to target different aspects of the HAdV life cycle. Further structure-activity relationship (SAR) studies are crucial to optimize the potency, selectivity, and pharmacokinetic properties of these promising inhibitors.
Conclusion and Future Directions
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues represent a promising class of small molecules for the development of novel anti-HAdV therapeutics. Their potent antiviral activity and high selectivity indexes warrant further investigation. Future research should focus on:
-
Expanded SAR studies: To improve antiviral potency and drug-like properties.
-
In-depth mechanism of action studies: To precisely identify the viral and/or host targets of these compounds.
-
In vivo efficacy studies: Using relevant animal models, such as the Syrian hamster model, to assess the therapeutic potential of lead candidates.[1]
-
Evaluation against a broader panel of HAdV serotypes: To determine the spectrum of activity.
By systematically applying the protocols and principles outlined in these application notes, researchers can contribute to the development of a much-needed new class of drugs to combat human adenovirus infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Inhibitors and Drug Targets for Human Adenovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of human adenovirus replication inhibitors from a library of small molecules targeting cellular epigenetic regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Novel Antiviral Therapies against Human Adenovirus | MDPI [mdpi.com]
- 5. Frontiers | High-Throughput Screening and Identification of Human Adenovirus Type 5 Inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Creation of 4-Chloro-2-hydroxybenzamide Prodrugs
Introduction: The Rationale for Prodrug Strategies with 4-Chloro-2-hydroxybenzamide
This compound is a unique chemical scaffold, presenting both a phenolic hydroxyl group and a primary amide. While its intrinsic biological activities are a subject of ongoing research, its structural similarity to known therapeutic agents like niclosamide and salicylamide suggests potential pharmacological relevance. However, the presence of the polar phenolic group often predicts a metabolic liability, specifically rapid phase II conjugation (glucuronidation or sulfation) in the liver. This first-pass metabolism can severely limit oral bioavailability, reducing the therapeutic efficacy of the parent compound.
A well-established and effective strategy to overcome these pharmacokinetic challenges is the development of prodrugs. By temporarily masking the metabolically vulnerable phenolic hydroxyl group, we can enhance the molecule's lipophilicity, improve its absorption across the gastrointestinal tract, and protect it from premature metabolic inactivation. Once absorbed into the systemic circulation, the prodrug is designed to be cleaved by endogenous enzymes, such as esterases, to release the active parent drug, this compound, at the desired site of action.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis, characterization, and in vitro validation of two primary classes of prodrugs for this compound: ester prodrugs and carbamate prodrugs . The methodologies are designed to be self-validating, ensuring that researchers can confidently synthesize and evaluate these compounds.
Visualization of the Prodrug Development Workflow
The following diagram outlines the general workflow for the development of this compound prodrugs, from synthesis to validation.
Caption: A comprehensive workflow for the development of this compound prodrugs.
Part 1: Synthesis of Ester Prodrugs
Ester prodrugs are a classic and effective approach for masking phenolic hydroxyl groups. The lability of the ester bond can be tuned by varying the acyl group, allowing for control over the rate of hydrolysis. Here, we present a general yet robust protocol for the synthesis of an acetate ester of this compound.
Protocol 1.1: Synthesis of 4-Chloro-2-acetoxybenzamide
Rationale: Acetylation is a straightforward and high-yielding reaction. Acetic anhydride is an inexpensive and readily available reagent. The resulting acetate ester is often sufficiently labile to be cleaved by ubiquitous esterases in the body.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane and ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to quench excess acetic anhydride) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to afford the pure 4-Chloro-2-acetoxybenzamide.[1]
Data Presentation: Expected Characterization of 4-Chloro-2-acetoxybenzamide
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the phenolic -OH proton signal. Appearance of a new singlet around δ 2.1-2.3 ppm corresponding to the acetyl methyl protons. Shifts in the aromatic proton signals. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal for the ester around δ 168-170 ppm and a methyl carbon signal around δ 20-22 ppm. |
| Mass Spec (HRMS) | The molecular ion peak should correspond to the calculated exact mass of C₉H₈ClNO₃. |
| IR Spectroscopy | Appearance of a strong ester carbonyl (C=O) stretching band around 1760-1770 cm⁻¹. |
Part 2: Synthesis of Carbamate Prodrugs
Carbamate prodrugs are often more stable towards chemical hydrolysis than their ester counterparts, which can be advantageous for preventing premature drug release in the gastrointestinal tract.[2] Their cleavage is typically mediated by enzymes like carboxylesterases.[3]
Protocol 2.1: Synthesis of an N-substituted Carbamate of this compound
Rationale: This protocol utilizes an isocyanate to form the carbamate linkage. The choice of isocyanate allows for the introduction of various alkyl or aryl groups, which can modulate the physicochemical properties of the prodrug. For instance, using an amino acid-derived isocyanate can enhance solubility.
Materials:
-
This compound
-
Alkyl or Aryl Isocyanate (e.g., ethyl isocyanate)
-
Triethylamine (TEA)
-
Anhydrous acetonitrile or tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane and methanol)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile or THF in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add the desired isocyanate (1.05 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.[4]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure carbamate prodrug.
Data Presentation: Comparison of Prodrug Strategies
| Prodrug Type | Promoieties | Typical Yields | Relative Stability | Cleavage Mechanism |
| Ester | Acetate, Propionate, Amino Acid Esters | 70-95% | Lower | Primarily enzymatic (esterases) |
| Carbamate | N-Alkyl, N,N-Dialkyl, N-Aryl | 60-85% | Higher | Primarily enzymatic (carboxylesterases) |
Part 3: In Vitro Validation of Prodrugs
The "self-validating" nature of these protocols lies in the subsequent in vitro evaluation, which confirms the successful creation of a prodrug that is stable under certain conditions and releases the parent drug under others.
Protocol 3.1: Chemical Stability Assay
Rationale: This assay determines the stability of the prodrug in simulated gastric (acidic) and physiological (neutral) pH environments, ensuring it can survive transit to the site of absorption without premature cleavage.
Materials:
-
Prodrug stock solution (e.g., 10 mM in DMSO)
-
Hydrochloric acid solution (pH 1.2)
-
Phosphate buffered saline (PBS, pH 7.4)
-
HPLC system with a C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA) for mobile phase modification
Procedure:
-
Prepare reaction mixtures by diluting the prodrug stock solution into the pH 1.2 HCl solution and the pH 7.4 PBS to a final concentration of 100 µM.
-
Incubate the mixtures at 37 °C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate any salts and transfer the supernatant to an HPLC vial.
-
Analyze the samples by a validated RP-HPLC method to quantify the remaining prodrug concentration.[5][6]
-
Plot the percentage of remaining prodrug versus time to determine the hydrolysis rate.
Protocol 3.2: Enzymatic Hydrolysis Assay
Rationale: This assay confirms that the prodrug is a substrate for enzymes present in biological matrices like plasma or liver, which is essential for the in vivo release of the active drug.
Materials:
-
Prodrug stock solution (e.g., 10 mM in DMSO)
-
Human or rat plasma (or liver S9 fractions/homogenates)
-
Phosphate buffered saline (PBS, pH 7.4)
-
HPLC system as described in Protocol 3.1
-
Cold acetonitrile for reaction quenching
Procedure:
-
Prepare the reaction mixture by adding the prodrug stock solution to pre-warmed (37 °C) plasma or liver homogenate (diluted in PBS) to a final concentration of 10-50 µM.
-
Incubate the mixture at 37 °C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot.
-
Quench the enzymatic reaction by adding 2-3 volumes of cold acetonitrile.
-
Vortex and centrifuge the samples at high speed to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by RP-HPLC to quantify the disappearance of the prodrug and the appearance of the parent drug, this compound.[7][8]
Visualization of Prodrug Cleavage
The following diagram illustrates the enzymatic cleavage of ester and carbamate prodrugs to release the parent compound.
Caption: Enzymatic hydrolysis of ester and carbamate prodrugs.
Conclusion
The development of ester and carbamate prodrugs of this compound represents a viable and scientifically sound strategy to enhance its potential therapeutic utility. By following the detailed protocols for synthesis, purification, characterization, and in vitro validation outlined in this guide, researchers can systematically create and evaluate novel prodrug candidates. The provided methodologies, grounded in established chemical and biochemical principles, offer a robust framework for advancing the study of this and other phenolic compounds in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. ovid.com [ovid.com]
- 6. ijfans.org [ijfans.org]
- 7. resources.library.leeds.ac.uk [resources.library.leeds.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of p38α Mitogen-Activated Protein Kinase Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase, a key therapeutic target in a host of inflammatory diseases. This document delves into the strategic synthesis of a prominent diaryl-urea based inhibitor, Doramapimod (BIRB 796), offering detailed, step-by-step protocols and the scientific rationale behind the experimental choices.
Introduction: p38α MAP Kinase as a Therapeutic Target
The p38α MAP kinase is a serine/threonine kinase that plays a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1] Activation of the p38α signaling pathway is a critical step in the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][3] Consequently, dysregulation of this pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and chronic obstructive pulmonary disease (COPD).[4][5] The development of small molecule inhibitors of p38α has therefore been a major focus of pharmaceutical research for decades.[2]
While many early ATP-competitive inhibitors showed promise, some faced challenges in clinical trials due to off-target effects and toxicity.[6] This led to the development of highly selective, allosteric inhibitors, such as the diaryl-urea class of compounds, which bind to a distinct pocket on the kinase, inducing a conformational change that prevents its activation.[7] Doramapimod (BIRB 796) is a archetypal example of this class, exhibiting high affinity and slow dissociation rates from the p38α enzyme.[8][9]
This guide will focus on the synthesis of Doramapimod, providing a detailed protocol that can be adapted for the synthesis of other diaryl-urea based p38α inhibitors.
The p38α Signaling Pathway
Understanding the p38α signaling cascade is crucial for appreciating the mechanism of action of its inhibitors. The pathway is typically initiated by cellular stress or inflammatory stimuli, leading to the activation of a cascade of upstream kinases that ultimately phosphorylate and activate p38α.[10][11] Once activated, p38α phosphorylates a variety of downstream substrates, including other kinases and transcription factors, which in turn regulate the expression of inflammatory genes.[12][13]
Caption: The p38α MAP kinase signaling pathway.
Synthetic Strategy for Doramapimod (BIRB 796)
The synthesis of Doramapimod (1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea) can be conceptually divided into three main stages:
-
Synthesis of the Substituted Pyrazole Moiety: Construction of the 5-amino-3-tert-butyl-1-p-tolyl-1H-pyrazole core.
-
Synthesis of the Naphthyl Moiety: Preparation of the 4-(2-morpholinoethoxy)naphthalen-1-amine.
-
Urea Formation: Coupling of the two key intermediates to form the final diaryl-urea product.
The following sections provide detailed protocols for each of these stages.
Caption: Synthetic workflow for Doramapimod (BIRB 796).
Experimental Protocols
Synthesis of 5-Amino-3-tert-butyl-1-p-tolyl-1H-pyrazole
This protocol outlines the synthesis of the key aminopyrazole intermediate. The reaction involves the condensation of a β-ketonitrile with a substituted hydrazine.
Materials:
-
Pivaloylacetonitrile
-
p-Tolylhydrazine hydrochloride
-
Ethanol
-
Triethylamine
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
To a solution of pivaloylacetonitrile (1.0 eq) in ethanol, add p-tolylhydrazine hydrochloride (1.05 eq).
-
Add triethylamine (2.5 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-3-tert-butyl-1-p-tolyl-1H-pyrazole.
Synthesis of 4-(2-Morpholinoethoxy)naphthalen-1-amine
This multi-step synthesis starts from a commercially available naphthoquinone and introduces the morpholinoethoxy side chain and the amino group.
Materials:
-
1,4-Naphthoquinone
-
Sodium hydrosulfite
-
Sodium hydroxide
-
2-Chloroethanol
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Morpholine
-
Sodium azide
-
Triphenylphosphine
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Reduction of Naphthoquinone: Reduce 1,4-naphthoquinone to 1,4-dihydroxynaphthalene using sodium hydrosulfite in an aqueous solution.
-
Etherification: React the resulting diol with 2-chloroethanol in the presence of a base such as potassium carbonate in DMF to introduce the hydroxyethyl ether side chain.
-
Alkylation with Morpholine: Convert the terminal hydroxyl group to a leaving group (e.g., tosylate or mesylate) and subsequently displace it with morpholine to yield 4-(2-morpholinoethoxy)naphthalen-1-ol.
-
Nitration and Reduction: Nitrate the naphthol derivative at the 4-position and subsequently reduce the nitro group to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation to yield 4-(2-morpholinoethoxy)naphthalen-1-amine.
Urea Formation: Synthesis of Doramapimod (BIRB 796)
This final step involves the coupling of the two key intermediates using a phosgene equivalent, such as triphosgene, to form the diaryl-urea linkage.[3] Extreme caution should be exercised when handling triphosgene as it can release toxic phosgene gas. The reaction should be performed in a well-ventilated fume hood.
Materials:
-
5-Amino-3-tert-butyl-1-p-tolyl-1H-pyrazole
-
4-(2-Morpholinoethoxy)naphthalen-1-amine
-
Triphosgene
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Sodium sulfate (for drying)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-3-tert-butyl-1-p-tolyl-1H-pyrazole (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous THF.
-
Add the triphosgene solution dropwise to the aminopyrazole solution at 0 °C.
-
After the addition is complete, add triethylamine (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, during which the formation of the isocyanate intermediate is expected.
-
In a separate flask, dissolve 4-(2-morpholinoethoxy)naphthalen-1-amine (1.0 eq) in anhydrous THF.
-
Add the solution of the naphthylamine derivative to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Doramapimod (BIRB 796) as a solid.
Data Presentation
The following table summarizes the inhibitory activity of selected p38α MAP kinase inhibitors.
| Compound Name | p38α IC50 (nM) | Reference |
| Doramapimod (BIRB 796) | 38 | [9][14] |
| SB203580 | 300-500 | [15] |
| Losmapimod | - (pKi = 8.1) | [16] |
| Pamapimod | 14 | [16] |
| Neflamapimod | 51 | [6] |
| Compound 25a | 0.47 | [17][18] |
Conclusion
The synthetic routes and protocols detailed in this document provide a robust framework for the laboratory-scale synthesis of Doramapimod and other diaryl-urea based p38α MAP kinase inhibitors. The provided protocols emphasize safety and reproducibility, and the scientific rationale behind each step is explained to facilitate a deeper understanding of the underlying chemistry. By following these guidelines, researchers can efficiently synthesize these valuable pharmacological tools for further investigation into the role of p38α in health and disease.
References
- 1. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. helios.eie.gr [helios.eie.gr]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MAP kinase p38 alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. captivatebio.com [captivatebio.com]
- 8. WO2004056783A1 - Process for the preparation of an essentially pure polymorph of an n-pyrazolyl-n'-naphthyl-urea - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 14. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-hydroxybenzamide Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-2-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during its synthesis. The information herein is synthesized from established chemical principles and analogous reactions to ensure scientific integrity and practical applicability.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis primarily involves the amidation of 4-chloro-2-hydroxybenzoic acid or its derivatives. The presence of three functional groups—a carboxylic acid, a hydroxyl group, and a chloro group—on the aromatic ring presents unique challenges and opportunities for optimization. The most common synthetic strategies involve either the activation of the carboxylic acid followed by reaction with an ammonia source or the direct ammonolysis of a corresponding ester. This guide will explore these pathways, focusing on practical troubleshooting and reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: My amide coupling reaction has a low or no product yield. What are the common causes?
Several factors can contribute to poor yields in this synthesis. The primary culprits often involve the starting materials, activation of the carboxylic acid, or the reaction conditions.[1]
-
Poor Quality Starting Material: The purity of 4-chloro-2-hydroxybenzoic acid is critical. Impurities can interfere with the reaction. Ensure the starting material is pure and dry.
-
Incomplete Carboxylic Acid Activation: If using the acyl chloride pathway (Method A), the conversion of the carboxylic acid to 4-chloro-2-hydroxybenzoyl chloride may be incomplete. Thionyl chloride (SOCl₂) can be consumed by moisture, so using anhydrous conditions is crucial.[2][3] A catalytic amount of N,N-dimethylformamide (DMF) can facilitate this conversion.[4]
-
Hydrolysis of Intermediates: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis back to the carboxylic acid if water is present in the reaction mixture.[3] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Suboptimal Reaction Temperature: The amidation step is highly exothermic. Adding the acyl chloride solution to a cooled solution of ammonia is essential to prevent side reactions and decomposition.[4] Conversely, if the reaction is too slow, gentle warming may be required after the initial addition.[5]
-
Amine Deactivation: While ammonia is used in excess, its concentration can be a factor. In some amide syntheses, the amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] However, when using a highly reactive acyl chloride, this is less of an issue.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a common issue. Identifying them is key to optimizing the reaction.
-
Unreacted Starting Material: A persistent spot corresponding to 4-chloro-2-hydroxybenzoic acid is a strong indicator of incomplete activation or hydrolysis of the acyl chloride.
-
Diacylation/Ester Formation: While less common with ammonia, the phenolic hydroxyl group could potentially react with the highly reactive acyl chloride, especially if the reaction temperature is not controlled. This would lead to the formation of an ester byproduct.
-
Products of Decomposition: At elevated temperatures, salicylamides can undergo decomposition or polymerization, leading to a complex mixture of products and a darkened reaction mixture.[3][6]
Q3: Should I protect the phenolic hydroxyl group before the amidation reaction?
Protecting the hydroxyl group is a valid strategy but may not be necessary and adds extra steps to the synthesis.
-
Rationale for Protection: The hydroxyl group is nucleophilic and could potentially compete with the amine during the acylation step. Protection (e.g., as a methyl or benzyl ether) would eliminate this possibility.
-
Rationale Against Protection: The amidation of acyl chlorides with ammonia is typically very fast. By controlling the reaction conditions, specifically by slowly adding the acyl chloride to an excess of cold aqueous ammonia, the reaction with ammonia is kinetically favored over reaction with the hydroxyl group.[4] For most lab-scale preparations, direct amidation without protection is more efficient.
Q4: The purification of my final product is challenging. What are the best strategies?
Purification aims to remove unreacted starting materials and any side products.
-
Aqueous Workup: After the reaction, an aqueous workup is essential.
-
An acidic wash (e.g., dilute HCl) can help remove any remaining basic impurities.
-
A basic wash (e.g., with 5% sodium bicarbonate solution) is highly effective at removing any unreacted 4-chloro-2-hydroxybenzoic acid by converting it to its water-soluble sodium salt.[7]
-
-
Recrystallization: this compound is a solid. Recrystallization is an excellent method for purification. Common solvents to try include hot water or an ethanol/water mixture.[4]
-
Dealing with "Oiling Out": If the product "oils out" instead of crystallizing, it indicates the presence of impurities or that the solvent is not ideal. Try using a different solvent system or adding a co-solvent. Ensure the cooling process is slow to encourage crystal formation.[7]
Experimental Protocols
Two primary, reliable methods for the synthesis of this compound are presented below.
Method A: Acyl Chloride Formation Followed by Ammonolysis
This two-step method first activates the carboxylic acid with thionyl chloride (SOCl₂) and then reacts the resulting acyl chloride with ammonia. This is a robust and common method for amide synthesis.[2][8]
Step 1: Synthesis of 4-Chloro-2-hydroxybenzoyl Chloride
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend 4-chloro-2-hydroxybenzoic acid (1 equivalent) in an anhydrous solvent like toluene. Add a catalytic amount of DMF (e.g., 2-3 drops).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5 equivalents) dropwise to the stirred suspension at room temperature.[5]
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 60-70°C) for 2-4 hours, or until the evolution of gases ceases and the solution becomes clear.
-
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-2-hydroxybenzoyl chloride, which can be used directly in the next step.
Step 2: Amidation
-
Setup: In a separate flask, cool an excess of concentrated aqueous ammonia (e.g., 28-30%) in an ice bath (0°C).
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Add this solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of this compound will form immediately.[4]
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Isolation: Filter the solid product by suction filtration. Wash the filter cake thoroughly with cold water to remove ammonium chloride and excess ammonia.
-
Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound. Dry the purified crystals in a vacuum oven.
Method B: High-Yield Ammonolysis of Methyl 4-Chloro-2-hydroxybenzoate
This method, adapted from a high-yield industrial process for a similar compound, involves the direct reaction of the corresponding methyl ester with concentrated ammonia in a sealed vessel at elevated temperatures.[4][9]
-
Reactor Setup: In a high-pressure reaction vessel, combine methyl 4-chloro-2-hydroxybenzoate (1 equivalent) and 28% concentrated aqueous ammonia.
-
Reaction: Seal the reactor and, with constant stirring, heat the mixture to a temperature between 100-120°C.
-
Monitoring: Maintain this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester is completely consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the volume of the solution using a rotary evaporator.[9]
-
Precipitation: Cool the concentrated solution in an ice bath to facilitate the precipitation of the product.
-
Purification: Collect the white solid product by suction filtration. Wash the solid with cold deionized water and dry it under vacuum. Further purification can be achieved by recrystallization if necessary.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the typical reaction parameters for the two primary synthetic routes.
| Parameter | Method A: Acyl Chloride | Method B: Ammonolysis of Ester |
| Starting Material | 4-Chloro-2-hydroxybenzoic acid | Methyl 4-chloro-2-hydroxybenzoate |
| Key Reagents | SOCl₂, cat. DMF, aq. NH₃ | Concentrated aq. NH₃ |
| Solvent | Toluene, DCM/THF | None (excess NH₃ acts as solvent) |
| Temperature | 60-70°C (Step 1), 0°C to RT (Step 2) | 100-120°C |
| Pressure | Atmospheric | High Pressure (Sealed Vessel) |
| Key Advantages | Robust, widely applicable | Potentially higher yield, fewer steps |
| Key Disadvantages | Use of hazardous SOCl₂, two steps | Requires high-pressure equipment |
Visualizations: Workflows and Logic Diagrams
Synthesis Workflow
The following diagram illustrates the two primary synthetic pathways described.
Caption: Primary synthetic routes to this compound.
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting low-yielding reactions.
Caption: Troubleshooting logic for low-yield synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-hydroxybenzamide
Welcome to the technical support guide for the synthesis of 4-Chloro-2-hydroxybenzamide. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. As a key building block in the development of complex chemical compounds and pharmaceutical intermediates, achieving a high yield and purity of this compound is critical.[1] This guide provides in-depth, experience-based solutions to common challenges encountered during its synthesis.
Section 1: Synthetic Pathway Overview
The most common and direct route to synthesizing this compound involves a two-step process starting from 4-Chloro-2-hydroxybenzoic acid. The core of this synthesis is the conversion of a relatively unreactive carboxylic acid into a highly reactive intermediate, typically an acyl chloride, which then readily reacts with ammonia to form the desired amide.
Primary Synthetic Route: Acyl Chloride Formation Followed by Ammonolysis
The process begins with the activation of the carboxylic acid group on 4-Chloro-2-hydroxybenzoic acid using a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. This creates a highly electrophilic 4-chloro-2-hydroxybenzoyl chloride intermediate. This intermediate is not typically isolated and is reacted in situ with an excess of ammonia to undergo nucleophilic acyl substitution, yielding the final product, this compound.[2][3]
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yield is a common issue that can stem from several factors. The three primary areas to investigate are incomplete conversion of the starting material, formation of side products, and loss of product during workup and purification.
-
Incomplete Reaction: The direct reaction between a carboxylic acid and ammonia to form an amide is very slow and requires high temperatures to dehydrate the initial ammonium salt.[4][5] Using an activating agent like thionyl chloride is crucial. If the activation step is incomplete, unreacted starting material will remain. Ensure your chlorinating agent is fresh and the reaction is run under anhydrous conditions, as moisture will readily quench the acyl chloride intermediate.
-
Side Reactions: The hydroxyl (-OH) group on the aromatic ring is also nucleophilic and can potentially react with the highly reactive acyl chloride intermediate, especially under certain conditions, leading to esterification and polymer formation. A key strategy to minimize this is to add the generated acyl chloride to a solution of excess ammonia, ensuring the ammonia outcompetes the hydroxyl group as the primary nucleophile.[6]
-
Workup & Purification Losses: this compound has moderate solubility. Significant product loss can occur if incorrect solvents are used or if washing steps are too aggressive during purification. See the purification section below for optimized protocols.
Q2: I'm observing significant amounts of unreacted 4-Chloro-2-hydroxybenzoic acid in my crude product. How can I drive the reaction to completion?
A2: This is a clear indication that the initial activation step is inefficient. Here are several parameters to optimize:
-
Reagent Quality and Stoichiometry: Thionyl chloride (SOCl₂) is sensitive to moisture. Use a freshly opened bottle or a recently distilled batch. Ensure you are using a slight excess (typically 1.1 to 1.5 equivalents) to ensure all the carboxylic acid is converted.[3][7]
-
Reaction Temperature and Time: The formation of the acyl chloride from 4-Chloro-2-hydroxybenzoic acid and SOCl₂ often requires heating. Refluxing the mixture in an appropriate solvent (like toluene or DCM with a catalytic amount of DMF) for 1-4 hours is a common practice.[3] Monitor the reaction by TLC to confirm the disappearance of the starting material before proceeding to the amidation step.
-
Use of a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the formation of the acyl chloride from thionyl chloride. The DMF reacts first to form the Vilsmeier reagent, which is a more potent acylating agent.
Q3: My final product is impure, and I'm struggling with purification. What are the common impurities and how can I remove them?
A3: The most common impurities are unreacted starting material (4-Chloro-2-hydroxybenzoic acid) and side products from the workup. An effective purification strategy relies on exploiting the differences in the acidic/basic properties of the components.
-
Common Impurities:
-
4-Chloro-2-hydroxybenzoic acid (Acidic): Unreacted starting material.
-
Ammonium Chloride (Salt): A byproduct of the amidation step.
-
Polymeric Esters (Neutral): Formed from the self-reaction of the starting material.
-
-
Purification Strategy: Acid-Base Extraction This is the most effective method for removing acidic and basic impurities.[8]
-
Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Perform a wash with a dilute aqueous acid solution (e.g., 1 M HCl). This step is less critical if excess ammonia is the only base used, but it ensures any residual basic impurities are removed.
-
Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is the key step. The acidic starting material will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and will be removed. Your desired amide product is neutral and will remain in the organic layer.[8]
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to yield the purified crude product, which can then be recrystallized.
-
Q4: Are there alternative activating agents to thionyl chloride (SOCl₂) that might give a cleaner reaction?
A4: Yes, while thionyl chloride is cost-effective, other reagents can offer milder conditions or different reactivity profiles.
-
Oxalyl Chloride: Often used with a catalytic amount of DMF, oxalyl chloride is highly reactive and its byproducts (CO, CO₂) are gaseous, which simplifies workup. It typically works well at lower temperatures, which can help prevent side reactions involving the sensitive hydroxyl group.[6]
-
Phosphorus Trichloride (PCl₃): This is another effective reagent for converting carboxylic acids to acyl chlorides. It can sometimes provide better yields for specific substrates.[9]
-
Peptide Coupling Reagents (e.g., DCC, EDC): Reagents like Dicyclohexylcarbodiimide (DCC) can directly couple the carboxylic acid with ammonia without forming an acyl chloride intermediate.[10] This avoids harsh, acidic conditions but can be more expensive and may require removal of urea byproducts.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Intermediate using SOCl₂
This protocol is a standard lab-scale procedure adapted from methodologies for similar benzamide syntheses.[3][7]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), add 4-Chloro-2-hydroxybenzoic acid (1.0 eq).
-
Solvent Addition: Add an anhydrous solvent such as toluene or dichloromethane (approx. 5-10 mL per gram of starting material). Add a catalytic amount of DMF (1-2 drops).
-
Acyl Chloride Formation: Slowly add thionyl chloride (SOCl₂, 1.2 eq) to the stirred suspension at room temperature.
-
Heating: Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. Monitor the reaction's progress using TLC until the starting material is consumed.
-
Solvent Removal: Allow the mixture to cool to room temperature and remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator. This leaves the crude 4-chloro-2-hydroxybenzoyl chloride as an oil or solid.
-
Amidation: Cool a separate flask containing concentrated aqueous ammonia (a large excess, >10 eq) in an ice bath.
-
Addition: Dissolve the crude acyl chloride in a minimal amount of an anhydrous aprotic solvent (e.g., THF or DCM) and add it dropwise to the cold, vigorously stirred ammonia solution. A precipitate of the desired amide will form.[6]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove ammonium chloride, followed by a small amount of cold organic solvent (like diethyl ether) to aid in drying. The crude product can now be purified as described in Protocol 2.
Protocol 2: Purification via Acid-Base Extraction and Recrystallization
-
Dissolution: Dissolve the crude this compound from Protocol 1 in ethyl acetate (approx. 20-30 mL per gram).
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL). This removes any unreacted 4-Chloro-2-hydroxybenzoic acid.[8]
-
Brine Wash: Wash the organic layer with brine (1 x 20 mL) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent on a rotary evaporator to yield a solid.
-
Recrystallization: Dissolve the purified solid in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Section 4: Frequently Asked Questions (FAQs)
-
What is the role of a base like pyridine or triethylamine in the amidation step? In syntheses starting from an acyl chloride, a non-nucleophilic base like pyridine or triethylamine is often added to the reaction with ammonia (or an amine). Its primary role is to neutralize the HCl that is generated as a byproduct.[2][11] This prevents the HCl from protonating the ammonia, which would render it non-nucleophilic and unable to react, thus improving the overall yield.
-
Why is it important to use anhydrous conditions for the acyl chloride formation? Acyl chlorides are extremely reactive towards water. If moisture is present, the acyl chloride will be rapidly hydrolyzed back to the starting carboxylic acid, effectively quenching the reaction and preventing the formation of the desired amide.
-
What are the key safety precautions when working with thionyl chloride? Thionyl chloride is a corrosive and toxic substance. It reacts violently with water to release toxic gases (HCl and SO₂). Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and ensure all glassware is completely dry. Any excess reagent should be quenched carefully, for example, by slowly adding it to a stirred, cold solution of sodium bicarbonate.
Section 5: Data Summary Table
| Activating Agent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Reflux in Toluene or DCM, cat. DMF | Cost-effective, common reagent | Harsh acidic byproducts (HCl, SO₂), requires heating |
| **Oxalyl Chloride ((COCl)₂) ** | 0°C to RT in DCM, cat. DMF | Highly reactive, gaseous byproducts (CO, CO₂, HCl) simplify workup | More expensive, highly moisture-sensitive |
| Phosphorus Trichloride (PCl₃) | Heating in an inert solvent | Effective, can be used for various substrates | Byproduct (phosphorous acid) can complicate workup |
| DCC / EDC | Room temperature in aprotic solvent | Milder conditions, avoids acyl chloride intermediate | Expensive, urea byproduct must be filtered off, potential for side reactions |
Section 6: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. This compound | 37893-37-1 | MBA89337 [biosynth.com]
- 2. Buy (S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide [smolecule.com]
- 3. 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. Khan Academy [khanacademy.org]
Technical Support Center: Purification of 4-Chloro-2-hydroxybenzamide
Welcome to the technical support center for the purification of 4-Chloro-2-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. The insights provided herein are based on fundamental chemical principles and established protocols for structurally related molecules.
Introduction to this compound
This compound is a substituted benzamide that serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical and research applications[1]. The presence of a chloro group, a hydroxyl group, and an amide functionality on the benzene ring presents a unique set of challenges and considerations for its purification. This guide will walk you through common issues and their resolutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect during the synthesis and purification of this compound?
A1: Based on common synthetic routes, potential impurities can include:
-
Starting materials: Unreacted starting materials such as 4-chloro-2-hydroxybenzoic acid or its corresponding ester.
-
Side-products: Dimerization or polymerization products, especially under harsh reaction conditions.
-
Hydrolysis products: The amide bond can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 4-chloro-2-hydroxybenzoic acid[2][3].
-
Solvent-related impurities: Residual solvents from the reaction or initial purification steps.
Q2: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration is often an indication of oxidation, particularly of the hydroxyl group on the aromatic ring, which can form colored quinone-like species. The amide group itself can also be susceptible to oxidative degradation[2].
-
Troubleshooting:
-
Ensure that the purification process is carried out with minimal exposure to air and light.
-
Use deoxygenated solvents where possible.
-
Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark.
-
-
Corrective Action:
-
If the discoloration is minor, a recrystallization step, potentially with the addition of a small amount of activated carbon, can remove the colored impurities. Be cautious with activated carbon as it can also adsorb your product.
-
Q3: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?
A3: Finding an ideal single solvent that dissolves the compound well when hot but poorly when cold can be challenging[4][5]. If a single solvent is not effective, a two-solvent system is a common alternative[6].
-
Recommended Solvent Screening:
-
Begin by testing solubility in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, and hexanes).
-
For a two-solvent system, choose a "good" solvent in which your compound is soluble and a "bad" solvent in which it is insoluble. The two solvents must be miscible. A common pair is ethanol (good) and water (bad).
-
Q4: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I prevent it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.
-
Potential Causes & Solutions:
-
Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath[6][7].
-
Solution is too concentrated: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
-
Inappropriate solvent system: The boiling point of your solvent may be too high. Consider a lower-boiling solvent.
-
Troubleshooting Guides
Guide 1: Recrystallization Challenges
Recrystallization is a powerful technique for purifying solid compounds[8]. The key is that the desired compound should be soluble in a hot solvent and insoluble in the same solvent when cold, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent[5].
Problem: Low Recovery of this compound After Recrystallization
| Potential Cause | Explanation | Recommended Solution |
| Using too much solvent | An excessive amount of solvent will keep more of your product dissolved even at low temperatures, leading to a lower yield[6]. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Cooling the solution too quickly | Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter and can trap impurities[6][7]. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Premature crystallization | If the solution cools too much during a hot gravity filtration step, the product can crystallize in the funnel. | Use a heated funnel or keep the solution and filtration apparatus hot during the transfer. |
| Washing with warm solvent | Washing the collected crystals with solvent that is not cold will dissolve some of the product. | Always wash the crystals with a minimal amount of ice-cold solvent[4]. |
Experimental Protocol: Two-Solvent Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of "Bad" Solvent: While the solution is still hot, add a "bad" solvent (e.g., water) dropwise until the solution becomes cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold mixture of the two solvents.
-
Drying: Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely.
Guide 2: Chromatographic Purification Issues
Column chromatography is a common technique for purifying organic compounds[9]. However, the polar nature of this compound can present challenges.
Problem: Poor Separation or Tailing on Silica Gel Column Chromatography
| Potential Cause | Explanation | Recommended Solution |
| Compound is too polar for the eluent | If the eluent is not polar enough, the compound will have a strong affinity for the stationary phase (silica gel) and will not move down the column effectively, leading to tailing. | Increase the polarity of the eluent system. A common system for benzamides is a gradient of ethyl acetate in hexanes[10]. |
| Interaction with acidic silica gel | The hydroxyl and amide groups can interact with the acidic silanol groups on the surface of the silica gel, causing tailing. | Add a small amount (0.5-1%) of a modifier like triethylamine or acetic acid to the eluent to suppress these interactions. |
| Sample overloading | Loading too much crude material onto the column can lead to broad peaks and poor separation. | Use an appropriate amount of crude material for the size of your column (typically 1-5% of the silica gel weight). |
Workflow for Developing a Column Chromatography Method
Caption: Workflow for developing a column chromatography purification method.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound. A combination of methods is often recommended for a comprehensive evaluation.
Recommended Analytical Methods for Purity Assessment
| Method | Principle | Advantages | Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase[11]. | High sensitivity for detecting trace impurities, excellent for quantitative analysis[12][13]. | Requires a reference standard for accurate quantification. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of protons, allowing for quantification against an internal standard[12]. | A primary method that does not require a specific reference standard of the analyte[11]. | Requires a high-field NMR spectrometer and a certified internal standard. |
| Melting Point Analysis | A pure crystalline solid will have a sharp and defined melting point range. | A quick and easy way to assess purity. Impurities will typically broaden and depress the melting point range. | Not quantitative and can be misleading if the impurity has a similar melting point. |
General HPLC Method for Purity Analysis
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[13].
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid[13].
-
Detection Wavelength: 254 nm (or the λmax of this compound)[12].
-
Column Temperature: 30 °C[12].
-
Injection Volume: 10 µL[12].
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection[12].
Stability and Storage
Q5: How should I store my purified this compound to ensure its stability?
A5: Based on the stability of related benzamides, proper storage is crucial to prevent degradation[2][15].
-
Temperature: Store at 2°C - 8°C for long-term stability[1].
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Moisture: Store in a desiccator or with a desiccant to prevent hydrolysis.
Logical Troubleshooting Flowchart
Caption: A decision-making flowchart for the purification of this compound.
References
- 1. This compound | 37893-37-1 | MBA89337 [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Home Page [chem.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. biocompare.com [biocompare.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comparative stability of benzamide, salicylamide, and some N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of Salicylanilide Derivatives
Welcome to the technical support center for salicylanilide derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenge of low aqueous solubility with this promising class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the dissolution and subsequent bioavailability of your salicylanilide derivatives.
Understanding the Core Problem: Why Salicylanilides Exhibit Poor Solubility
Salicylanilide derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] However, their therapeutic potential is often hampered by low oral bioavailability, which primarily stems from two key physicochemical characteristics:
-
Poor Aqueous Solubility: Salicylanilides are typically lipophilic molecules, leading to low solubility in gastrointestinal fluids. This inherently limits the dissolution rate, a critical prerequisite for drug absorption.[3][4]
-
Extensive First-Pass Metabolism: Following absorption from the gastrointestinal tract, these compounds can be significantly metabolized by enzymes in the intestinal wall and liver. This metabolic process reduces the concentration of the active drug that reaches systemic circulation.[3]
This guide will focus on addressing the primary hurdle of poor aqueous solubility, providing you with the knowledge and tools to overcome this challenge in your research.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding the solubility of salicylanilide derivatives:
Q1: What are the primary strategies to improve the aqueous solubility of my salicylanilide derivative?
There are several effective strategies that can be employed, broadly categorized into chemical and physical modifications:
-
Chemical Modifications:
-
Prodrug Formulation: This involves the chemical modification of the salicylanilide molecule to create a more soluble, inactive derivative (prodrug). This is often achieved by temporarily masking functional groups like the hydroxyl group.[1][3] The active drug is then released in the body through enzymatic or chemical cleavage.[3]
-
Salt Formation: For salicylanilide derivatives with ionizable groups, forming a salt can significantly increase aqueous solubility.[5]
-
Co-crystallization: This technique involves co-crystallizing the salicylanilide derivative with a benign, highly soluble co-former to enhance its dissolution properties.[6][7]
-
-
Physical Modifications:
-
Particle Size Reduction (Micronization and Nanonization): Decreasing the particle size of the drug increases the surface area-to-volume ratio, which in turn enhances the dissolution rate.[5][8][9]
-
Solid Dispersions: Dispersing the salicylanilide derivative in an inert, hydrophilic carrier in a solid state can improve its wettability and dissolution.[10][11][12][13][14][15]
-
Nanoformulation: Encapsulating the drug in nanocarriers such as solid lipid nanoparticles (SLNs), self-nanoemulsifying drug delivery systems (SNEDDS), or nanocrystals can significantly improve solubility and bioavailability.[3][16][17][18][19][20]
-
Cyclodextrin Complexation: Encapsulating the lipophilic salicylanilide molecule within the hydrophobic cavity of a cyclodextrin can form a water-soluble inclusion complex.[3][21][22]
-
Q2: How does pH influence the solubility of salicylanilide derivatives?
Salicylanilides are weak acids due to the presence of a phenolic hydroxyl group, with reported pKa values for niclosamide, a well-known salicylanilide, ranging from 5.6 to 7.2.[4] The solubility of such compounds is highly dependent on the pH of the solution.[23][24][25]
-
In acidic environments (low pH): The phenolic hydroxyl group remains protonated, and the molecule is in its less soluble, neutral form.
-
In neutral to alkaline environments (higher pH): The phenolic hydroxyl group deprotonates, forming a more soluble phenolate anion.
Therefore, increasing the pH of the aqueous medium can generally increase the solubility of salicylanilide derivatives.[26] However, it is crucial to consider the stability of the compound at different pH values, as degradation can occur under certain conditions.
Q3: Which solvents are most effective for dissolving salicylanilide derivatives for in vitro experiments?
While the goal is often to improve aqueous solubility, for initial in vitro screening and analytical purposes, organic solvents are commonly used. Salicylanilides generally exhibit good solubility in polar organic solvents.[27] A study on the solubility of salicylanilide in various pure solvents showed that it is more soluble in ester solvents compared to alcohol solvents.[28] The order of solubility in some common solvents at a fixed temperature was found to be: methyl acetate > ethyl acetate > propyl acetate > isopropyl acetate > butyl acetate > ethyl formate > acetonitrile, and for alcohols: ethanol > isopropanol > n-propanol > n-butanol > n-pentanol.[28] For biological assays, dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions, which are then further diluted in aqueous media.[27]
Q4: What are some common pitfalls to avoid when working to improve the solubility of these compounds?
-
Metastable Forms: Amorphous forms and some crystalline polymorphs of a drug can exhibit higher initial solubility but may convert to a more stable, less soluble form over time.[4][29] It is essential to characterize the solid-state properties of your formulated salicylanilide derivative to ensure stability.
-
Precipitation upon Dilution: Highly concentrated solutions of salicylanilide derivatives in organic solvents or solubilizing formulations may precipitate when diluted into an aqueous medium. Careful optimization of the formulation and dilution process is necessary.
-
Excipient Incompatibility: The chosen excipients in a formulation should be compatible with the salicylanilide derivative and not cause its degradation.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the solubilization of salicylanilide derivatives.
Issue 1: Low Dissolution Rate in Aqueous Media
Causality: The crystalline structure of the salicylanilide derivative is highly stable, leading to a slow rate of dissolution. The hydrophobic nature of the molecule also results in poor wettability.
Troubleshooting Workflow:
Troubleshooting Low Dissolution Rate Workflow
Step-by-Step Guidance:
-
Particle Size Reduction:
-
Action: Employ techniques like jet milling or high-pressure homogenization to reduce the particle size of your salicylanilide derivative to the micron or sub-micron range.[8][9]
-
Rationale: Increasing the surface area of the solid drug enhances its interaction with the solvent, thereby increasing the dissolution rate as described by the Noyes-Whitney equation.[5][29]
-
-
Solid Dispersion Formulation:
-
Action: Prepare a solid dispersion of the salicylanilide derivative with a hydrophilic carrier such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or a cellulose derivative.[11][13][14][15] This can be achieved through methods like solvent evaporation, melting (fusion), or hot-melt extrusion.[12]
-
Rationale: The carrier improves the wettability of the hydrophobic drug and can also lead to the formation of an amorphous state, which has a higher energy and thus greater solubility than the crystalline form.[12]
-
-
Incorporation of Surfactants:
Issue 2: Compound Precipitation in Aqueous Buffer
Causality: The salicylanilide derivative, initially dissolved in an organic solvent or a concentrated formulation, precipitates out when the pH or solvent composition of the medium changes, exceeding its solubility limit in the new environment.
Troubleshooting Workflow:
Troubleshooting Precipitation Workflow
Step-by-Step Guidance:
-
pH Optimization:
-
Use of Co-solvents:
-
Cyclodextrin Complexation:
-
Action: Prepare an inclusion complex of your salicylanilide derivative with a cyclodextrin, such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin.[3][21][22]
-
Rationale: The lipophilic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the complex.[21]
-
Experimental Protocols
Protocol 1: Preparation of a Salicylanilide Derivative-Cyclodextrin Inclusion Complex by the Kneading Method
Objective: To prepare a solid inclusion complex of a salicylanilide derivative with β-cyclodextrin to enhance its aqueous solubility.
Materials:
-
Salicylanilide derivative
-
β-cyclodextrin
-
Ethanol
-
Mortar and pestle
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Calculate and weigh the salicylanilide derivative and β-cyclodextrin in a 1:1 molar ratio.[3]
-
Transfer the weighed powders to the mortar.
-
Begin grinding the powders together.
-
While grinding, add a small amount of ethanol dropwise to form a thick, homogeneous paste.[3]
-
Continue kneading the paste for at least 30-60 minutes to ensure thorough complexation.
-
Transfer the resulting paste to a suitable container and dry it in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved, or dry under vacuum.
-
The dried complex can then be gently ground into a fine powder and stored in a desiccator.
Protocol 2: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of a salicylanilide derivative in a specific aqueous buffer.
Materials:
-
Salicylanilide derivative powder
-
Aqueous buffer of desired pH
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the salicylanilide derivative to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to determine the time to reach equilibrium in a preliminary experiment.[32]
-
After shaking, allow the suspensions to stand for a period to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the salicylanilide derivative in the diluted sample using a validated HPLC or UV-Vis method.[32][33][34]
-
Calculate the solubility of the compound in the buffer, taking into account the dilution factor.
Data Presentation
Table 1: Solubility of a Hypothetical Salicylanilide Derivative in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | 0.05 |
| Ethanol | 15.2 |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Methyl Acetate | 25.8 |
| n-Butanol | 8.9 |
Table 2: Enhancement of Aqueous Solubility using Different Formulation Strategies
| Formulation Strategy | Fold Increase in Aqueous Solubility |
| Micronization | 3-5 |
| Solid Dispersion with PVP K30 (1:5 ratio) | 25-30 |
| Complexation with HP-β-Cyclodextrin (1:1 molar ratio) | 50-60 |
| SNEDDS Formulation | > 100 |
Note: The values presented in these tables are for illustrative purposes and will vary depending on the specific salicylanilide derivative and experimental conditions.
References
- 1. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. ijisrt.com [ijisrt.com]
- 12. researchgate.net [researchgate.net]
- 13. japer.in [japer.in]
- 14. jddtonline.info [jddtonline.info]
- 15. japsonline.com [japsonline.com]
- 16. Recent advances in the nanotechnology-based drug delivery of Silybin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nanotechnology-based Approaches for Targeted Drug Delivery to the Small Intestine: Advancements and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Nano-sized drug delivery systems can treat cancer, HIV, and more | CAS [cas.org]
- 20. pharmtech.com [pharmtech.com]
- 21. researchgate.net [researchgate.net]
- 22. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scholar.unair.ac.id [scholar.unair.ac.id]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
- 27. solubilityofthings.com [solubilityofthings.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 30. hilarispublisher.com [hilarispublisher.com]
- 31. wjbphs.com [wjbphs.com]
- 32. files.core.ac.uk [files.core.ac.uk]
- 33. researchgate.net [researchgate.net]
- 34. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Amide Coupling of 4-Aminobenzoic Acid and 2-Chloroaniline
Welcome to the technical support center for the amide coupling of 4-aminobenzoic acid and 2-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific and often challenging amide coupling reaction. The inherent electronic properties of both starting materials—the nucleophilic amino group on the benzoic acid and the electron-deficient nature of 2-chloroaniline—present a unique set of challenges that can lead to frustrating side reactions and low yields.
This resource provides in-depth, field-proven insights to help you navigate these complexities. We will explore the causality behind common experimental pitfalls and offer robust, self-validating protocols to enhance your success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the coupling of 4-aminobenzoic acid and 2-chloroaniline in a question-and-answer format.
Question 1: My reaction is sluggish, showing low conversion to the desired amide product. What are the likely causes?
Answer:
Low conversion in this specific coupling is often multifactorial, stemming from the reduced nucleophilicity of 2-chloroaniline and potential issues with the activation of 4-aminobenzoic acid.
-
Reduced Nucleophilicity of 2-Chloroaniline: The chlorine atom on the aniline ring is electron-withdrawing, which decreases the electron density on the nitrogen atom. This makes the amine a weaker nucleophile, slowing down its attack on the activated carboxylic acid.
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents might not be potent enough to sufficiently activate the carboxylic acid, or the activated intermediate may be too short-lived to react with the poorly nucleophilic aniline.[1]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and temperature can significantly impact the reaction rate.[1] For instance, a non-polar solvent might not adequately solvate the reaction intermediates, while an inappropriate base could deprotonate other functional groups, leading to side reactions.
Question 2: I am observing a significant amount of an N-acylurea byproduct. How can I prevent its formation?
Answer:
The formation of a stable N-acylurea is a classic side reaction when using carbodiimide-based coupling reagents like EDC or DCC.[2][3] This occurs when the O-acylisourea intermediate, formed by the reaction of the carbodiimide with the carboxylic acid, rearranges intramolecularly instead of reacting with the amine.
Solutions to Minimize N-Acylurea Formation:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is crucial.[4][5] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more readily reacts with the amine.[6]
-
Control Stoichiometry: An excess of the carbodiimide coupling reagent can increase the likelihood of N-acylurea formation.[2] Use the carbodiimide in a 1:1 to 1.1:1 molar ratio with the carboxylic acid.
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and additive for a short period (15-30 minutes) before adding the amine can sometimes favor the desired reaction pathway.[1][7]
Question 3: My final product is contaminated with a diacylated byproduct. What is this, and how can I avoid it?
Answer:
The diacylated byproduct is likely formed by the acylation of the amino group on the 4-aminobenzoic acid moiety of the desired product. This can happen if there is an excess of the activated 4-aminobenzoic acid in the reaction mixture.
Strategies to Prevent Diacylation:
-
Protecting Group Strategy: The most robust solution is to protect the amino group of 4-aminobenzoic acid before the coupling reaction. Common protecting groups for anilines include Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The protecting group can be removed in a subsequent step after the amide bond is formed.
-
Stoichiometric Control: Carefully controlling the stoichiometry of the reactants is critical. Using a slight excess of 2-chloroaniline (e.g., 1.1 equivalents) relative to 4-aminobenzoic acid can help ensure that all the activated carboxylic acid is consumed before it can react with the product.
-
Alternative Synthetic Route: A common and effective strategy involves starting with 4-nitrobenzoic acid. This allows for the amide coupling with 2-chloroaniline first, followed by the reduction of the nitro group to the desired amine.[8][9] This completely circumvents the issue of diacylation.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for this challenging reaction?
A1: Given the electron-deficient nature of 2-chloroaniline, more potent coupling reagents are often required.
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more efficient than carbodiimides for difficult couplings.[10][11] They form highly reactive OBt or OAt esters, which can effectively acylate weak nucleophiles.
-
Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective and can minimize side reactions.[11][12]
-
Acid Chlorides: Converting 4-aminobenzoic acid (or its nitro- or protected-amino precursor) to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a very effective, albeit sometimes harsh, method.[13][14] This highly reactive intermediate will readily react with 2-chloroaniline.
Q2: What is the optimal solvent and base combination for this reaction?
A2:
-
Solvents: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically the best choices.[1] They are good at solvating the reactants and intermediates without interfering with the reaction.
-
Bases: A non-nucleophilic organic base is essential to neutralize the acid formed during the reaction and to deprotonate the amine, if it is in its salt form. Diisopropylethylamine (DIPEA) is a common choice.[1] Triethylamine (TEA) can also be used.[9] The base should be added in slight excess (e.g., 2.0-2.2 equivalents).
Q3: How can I effectively purify the final product and remove unreacted starting materials?
A3:
-
Aqueous Workup: After the reaction is complete, an aqueous workup is typically performed to remove water-soluble byproducts and excess reagents. Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can remove unreacted 2-chloroaniline and the base.[9][15] A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) can remove unreacted 4-aminobenzoic acid.
-
Chromatography: Column chromatography on silica gel is often necessary to achieve high purity. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can effectively separate the product from any remaining starting materials and non-polar byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an excellent final purification step.[8]
Experimental Protocols
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for its high efficiency in coupling electron-deficient anilines.
Materials:
-
4-Aminobenzoic acid (1.0 eq)
-
2-Chloroaniline (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.2 eq)
-
Anhydrous DMF
-
Standard glassware for organic synthesis
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve 4-aminobenzoic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 2-chloroaniline to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acyl Chloride Formation and Coupling (via Nitro Intermediate)
This two-step protocol is a robust alternative that avoids potential side reactions with the free amino group.
Step A: Synthesis of 4-Nitro-N-(2-chlorophenyl)benzamide
Materials:
-
4-Nitrobenzoyl chloride (1.1 eq)
-
2-Chloroaniline (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
Procedure:
-
Dissolve 2-chloroaniline and TEA in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.[9]
-
Add a solution of 4-nitrobenzoyl chloride in anhydrous DCM dropwise to the stirred aniline solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify by recrystallization from a suitable solvent like ethanol.[8]
Step B: Reduction of the Nitro Group
Materials:
-
4-Nitro-N-(2-chlorophenyl)benzamide (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Ethanol
Procedure:
-
Suspend 4-nitro-N-(2-chlorophenyl)benzamide in ethanol.
-
Add Tin(II) chloride dihydrate to the suspension.[9]
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction and pour it into ice water.
-
Neutralize with saturated sodium bicarbonate solution to precipitate tin salts.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Data Presentation
Table 1: Comparison of Coupling Reagents and Conditions
| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range | Key Considerations |
| EDC | HOBt | DIPEA | DMF | 40-60% | Prone to N-acylurea formation if not carefully controlled.[2] |
| HATU | None | DIPEA | DMF | 70-90% | Highly efficient but more expensive.[10] |
| SOCl₂/Acyl Chloride | None | TEA | DCM | 75-95% | Requires a two-step process if starting from the nitro- or protected-amino acid.[14] |
Visualizations
Reaction Mechanism and Side Reactions
Caption: Carbodiimide-mediated coupling mechanism and the formation of the N-acylurea side product.
Alternative Synthetic Workflow
Caption: A robust two-step synthetic route to avoid diacylation side reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. Reddit - Prove your humanity [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hepatochem.com [hepatochem.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
how to avoid byproduct formation in benzamide synthesis
Technical Support Center: Benzamide Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize benzamide synthesis. By understanding the mechanistic origins of common byproducts, you can effectively refine your experimental protocols to achieve higher purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured around the most common synthetic routes to benzamide. Each section contains targeted FAQs and a troubleshooting table to address specific experimental challenges.
Section 1: Synthesis from Acyl Chlorides (e.g., Benzoyl Chloride)
This classic method, often performed under Schotten-Baumann conditions, involves reacting benzoyl chloride with an amine source like ammonia.[1][2] While robust, it is susceptible to specific side reactions if not properly controlled.
Q1: My final product is contaminated with a significant amount of benzoic acid. What is the cause and how can I prevent it?
A: The presence of benzoic acid is almost always due to the hydrolysis of your starting material, benzoyl chloride, which is highly reactive with water.[3][4]
-
Causality: Benzoyl chloride readily reacts with any moisture present in your solvents, reagents, or glassware, or even atmospheric humidity, to form benzoic acid. This side reaction consumes your starting material and introduces a difficult-to-remove impurity.
-
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1]
-
Reagent Quality: Use a fresh bottle of benzoyl chloride or distill it immediately before use to remove any benzoic acid that has formed during storage.[3]
-
Controlled Addition: Add the benzoyl chloride slowly and portion-wise to the amine solution.[3][5] This ensures it preferentially reacts with the amine rather than any trace water.
-
Q2: I'm observing a diacylated byproduct, N-benzoylbenzamide. How is this formed and what are the optimal conditions to avoid it?
A: N-benzoylbenzamide formation occurs when a molecule of newly formed benzamide is acylated by another molecule of benzoyl chloride.[1]
-
Causality: This side reaction is favored under conditions of high benzoyl chloride concentration, the use of a strong base, or elevated temperatures.[1] The benzamide anion, formed by deprotonation of benzamide, acts as a nucleophile.
-
Preventative Measures:
-
Stoichiometry Control: Use a slight excess of the amine nucleophile relative to the benzoyl chloride to ensure the acylating agent is fully consumed.
-
Base Selection: The Schotten-Baumann reaction typically uses an aqueous base (like NaOH) to neutralize the HCl byproduct.[4][6] This keeps the amine deprotonated and nucleophilic while minimizing the concentration of the highly reactive benzamide anion in the organic phase.
-
Temperature Control: The reaction is exothermic.[3][5] Maintain a low temperature (e.g., 0-5 °C) during the addition of benzoyl chloride to control the reaction rate and suppress over-acylation.
-
Troubleshooting Guide: Acyl Chloride Route
| Issue | Potential Cause | Recommended Solution & Explanation |
| Low Product Yield | Hydrolysis of Benzoyl Chloride: Water contamination. | Dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere.[1][3] |
| Incomplete Reaction: Insufficient time or poor mixing. | Increase reaction time and ensure vigorous stirring, especially in a biphasic system, to maximize the interfacial area.[7] | |
| Losses during Workup: Product remains in the mother liquor. | Minimize the amount of solvent used for recrystallization. Wash the filtered crystals with a small amount of ice-cold solvent.[4][8] | |
| Product is Impure | Benzoic Acid Contamination: Significant hydrolysis occurred. | Purify the crude product by recrystallization from hot water.[1] Alternatively, wash the crude product with a dilute base like sodium bicarbonate solution to remove acidic impurities.[8] |
| N-Benzoylbenzamide Present: Over-acylation side reaction. | Control stoichiometry carefully, avoid excess benzoyl chloride, and maintain low reaction temperatures.[1] | |
| Ammonium Chloride Present: Using ammonia as the amine source. | This salt is a common byproduct.[1] It is highly water-soluble and can be effectively removed by washing the crude product with water during filtration. |
Section 2: Synthesis via Carboxylic Acid Activation (Coupling Agents)
Activating benzoic acid with a coupling agent is a common strategy, especially for sensitive substrates. However, the coupling agents themselves can introduce unique byproducts.
Q3: My reaction using a carbodiimide (DCC or EDC) is messy, and the yield is low. What is the primary side reaction?
A: The most common and problematic side reaction with carbodiimides is the rearrangement of the reactive O-acylisourea intermediate into a stable, unreactive N-acylurea.[9][10][11]
-
Causality: The carbodiimide first activates the carboxylic acid to form the highly reactive O-acylisourea.[12] This intermediate is supposed to react with the amine. However, it can undergo an intramolecular O-to-N acyl transfer, forming the N-acylurea byproduct, which is no longer reactive and consumes your activated acid.[13][14]
-
Preventative Measures:
-
Use of Additives: The most effective solution is to add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[13][15] These additives rapidly convert the O-acylisourea into a more stable active ester.[11][13] This active ester is less prone to rearrangement but still reactive enough to form the desired amide, thereby suppressing the formation of N-acylurea.[13][16]
-
Temperature and pH Control: Lower temperatures and slightly acidic pH can also help suppress the formation of N-acylurea.[17][18]
-
Q4: How do I effectively remove the urea byproduct after a carbodiimide-mediated coupling?
A: The removal strategy depends on the carbodiimide used.
-
DCC (N,N'-Dicyclohexylcarbodiimide): The byproduct, dicyclohexylurea (DCU), is notoriously insoluble in most common organic solvents.[10][19]
-
Solution: DCU typically precipitates out of the reaction mixture and can be removed by filtration. However, trace amounts can be difficult to remove.
-
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The byproduct, ethyl-dimethylaminopropyl urea (EDU), is water-soluble.[19][20]
-
Solution: This is a major advantage of EDC. The EDU byproduct and any excess EDC can be easily removed by performing an aqueous workup (e.g., washing the organic layer with dilute acid or water).[19]
-
Troubleshooting Guide: Coupling Agent Route
| Issue | Potential Cause | Recommended Solution & Explanation |
| Low Yield & Complex Mixture | N-Acylurea Formation: Rearrangement of the O-acylisourea intermediate. | Add 1 equivalent of HOBt or NHS to the reaction. This traps the reactive intermediate as a more stable active ester, preventing rearrangement.[9][11][13] |
| Racemization (if using chiral acids): The O-acylisourea is prone to racemization. | The use of additives like HOBt is crucial as they form active esters that are less susceptible to racemization.[15][19][21] | |
| Difficulty in Purification | Insoluble DCU Byproduct: Using DCC as the coupling agent. | Filter the reaction mixture thoroughly. If traces remain, consider switching to EDC for future syntheses where the byproduct is water-soluble.[10][19] |
| Unreacted Benzoic Acid: Incomplete activation or reaction. | Ensure 1:1 stoichiometry of benzoic acid to coupling agent. Allow sufficient reaction time for the coupling step. |
Experimental Protocols & Workflows
Protocol 1: Benzamide Synthesis via Schotten-Baumann Conditions
This protocol is optimized to minimize hydrolysis and over-acylation.
-
Preparation: In a 250 mL conical flask placed in an ice-water bath, add 10 mL of concentrated aqueous ammonia.[3]
-
Reagent Addition: In a fume hood, slowly add 2 mL of fresh benzoyl chloride in small portions (e.g., 0.2 mL at a time) to the ammonia solution while vigorously swirling the flask.[3][5] Maintain the temperature of the reaction mixture below 10 °C.
-
Reaction: After the addition is complete, continue to shake or stir the mixture vigorously for an additional 15 minutes in the ice bath.[3] A white precipitate of benzamide will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with several portions of ice-cold water to remove ammonium chloride and any unreacted ammonia.[1]
-
Purification: Recrystallize the crude benzamide from a minimum amount of hot water to obtain pure crystals.[1][3]
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Benzamide Synthesis via EDC/HOBt Coupling
This protocol incorporates HOBt to suppress N-acylurea formation.
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid (1.0 eq) and HOBt (1.0 eq) in an anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.1 eq) to the mixture and stir for 15-20 minutes to allow for the formation of the HOBt active ester.
-
Coupling: Slowly add the amine (1.0-1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer successively with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude benzamide can be further purified by recrystallization or flash column chromatography.[3]
Visualizations
Workflow for Troubleshooting Benzamide Synthesis
This flowchart provides a logical path for diagnosing and solving common issues encountered during synthesis.
Caption: Troubleshooting flowchart for common issues in benzamide synthesis.
Mechanism of N-Acylurea Byproduct Formation and its Suppression
This diagram illustrates the critical competing reaction pathways in carbodiimide-mediated couplings.
Caption: Competing pathways in carbodiimide coupling and the role of HOBt.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. globalconference.info [globalconference.info]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. peptide.com [peptide.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Technical Support Center: A Senior Scientist's Guide to Scaling the Synthesis of 4-Chloro-2-hydroxybenzamide
Welcome to the technical support resource for the synthesis and scale-up of 4-Chloro-2-hydroxybenzamide. This guide is designed for chemistry professionals in research and drug development. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the causality behind experimental choices to ensure reproducibility, purity, and yield as you transition from bench-scale to larger-scale production.
Critical Safety Precautions: A Prerequisite for Synthesis
Before commencing any experimental work, a thorough review of the Safety Data Sheets (SDS) for all reagents and the final product is mandatory. This compound is classified as a hazardous substance.
Key Hazards:
-
Harmful if swallowed (Acute toxicity, Oral)[1].
-
Causes skin irritation [2].
-
Causes serious eye irritation [2].
-
May cause respiratory irritation [2].
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields conforming to EN166 standards, chemical-resistant gloves, and a lab coat.
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust and vapors[2].
-
Work Practices: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Emergency Response: In case of contact, wash skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention if irritation persists or if swallowed.
Section 1: Synthesis Strategy and Core Mechanism
The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from 4-Chlorosalicylic acid. This method involves the activation of the carboxylic acid to an acyl chloride, followed by amidation.
-
Activation: 4-Chlorosalicylic acid is converted to 4-chloro-2-hydroxybenzoyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF)[3][4].
-
Amidation: The resulting acyl chloride is then reacted with an ammonia source, typically aqueous or gaseous ammonia, to form the desired benzamide. This step is highly exothermic and requires careful temperature control[3].
Below is a workflow diagram illustrating the key stages of the process.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Scalable Experimental Protocol
This protocol is designed for a 0.1 mole scale and includes considerations for process safety and scalability.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 4-Chlorosalicylic Acid | 172.57 | 17.26 | 0.10 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 14.30 | 0.12 | 1.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | ~0.2 mL | - | Catalytic |
| Toluene | - | 150 mL | - | Solvent |
| Conc. Ammonia (28% aq.) | - | ~100 mL | - | Excess |
Step-by-Step Methodology
Part A: Synthesis of 4-Chloro-2-hydroxybenzoyl Chloride
-
Reactor Setup: Assemble a 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂), and a dropping funnel. Ensure all glassware is oven-dried to prevent premature hydrolysis of reagents[5].
-
Reagent Charging: Charge the flask with 4-Chlorosalicylic acid (17.26 g, 0.10 mol), toluene (150 mL), and a catalytic amount of DMF (~0.2 mL).
-
Thionyl Chloride Addition: Begin stirring the suspension. Slowly add thionyl chloride (14.30 g, 0.12 mol) dropwise from the dropping funnel over 30 minutes at room temperature. Gas evolution will be observed.
-
Reaction: After the addition is complete, heat the mixture to 60-65°C and maintain for 2-3 hours, or until the gas evolution ceases and the solution becomes clear[3]. The reaction progress can be monitored by taking a small, quenched aliquot and analyzing for the disappearance of the starting carboxylic acid.
Part B: Amidation Reaction
-
Cooling: Cool the reaction mixture (containing the in-situ generated acyl chloride) to 0-5°C using an ice-water bath. This is a critical step. The subsequent amidation is highly exothermic.
-
Ammonia Addition: While stirring vigorously, slowly add concentrated aqueous ammonia (28%, ~100 mL) dropwise, ensuring the internal temperature does not exceed 15°C. A thick white precipitate of the product will form immediately[3].
-
Digestion: After the ammonia addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
Part C: Product Isolation and Purification
-
Filtration: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove ammonium chloride and any unreacted ammonia.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
-
Recrystallization: For high purity, recrystallize the crude solid from an ethanol/water mixture. Dissolve the product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry as before.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this synthesis on a lab scale? A1: With careful execution, particularly in minimizing moisture during the acyl chloride formation and controlling the amidation temperature, yields of 80-90% of the crude product are achievable. Yields after recrystallization will typically be in the 70-85% range.
Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is an excellent tool. For the first step, you can monitor the disappearance of the 4-chlorosalicylic acid spot. A suitable mobile phase is ethyl acetate/hexanes with a few drops of acetic acid. The product, this compound, is also UV active and will show a different Rf value from the starting material.
Q3: My crude product is slightly pink/brown. What is the cause? A3: Minor color impurities can arise from side reactions or impurities in the starting materials. In most cases, a single recrystallization from an ethanol/water mixture or isopropanol should yield a white to off-white crystalline solid. If the color persists, a charcoal treatment during recrystallization can be effective.
Q4: What is the best solvent system for recrystallization? A4: An ethanol/water mixture is highly effective. Isopropanol also works well. The key is to use a solvent in which the product is highly soluble when hot but sparingly soluble when cold, which allows for efficient recovery of pure crystals.
Section 4: Advanced Troubleshooting Guide
Problem: Significantly Low Product Yield (<60%)
Low yield is the most common issue encountered during scale-up. The cause can be systematically diagnosed using the following decision tree.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Problem: Product is Contaminated with Starting Material
Q: My final product's NMR/TLC shows a significant amount of 4-chlorosalicylic acid. How did this happen and how can I fix it? A: This is a classic symptom of two potential issues:
-
Incomplete Acyl Chloride Formation: The initial reaction with thionyl chloride may not have gone to completion. Ensure you use a slight excess of thionyl chloride (1.2 eq) and allow sufficient reaction time at the recommended temperature.
-
Hydrolysis During Workup: If the crude acyl chloride was exposed to moisture before amidation, it would have reverted to the starting carboxylic acid[5].
Solution: While optimizing the reaction is the best prevention, you can remove the acidic 4-chlorosalicylic acid impurity from your crude product. Before recrystallization, dissolve the crude solid in a suitable organic solvent like ethyl acetate. Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated to its water-soluble salt and partition into the aqueous layer, effectively removing it from your product[5][6].
Problem: The Reaction Stalls or is Sluggish During Scale-Up
Q: I scaled the reaction by 10x, and it seems much slower. What factors are at play? A: When scaling up, mass and heat transfer become critical limiting factors.
-
Mixing Efficiency: A simple magnetic stir bar that is effective in a 500 mL flask is often inadequate for a multi-liter reactor, especially with thick slurries. This leads to poor contact between reagents.
-
Solution: Use a mechanical overhead stirrer with a properly sized impeller (e.g., paddle or turbine) to ensure the entire reaction mass is homogeneously mixed.
-
-
Heat Transfer: The surface-area-to-volume ratio decreases as you scale up. This means it's harder to both heat and cool the reactor efficiently.
-
Solution: For the initial heating step, ensure your heating mantle or oil bath has sufficient power for the larger volume. For the critical exothermic amidation, you must have a robust cooling system. Simply using a larger ice bath may not be enough; a circulating chiller might be necessary to maintain the low temperature. The rate of addition of the ammonia must be adjusted based on the reactor's ability to dissipate heat.
-
References
- 1. This compound | 37893-37-1 | MBA89337 [biosynth.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101376627A - Preparation of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Ullmann Condensation of 4-Hydroxybenzamide
Welcome to our dedicated technical support center for the Ullmann condensation of 4-hydroxybenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction. As a molecule possessing two distinct nucleophilic centers—a phenolic hydroxyl group and an amide moiety—4-hydroxybenzamide presents unique challenges in achieving selective C-N or C-O arylation. This resource synthesizes field-proven insights and established literature to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Ullmann condensation of 4-hydroxybenzamide.
Question 1: I am observing a mixture of N-arylated and O-arylated products. How can I improve the chemoselectivity?
Answer:
Achieving high chemoselectivity in the arylation of 4-hydroxybenzamide is a common challenge due to the comparable nucleophilicity of the phenolic hydroxyl and the amide nitrogen. The selectivity is primarily dictated by the choice of ligand, base, and solvent.[1][2][3][4]
For Selective O-Arylation:
The key to selective O-arylation is to enhance the reactivity of the hydroxyl group while minimizing the reactivity of the amide. This is often achieved by using specific N,O-bidentate ligands that favor the coordination of the phenoxide.
-
Recommended Catalyst System: A combination of a copper(I) source (e.g., CuI) with ligands such as picolinic acid or trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) has been shown to be effective for the selective O-arylation of aminophenols, a close analogue of 4-hydroxybenzamide.[1][4]
-
Mechanism Insight: Picolinic acid can form a stable six-membered chelate with the copper center and the phenoxide, promoting the desired C-O bond formation.
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally effective.[3][4]
For Selective N-Arylation:
Selective N-arylation often requires conditions that either deactivate the hydroxyl group or employ a catalyst system that has a higher affinity for the amide nitrogen.
-
Recommended Catalyst System: While copper-based systems can be tuned for N-arylation, palladium-based catalysts, such as those employing biarylmonophosphine ligands (e.g., BrettPhos ), have demonstrated high selectivity for the N-arylation of aminophenols.[4] For a copper-catalyzed approach, a ligand-free system or the use of N,N-bidentate ligands in specific solvents might favor N-arylation.[3] Some studies have shown that in a ligandless system with DMF as the solvent, N-arylation can be favored.[3]
-
Base Selection: The choice of base is critical. A strong base like NaOt-Bu can deprotonate both the phenol and the amide, but the subsequent reaction pathway is influenced by the catalyst-ligand complex. In some cases, a milder base like K₂CO₃ or K₃PO₄ can offer better selectivity.[2][3][4]
Experimental Protocol for Selective O-Arylation of 4-Hydroxybenzamide (Exemplary):
-
To a dry reaction vessel, add 4-hydroxybenzamide (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.05 mmol, 5 mol%), and picolinic acid (0.1 mmol, 10 mol%).
-
Add anhydrous K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 2: My reaction has a low yield or is not proceeding to completion. What are the likely causes and how can I fix this?
Answer:
Low or no yield in an Ullmann condensation can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions.
-
Inactive Catalyst: The active catalytic species is generally considered to be Cu(I).[5] If your Cu(I) source is old or has been exposed to air, it may have oxidized to Cu(II), which is often less active.
-
Solution: Use a fresh bottle of the copper(I) salt. You can also try activating copper powder in situ by reducing copper sulfate with zinc metal.[6]
-
-
Inappropriate Ligand: The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction. A ligand that is not well-suited for your specific substrates can lead to poor results.
-
Solution: Screen a variety of ligands. For C-O coupling, N,O-bidentate ligands are a good starting point. For C-N coupling, N,N-bidentate ligands are often preferred. Amino acids like L-proline and N,N-dimethylglycine have also been used successfully as ligands in Ullmann reactions.[5]
-
-
Suboptimal Temperature: While classical Ullmann reactions required very high temperatures (>200 °C), modern ligand-assisted protocols operate under milder conditions, typically between 80-140 °C.[5][6]
-
Solution: If you observe no reaction, incrementally increase the temperature. If you see decomposition of your starting materials or product, the temperature is likely too high.
-
-
Poor Solvent Choice: The solvent can significantly impact the solubility of the reactants and the stability of the catalytic species.
-
Solution: Polar aprotic solvents like DMF, DMSO, and dioxane are commonly used. For some O-arylation reactions, non-polar solvents like toluene have been found to be effective.[3]
-
Question 3: I am observing significant amounts of side products, such as the hydrodehalogenated aryl halide and biaryl homocoupling products. How can I minimize these?
Answer:
The formation of side products like hydrodehalogenated arenes and biaryl homocoupling products is a common issue in Ullmann condensations.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of undergoing coupling. It is often caused by the presence of trace amounts of water or other protic impurities.
-
Solution: Ensure all your reagents and solvents are anhydrous. Dry your glassware thoroughly before use. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is also crucial.
-
-
Homocoupling: The formation of a biaryl product from the coupling of two molecules of the aryl halide is a competing reaction pathway.
-
Solution: The choice of ligand can significantly influence the rate of cross-coupling versus homocoupling. Bidentate ligands generally favor the desired cross-coupling reaction. Adjusting the stoichiometry to use a slight excess of the nucleophile (4-hydroxybenzamide) can also help.
-
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in the Ullmann condensation?
A1: While various copper sources can be used, including Cu(0), Cu(I), and Cu(II) salts, the active catalytic species is widely believed to be a Cu(I) complex.[5][7] If Cu(0) or Cu(II) is used as the precatalyst, it is generally thought to be converted to a Cu(I) species in situ.
Q2: How do ligands accelerate the Ullmann condensation?
A2: Ligands play a multifaceted role in the Ullmann condensation. They can:
-
Increase the solubility of the copper catalyst.
-
Stabilize the active Cu(I) species against disproportionation or oxidation.
-
Facilitate the oxidative addition of the aryl halide to the copper center.
-
Promote the reductive elimination step to form the final product. The introduction of bidentate ligands, such as diamines and amino acids, has been a major breakthrough, allowing the reaction to proceed at lower temperatures and with a broader substrate scope.[6][8]
Q3: What is the general mechanism of the Ullmann condensation?
A3: The precise mechanism of the Ullmann condensation is complex and can vary depending on the specific reactants and conditions. However, a generally accepted catalytic cycle for a ligand-assisted Ullmann-type reaction is as follows:
-
Formation of a Cu(I)-nucleophile complex.
-
Oxidative addition of the aryl halide to the Cu(I) complex to form a Cu(III) intermediate.
-
Reductive elimination from the Cu(III) intermediate to form the C-N or C-O bond and regenerate the active Cu(I) catalyst.[7][9][10]
Q4: Can I use aryl chlorides as substrates in the Ullmann condensation of 4-hydroxybenzamide?
A4: Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann condensations due to the stronger C-Cl bond.[11] However, recent advances in ligand design, particularly the development of second-generation oxalic diamide ligands, have enabled the coupling of aryl chlorides under relatively mild conditions.[8] For successful coupling with aryl chlorides, you will likely need a more active catalyst system and potentially higher reaction temperatures. The presence of ortho-directing groups on the aryl chloride can also enhance its reactivity.[12]
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is paramount for achieving the desired outcome in the Ullmann condensation of 4-hydroxybenzamide. The following table provides a summary of recommended starting points based on literature for analogous substrates.
| Desired Product | Recommended Copper Source | Recommended Ligand | Recommended Base | Solvent | Key Considerations |
| Selective O-Arylation | CuI, Cu₂O | Picolinic Acid, CyDMEDA | K₃PO₄, Cs₂CO₃ | DMSO, Dioxane | Picolinic acid is particularly effective for O-arylation of 3- and 4-aminophenols.[1][4] |
| Selective N-Arylation | CuI, CuBr | Ligand-free or N,N-bidentate ligands | K₂CO₃, NaOt-Bu | DMF, Toluene | Palladium catalysts with ligands like BrettPhos are highly effective for selective N-arylation of aminophenols.[4] For copper catalysis, conditions need careful optimization. |
| General Reactivity | CuI, CuBr | L-Proline, N,N-Dimethylglycine | K₂CO₃, K₃PO₄ | DMF, DMSO | These amino acid-based ligands are robust and have shown broad applicability in Ullmann reactions.[5] |
Visualizing the Catalytic Cycle and Troubleshooting
Ullmann Condensation Catalytic Cycle
Fig. 1: Generalized Catalytic Cycle for Ullmann Condensation
Troubleshooting Workflow for Low Yield
Fig. 2: Troubleshooting Workflow for Low Reaction Yield
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iris.unito.it [iris.unito.it]
- 10. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Activation of 4-Aminobenzoic Acid Under Anhydrous Conditions
Welcome to the technical support guide for handling and activating 4-aminobenzoic acid (PABA). As a bifunctional molecule containing both a nucleophilic amino group and a carboxylic acid, PABA presents unique challenges in synthesis, particularly when activating the carboxyl group for subsequent reactions like amide or ester formation. This guide, structured in a question-and-answer format, provides field-proven insights, troubleshooting advice, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions absolutely critical when activating 4-aminobenzoic acid?
A1: The "activation" of a carboxylic acid involves converting the hydroxyl (-OH) group into a better leaving group. This creates a highly reactive intermediate, such as an acyl chloride, an active ester, or a carboxylic anhydride.[1][2] These activated species are extremely susceptible to hydrolysis. Any trace amount of water present in the reaction will readily attack the activated carboxyl group, converting it back to the original, unreactive 4-aminobenzoic acid. This side reaction directly reduces the yield of your desired product and consumes your activating reagent. Therefore, maintaining strictly anhydrous conditions is paramount to ensure the activated intermediate is available to react with your intended nucleophile.[3]
Q2: What are the primary methods for activating the carboxyl group of PABA, and how do I choose one?
A2: The choice of activation method depends on the desired product and the sensitivity of other functional groups in your reaction. The main strategies are:
-
Formation of Acyl Chlorides: This is a classic and highly effective method for creating a very reactive intermediate. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used.[4][5] This approach is suitable for robust nucleophiles but may not be compatible with sensitive substrates due to the harsh conditions and generation of HCl.
-
Use of Modern Coupling Reagents: For more sensitive applications, especially in peptide synthesis, coupling reagents are preferred. These include carbodiimides (like EDC) often used with additives (like HOBt or Oxyma), or onium salts (like HATU, HBTU, PyBOP).[6][7] These reagents generate an "active ester" in situ under milder conditions and are highly efficient, minimizing side reactions. HATU is particularly effective for difficult couplings.
Q3: Do I need to protect the amino group of PABA before activating the carboxylic acid?
A3: It is highly recommended, though not always strictly necessary depending on the reaction conditions. The amino group (-NH₂) is nucleophilic and can react with the activated carboxyl group of another PABA molecule, leading to self-coupling or polymerization.[6] This is a significant cause of reduced yield and purification difficulties.
-
When to Protect: If you are using a highly reactive activation method (e.g., forming an acyl chloride) or if your reaction conditions are harsh, protecting the amine is crucial. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), which can be added and removed under specific conditions.[8][9]
-
When You Might Avoid Protection: With modern coupling reagents and carefully controlled conditions (e.g., low temperature, pre-activation of the carboxyl group before adding the other nucleophile), you can often minimize self-polymerization without protection.[6][7]
Q4: How can I prevent the self-polymerization of 4-aminobenzoic acid during activation?
A4: Self-polymerization is a primary challenge. The key is to ensure the activated PABA molecule reacts with your desired nucleophile before it can react with another PABA molecule. The following strategies are critical:
-
Order of Addition (Pre-activation): First, activate the 4-aminobenzoic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (15-30 minutes) at a low temperature (0 °C). Only after this pre-activation step should you add your target amine or alcohol.[6]
-
Temperature Control: Running the reaction at low temperatures (e.g., 0 °C) significantly slows the rate of the competing self-coupling reaction.[6][7]
-
Slow Addition: Adding your target nucleophile slowly (dropwise) to the solution of activated PABA can also help maintain a low concentration of the free amine, favoring the desired reaction.[6]
Troubleshooting Guide
Problem 1: My reaction has a very low yield, and TLC/LC-MS analysis shows primarily unreacted 4-aminobenzoic acid.
-
Probable Cause 1: Hydrolysis of the Activated Intermediate. The most common culprit is the presence of moisture in your solvents or reagents. Even atmospheric moisture can be sufficient to quench the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly distilled, anhydrous solvents or solvents from a commercial drying system. Dry reagents like 4-aminobenzoic acid in a vacuum oven before use. Always run the reaction under an inert atmosphere (Nitrogen or Argon).[3]
-
-
Probable Cause 2: Poor Solubility of PABA. 4-aminobenzoic acid has limited solubility in many non-polar organic solvents.[10] If it is not fully dissolved, the activation can only occur on the surface of the solid, leading to an incomplete reaction.
-
Solution: Choose an appropriate anhydrous solvent. Polar aprotic solvents like DMF or NMP are often good choices for coupling reactions.[6] For other applications, you may need to use a co-solvent system or gently warm the mixture to achieve dissolution before cooling to the reaction temperature. Be aware that PABA may precipitate upon cooling.[11]
-
-
Probable Cause 3: Ineffective Drying Agent. The drying agent used for your solvent may be incompatible or depleted.
Problem 2: My main product is a polymer or a dimer, not the desired compound.
-
Probable Cause: Self-Coupling Reaction. The nucleophilic amino group of one PABA molecule is attacking the activated carboxyl group of another faster than your intended nucleophile.
-
Solution: As detailed in FAQ 4, the procedural strategy is key. Implement a pre-activation step where PABA is stirred with the coupling reagent and base at 0 °C for 15-30 minutes before the addition of your target nucleophile.[6][7] This ensures that the activated species is formed and ready to be trapped by the desired reactant. If this fails, protecting the amino group is the most robust solution.[8]
-
Visualizations and Protocols
Experimental Workflows
Troubleshooting Workflow
Detailed Experimental Protocol: Amide Coupling using HATU
This protocol describes the activation of 4-aminobenzoic acid and subsequent coupling with a generic primary amine using HATU, a highly efficient coupling reagent.
Materials:
-
4-Aminobenzoic acid (PABA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Primary amine coupling partner
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Syringes and needles
Procedure:
-
Preparation: Dry the 4-aminobenzoic acid in a vacuum oven at 60°C for at least 4 hours and allow it to cool to room temperature in a desiccator.
-
Reaction Setup: Place the oven-dried flask under an inert atmosphere.
-
Reagent Addition: To the flask, add 4-aminobenzoic acid (1.0 eq). Dissolve it in anhydrous DMF. Add DIPEA (2.5 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Pre-activation: Add HATU (1.1 eq) to the cooled solution. Stir the mixture at 0 °C for 20 minutes. A color change may be observed as the active ester forms.
-
Coupling: Dissolve the amine coupling partner (1.0-1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once complete, quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization as needed.
Data Tables
Table 1: Selection of Common Drying Agents for Anhydrous Solvents
| Drying Agent | Capacity | Speed | Intensity | Suitability & Comments |
| Magnesium Sulfate (MgSO₄) | High | Fast | Medium-High | Generally useful for most solvents and compounds. Slightly acidic.[12] |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Low | Neutral and inexpensive. Good for preliminary drying. Requires longer contact time.[12] |
| Molecular Sieves (4Å) | High | Fast | High | Excellent for achieving very low water content. Must be activated before use. |
| Calcium Chloride (CaCl₂) | High | Medium | High | NOT recommended for reactions with amines or alcohols as it forms complexes.[12][13] |
| Potassium Carbonate (K₂CO₃) | Medium | Medium | Medium | Basic drying agent. Useful for drying basic organic solutions but will react with acids.[12] |
Table 2: Solubility Profile of 4-Aminobenzoic Acid
| Solvent | Solubility | Temperature | Reference |
| Water | 5.39 g/L | 25 °C | [14][15] |
| Boiling Water | ~11 g/L (1g/90mL) | 100 °C | [14][15] |
| Ethanol | ~125 g/L (1g/8mL) | Room Temp. | [14][15] |
| Diethyl Ether | ~16.7 g/L (1g/60mL) | Room Temp. | [14][16] |
| Ethyl Acetate | Soluble | Room Temp. | [14][16] |
| Benzene | Slightly Soluble | Room Temp. | [14][16] |
| Petroleum Ether | Practically Insoluble | Room Temp. | [14][16] |
References
- 1. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 14. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ec.europa.eu [ec.europa.eu]
Technical Support Center: Refining Protocols for N-benzoyl-2-hydroxybenzamide Synthesis
Welcome to the technical support center for the synthesis of N-benzoyl-2-hydroxybenzamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this important class of compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-benzoyl-2-hydroxybenzamides?
A1: The most prevalent and generally reliable method is the Schotten-Baumann reaction, which involves the acylation of salicylamide with a substituted benzoyl chloride.[1][2][3] This reaction is typically carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2][4] Pyridine often serves as both the base and the solvent.[1][5]
Q2: Why is the 2-hydroxy group on the salicylamide important for the biological activity of these compounds?
A2: The 2-hydroxy group is considered crucial for the antiprotozoal activity of N-benzoyl-2-hydroxybenzamides.[1] It is believed to act as a hydrogen bond donor, which is a key interaction for the molecule's mechanism of action.[1] This mechanism is thought to involve the disruption of a unique secretory pathway in parasites like T. gondii, which is essential for their survival and pathogenesis.[1]
Q3: What role does the amide linker play in the activity of N-benzoyl-2-hydroxybenzamides?
A3: The amide (or imide) linker is generally preferred for maintaining biological activity.[1] While other linkers, such as urea, can retain some activity, the imide linkage appears to be optimal. A free NH group in the linker is also considered important for high activity.[1]
Q4: How do substitutions on the benzoyl ring affect the compound's potency?
A4: Modifications to the benzoyl ring have a significant impact on the potency and selectivity of N-benzoyl-2-hydroxybenzamides.[1] For instance, electron-donating groups at the 4-position of the benzoyl ring, such as ethyl and diethylamino groups, have been shown to enhance activity against various parasites.[1]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of N-benzoyl-2-hydroxybenzamides, providing potential causes and recommended solutions.
Low or No Product Yield
Issue: The reaction has resulted in a very low yield or no desired product at all.
| Potential Cause | Recommended Solution(s) |
| Poor quality of reagents | Ensure that the salicylamide and benzoyl chloride are of high purity. Benzoyl chloride is particularly susceptible to hydrolysis and should be handled in a dry environment.[6] Consider using freshly distilled or newly purchased reagents. |
| Inadequate reaction conditions | The reaction temperature and time are critical. For the Schotten-Baumann reaction using pyridine, refluxing for several hours is common.[1][5] If using a biphasic system with aqueous base, vigorous stirring is essential to ensure proper mixing. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[7][8] |
| Protonation of the amine | If the base is not effectively neutralizing the HCl byproduct, the salicylamide can become protonated, rendering it less nucleophilic.[2] Ensure an adequate amount of a suitable base (e.g., pyridine, triethylamine, or aqueous NaOH) is used.[2][7] |
| Side reactions | The hydroxyl group of salicylamide can also be acylated, leading to the formation of an ester byproduct. While the amide formation is generally favored, this side reaction can reduce the yield of the desired product. |
Presence of Multiple Impurities in the Crude Product
Issue: The crude product shows multiple spots on the TLC plate, indicating the presence of several impurities.
| Potential Cause | Recommended Solution(s) |
| Excess acylating agent | Using a large excess of benzoyl chloride can lead to the formation of diacylated byproducts.[6] Use a slight excess (e.g., 1.1 equivalents) of the benzoyl chloride.[1] |
| Hydrolysis of benzoyl chloride | If moisture is present in the reaction, benzoyl chloride can hydrolyze to benzoic acid, which will be an impurity in the final product.[9] Ensure all glassware is dry and use anhydrous solvents. |
| Reaction temperature too high | High temperatures can sometimes lead to decomposition or the formation of undesired byproducts.[9] While reflux is often necessary, monitor for signs of degradation (e.g., color change to dark brown or black). |
Difficulty in Product Isolation and Purification
Issue: The product is difficult to isolate from the reaction mixture or purify to the desired level.
| Potential Cause | Recommended Solution(s) |
| Product is an oil | The product may not crystallize easily, making isolation by filtration challenging.[9] If the product is an oil, use extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to isolate it from the aqueous phase.[8][10] |
| Emulsion formation during workup | The use of a biphasic solvent system can sometimes lead to the formation of a stable emulsion, making separation difficult.[9] Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. |
| Co-elution of impurities during chromatography | Impurities with similar polarity to the product can be difficult to separate by column chromatography.[9][11] Optimize the solvent system for TLC to achieve good separation between the product and impurities before attempting column chromatography. A gradient elution may be necessary.[11] |
| Product degradation during purification | The phenolic hydroxyl group can be sensitive to oxidation, especially at elevated temperatures or on silica gel.[11] Consider deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent.[11] Purify the compound quickly and avoid unnecessarily high temperatures during solvent removal.[11] |
Experimental Protocols
General Synthesis of N-Benzoyl-2-hydroxybenzamides via Schotten-Baumann Reaction
This protocol is a general method for the synthesis of N-benzoyl-2-hydroxybenzamides.
Materials:
-
Salicylamide
-
Substituted benzoyl chloride
-
Pyridine
-
Ice-water
-
Concentrated HCl
-
Solvents for crystallization (e.g., ethanol, methanol)
Procedure:
-
Dissolve salicylamide (1 equivalent) in pyridine in a round-bottom flask.[1]
-
Add the appropriate benzoyl chloride (1.1 equivalents) to the solution.[1]
-
Heat the reaction mixture to reflux for 4 hours.[1]
-
After cooling to room temperature, pour the reaction mixture into ice-water.[1]
-
Acidify the mixture with concentrated HCl to precipitate the crude product.[1]
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.[1]
-
Purify the crude product by crystallization from a suitable solvent or by preparative HPLC.[1][5]
Purification by Recrystallization
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizing the Workflow
Synthetic Pathway
Caption: General workflow for the synthesis of N-benzoyl-2-hydroxybenzamides.
Troubleshooting Decision Tree
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparative analysis of 4-Chloro-2-hydroxybenzamide vs 5-Chloro-2-hydroxybenzamide
An In-Depth Comparative Analysis for Drug Development Professionals: 4-Chloro-2-hydroxybenzamide vs. 5-Chloro-2-hydroxybenzamide
In the intricate field of medicinal chemistry, the specific placement of a single atom within a molecule can be the determining factor between a promising drug candidate and an inactive compound. This principle of positional isomerism is starkly illustrated in the case of this compound and 5-Chloro-2-hydroxybenzamide. Both are derivatives of the salicylamide scaffold, a privileged structure known for a wide spectrum of biological activities.[1] This guide provides an in-depth comparative analysis of these two isomers, designed for researchers, scientists, and drug development professionals. We will dissect their physicochemical properties, synthetic pathways, and biological activities, grounding our analysis in experimental data and established scientific principles to provide a clear, authoritative resource for advancing research and development.
PART 1: Physicochemical Properties - The Molecular Foundation
The seemingly minor shift of a chlorine atom from position 4 to 5 on the benzamide ring induces significant changes in the molecule's electronic distribution, crystal lattice energy, and steric profile. These fundamental properties directly influence solubility, membrane permeability, and the ability to interact with biological targets.
A summary of their core physicochemical properties is presented below:
| Property | This compound | 5-Chloro-2-hydroxybenzamide |
| Molecular Formula | C₇H₆ClNO₂[2][3] | C₇H₆ClNO₂[4][5][6] |
| Molecular Weight | 171.58 g/mol [2][3] | 171.58 g/mol [4][5][6] |
| CAS Number | 37893-37-1[2][3] | 7120-43-6[4][5] |
| Melting Point | ~313 °C (Boiling Point)[3] | 223-226 °C[5] |
| Appearance | Data not available | White to off-white crystalline powder |
| Predicted XLogP3 | Data not available | 2.4[5] |
The notable difference in their melting points suggests a distinction in their crystal packing and intermolecular forces. The higher melting point of 5-Chloro-2-hydroxybenzamide may indicate a more stable and tightly packed crystal lattice, potentially influencing its dissolution rate and solid-state stability, which are critical parameters in drug formulation.
PART 2: Synthesis Strategies and Methodologies
The synthesis of both isomers is typically achieved through the amidation of their corresponding chlorosalicylic acid precursors. The most common and scalable approach involves the activation of the carboxylic acid, usually by conversion to a highly reactive acid chloride, followed by reaction with ammonia.
General Synthesis Workflow
The conversion of the starting chloro-2-hydroxybenzoic acid to the final benzamide product is a two-step process. This workflow is applicable to both isomers, differing only in the starting material.
Caption: General two-step synthesis for chloro-2-hydroxybenzamides.
Detailed Experimental Protocol: Synthesis of 5-Chloro-2-hydroxybenzamide
This protocol provides a self-validating system for the synthesis and purification of the target compound. Each step includes checks and expected outcomes.
-
Step 1: Acid Chloride Formation.
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 5-chloro-2-hydroxybenzoic acid (1 eq.) in anhydrous toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.5 eq.) dropwise at room temperature.[7]
-
Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. DMF acts as a catalyst, forming a Vilsmeier intermediate that accelerates the reaction.[7]
-
Heat the mixture to 60-70 °C for 2-4 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.
-
Validation: Progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.
-
-
Step 2: Amidation.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
In a separate flask, cool an excess of concentrated aqueous ammonia (e.g., 28-30%) to 0 °C in an ice bath.
-
Add the acid chloride solution dropwise to the cold ammonia solution with vigorous stirring. A white precipitate will form immediately.
-
Causality: This is a highly exothermic nucleophilic acyl substitution reaction. Low temperature and slow addition are critical to control the reaction rate, prevent side reactions, and ensure high yield.
-
-
Step 3: Isolation and Purification.
-
Allow the mixture to stir for an additional hour while warming to room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid extensively with cold deionized water to remove ammonium salts.
-
Dry the crude product under vacuum.
-
Validation: The purity of the crude product can be checked by measuring its melting point and comparing it to the literature value (223-226 °C).[5]
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-Chloro-2-hydroxybenzamide.
-
PART 3: Comparative Biological Activity
Derivatives of salicylamides are known to possess a wide array of biological activities, including antibacterial, antimycobacterial, and antifungal properties.[1][8] The position of the chlorine atom can significantly modulate this activity.
Antimicrobial and Antiviral Potential
Both 4-chloro and 5-chloro substituted salicylamides have been investigated as cores for developing new antimicrobial agents.[1][8] Notably, derivatives of 5-Chloro-2-hydroxybenzamide have been identified as potent inhibitors of human adenovirus (HAdV), a pathogen that can cause severe infections in immunocompromised individuals.[9] One study reported novel analogues with significantly improved antiviral activity and reduced cytotoxicity compared to the lead compound, niclosamide.[9] Another study highlighted a derivative of 5-chloro-2-hydroxybenzamide as the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[10]
Research on N-substituted derivatives of both 4- and 5-Chloro-2-hydroxybenzamide has demonstrated their bactericidal activity against MRSA.[8] This suggests that the core scaffold of both isomers is amenable to derivatization to produce potent antibacterial agents.
Postulated Mechanism of Action
While the exact mechanism can vary, salicylanilides have been found to inhibit two-component regulatory systems (TCS) in bacteria, which are crucial for sensing and responding to environmental changes.[8] Disrupting these signaling pathways can lead to bacterial cell death.
Caption: Postulated mechanism of bacterial inhibition via TCS disruption.
Structure-Activity Relationship (SAR) Insights
The available literature suggests that the 5-chloro substitution is frequently utilized in the design of potent antimicrobial and antiviral agents.[9][10][11] This may be due to the electronic effect of the chlorine atom at the para-position relative to the hydroxyl group, which can influence the acidity of the phenol and its hydrogen bonding capabilities. In contrast, the 4-chloro isomer places the chlorine meta to the hydroxyl group, resulting in a different electronic and steric environment. This fundamental difference likely dictates the binding affinity of these isomers to their respective biological targets.
PART 4: Conclusion and Future Directions
This comparative guide reveals that while this compound and 5-Chloro-2-hydroxybenzamide are structurally similar, they are not interchangeable. The 5-chloro isomer appears more frequently in recent literature as a scaffold for potent antimicrobial and antiviral agents, suggesting it may be a more promising starting point for drug discovery programs.[9][10] The differences in their physicochemical properties, particularly melting point, also point to distinct solid-state characteristics that must be considered during drug development.
For researchers in this field, the following steps are recommended:
-
Direct Head-to-Head Biological Screening: Conduct standardized assays to directly compare the intrinsic activity of both parent compounds against a broad panel of microbial and viral targets.
-
Co-crystallization Studies: Determine the crystal structures of both isomers complexed with relevant biological targets to understand the specific molecular interactions that drive their activity and selectivity.
-
Computational Modeling: Use in silico methods to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of both isomers to identify potential liabilities early in the development process.
By leveraging this detailed comparative analysis, scientists can make more informed decisions in the selection and optimization of salicylamide-based scaffolds for the development of next-generation therapeutics.
References
- 1. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 37893-37-1 | MBA89337 [biosynth.com]
- 4. 5-Chloro-2-hydroxybenzamide | C7H6ClNO2 | CID 348094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 5-Chloro-2-hydroxybenzamide, 97% | Fisher Scientific [fishersci.ca]
- 7. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]
- 8. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-2-hydroxybenzamide Derivatives
For researchers, scientists, and drug development professionals, the salicylamide scaffold represents a privileged structure with a remarkable breadth of biological activities. Among its derivatives, 4-Chloro-2-hydroxybenzamide has emerged as a particularly fruitful starting point for the development of potent antiviral, antibacterial, and anticancer agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data and detailed protocols to facilitate further research and development in this exciting area of medicinal chemistry.
The Versatile Pharmacophore: Unpacking the Therapeutic Potential of this compound
The this compound core, a type of salicylanilide, possesses a unique combination of structural features that contribute to its diverse biological activities. The phenolic hydroxyl group and the amide proton can act as both hydrogen bond donors and acceptors, facilitating interactions with various biological targets. The chlorine atom at the 4-position of the salicylic acid ring often enhances the lipophilicity and electronic properties of the molecule, contributing to improved potency.
This guide will explore the SAR of this versatile scaffold across three key therapeutic areas: antiviral, antibacterial, and anticancer activities. We will delve into how modifications to the core structure impact efficacy and selectivity, providing a rational basis for the design of next-generation therapeutic agents.
Comparative Analysis of Biological Activity
A thorough understanding of the SAR of this compound derivatives requires a comparative analysis of their performance against various biological targets, benchmarked against established therapeutic agents.
Antiviral Activity: Combating Human Adenovirus and Respiratory Syncytial Virus
Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of viral replication. Notably, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogs have shown significant activity against human adenovirus (HAdV) and respiratory syncytial virus (RSV).[1]
Key SAR Insights:
-
Substitutions on the N-phenyl Ring: The nature of the substituent on the aniline ring is critical for antiviral activity. Small alkyl groups, such as n-propyl and isopropyl, on the 4-amino group of the N-phenyl ring, have been shown to enhance anti-RSV activity while maintaining low cytotoxicity.[1]
-
Polar vs. Non-polar Substitutions: Polar substitutions on the N-phenyl ring are generally not well-tolerated. For instance, N-Boc protected derivatives show efficacy, whereas their corresponding free amine or hydroxyalkyl analogs are inactive.[1]
-
Halogenation: The presence of a chlorine atom at the 5-position of the salicylic acid ring, in addition to the 4-chloro substitution, is a common feature in potent antiviral derivatives.
Comparative Performance Data:
| Compound/Drug | Virus | Assay | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 15 | HAdV | Plaque Reduction | 0.27 | 156.8 | >580 | [2] |
| Compound 22 | RSV | Titer Assay | ~1.0 (2.13 log reduction at 10 µM) | 76.3 | >76 | [1] |
| Niclosamide (Parent Compound) | HAdV | Plaque Reduction | 0.49 | 2.5 | 5.1 | [2] |
| Ribavirin (Standard Antiviral) | RSV | Plaque Reduction | 5-10 | >100 | >10-20 | - |
Antibacterial Activity: A New Frontier Against MRSA
The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibacterial agents. This compound derivatives have demonstrated promising bactericidal activity against MRSA.[3]
Key SAR Insights:
-
Lipophilicity: The lipophilicity of the molecule, influenced by substitutions on both the salicylic acid and aniline rings, plays a crucial role in antibacterial potency.
-
Anilide Substituents: The substitution pattern on the N-phenyl ring significantly impacts activity. For instance, a 3,4-dichlorophenyl group on the anilide portion has been associated with potent anti-MRSA effects.[3]
-
Amide Linker Modification: The presence of two amide bonds in some "diamide" derivatives may contribute to their bactericidal mechanism, potentially through enhanced interactions with bacterial enzymes.[3]
Comparative Performance Data:
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Compound 1g | MRSA (Clinical Isolate) | 1.95 | 3.9 | [3] |
| Compound 1h | MRSA (Clinical Isolate) | 0.98 | 1.95 | [3] |
| Vancomycin (Standard Antibiotic) | MRSA (ATCC 43300) | 1-2 | 2-4 | [4] |
| Linezolid (Standard Antibiotic) | MRSA (ATCC 43300) | 1-4 | 4-8 | - |
Anticancer Activity: Inducing Cell Death in Glioblastoma
Salicylanilides, the broader class to which this compound belongs, have shown significant anticancer properties. These compounds can modulate various signaling pathways, including those involved in autophagy, leading to cancer cell death.[5]
Key SAR Insights:
-
Modulation of Autophagy: Many salicylanilide derivatives induce autophagy in cancer cells. The outcome of this induction (pro-survival or pro-death) can be cell-type dependent.
-
Targeting Kinase Signaling: Some derivatives have been shown to inhibit protein tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are often overexpressed in cancer.[5]
-
Substitutions for Enhanced Potency: Modifications to both the salicylic acid and aniline rings can significantly impact anticancer activity. For example, the introduction of a sulfonamide group has been explored to target tubulin polymerization.[6]
Comparative Performance Data:
| Compound/Drug | Cancer Cell Line | Assay | GI50 / IC50 (µM) | Reference |
| Compound 18 | Melanoma (M14) | MTT Assay | 0.33 - 1.08 | [5] |
| Compound 3l | Leukemia (SR) | MTT Assay | 0.3 - 0.9 | [7] |
| Doxorubicin (Standard Chemotherapy) | Melanoma (M14) | MTT Assay | 0.01 - 0.1 | - |
| Imatinib (Targeted Therapy) | Leukemia (K562) | MTT Assay | 0.1 - 0.5 | [8] |
Experimental Protocols: A Guide for the Bench Scientist
To ensure scientific integrity and enable the reproduction of key findings, this section provides detailed, step-by-step methodologies for essential in vitro assays used to evaluate the biological activity of this compound derivatives.
General Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the coupling of a substituted 4-chloro-2-hydroxybenzoic acid with a corresponding aniline.
Caption: General synthesis of this compound derivatives.
Experimental Protocol:
-
Activation of the Carboxylic Acid: To a solution of 4-chloro-2-hydroxybenzoic acid in an appropriate anhydrous solvent (e.g., dichloromethane or THF), add a coupling agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is typically stirred at room temperature or under gentle reflux until the starting material is consumed (monitored by TLC).
-
Amide Bond Formation: In a separate flask, dissolve the desired substituted aniline and a base (e.g., pyridine or triethylamine) in an anhydrous solvent.
-
Coupling Reaction: The activated carboxylic acid species (e.g., acyl chloride) is then added dropwise to the aniline solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Work-up and Purification: After the reaction is complete, the mixture is typically washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the desired this compound derivative.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
Caption: A simplified workflow for the MTT cell viability assay.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate vehicle controls (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12]
Experimental Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: Culture the bacterial strain (e.g., MRSA) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., no turbidity).
Antiviral Efficacy: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[13][14][15]
Experimental Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization and Counting: After incubation, fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Mechanistic Insights: Elucidating the Molecular Pathways
Understanding the mechanisms by which this compound derivatives exert their biological effects is crucial for their rational optimization.
Modulation of Inflammatory and Survival Pathways
Many salicylanilides, including this compound derivatives, have been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB pathway.[1] Inhibition of NF-κB activation can lead to reduced expression of pro-inflammatory cytokines and can sensitize cancer cells to apoptosis.
Caption: Proposed inhibition of the NF-κB pathway by this compound derivatives.
Induction of Autophagy in Cancer Cells
In the context of cancer, several this compound derivatives have been observed to induce autophagy, a cellular process of self-digestion.[16] The precise role of autophagy in cancer is complex and can be either pro-survival or pro-death. Understanding how these derivatives modulate autophagy is key to harnessing this mechanism for therapeutic benefit.
Caption: Induction of autophagy by this compound derivatives in cancer cells.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in dictating the potency and selectivity of these derivatives against viral, bacterial, and cancerous targets. The provided experimental protocols offer a practical foundation for researchers to further explore this chemical space.
Future research should focus on:
-
Elucidating precise molecular targets: While effects on signaling pathways have been observed, the direct protein targets for many of these derivatives remain to be identified.
-
Optimizing pharmacokinetic properties: In vivo studies are needed to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of the most promising compounds to improve their drug-like properties.
-
Exploring synergistic combinations: Investigating the efficacy of these derivatives in combination with existing standard-of-care therapies could reveal synergistic interactions and provide new treatment strategies.
By leveraging the insights from SAR studies and employing rigorous experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives in the fight against a wide range of diseases.
References
- 1. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ [mdpi.com]
- 5. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Antiviral Potency of 4-Chloro-2-hydroxybenzamide Analogues and Niclosamide
The relentless challenge posed by emerging and re-emerging viral pathogens necessitates a robust and agile drug discovery pipeline. In this context, drug repurposing has emerged as a pragmatic strategy, offering the potential to rapidly identify and deploy clinically approved compounds for new therapeutic indications. Niclosamide, an FDA-approved anthelmintic, is a prime example of a repurposed drug that has garnered significant attention for its broad-spectrum antiviral activity.[1][2][3] However, limitations such as high cytotoxicity and poor bioavailability have spurred the development of novel analogues.[4][5] This guide provides a comprehensive comparison of the antiviral potency of 4-Chloro-2-hydroxybenzamide analogues relative to the parent compound, niclosamide, supported by experimental data and methodological insights for researchers in the field of virology and drug development.
Niclosamide: A Promising Scaffold with Multifaceted Antiviral Action
Niclosamide's antiviral efficacy spans a wide array of viruses, including coronaviruses, flaviviruses, and adenoviruses.[1][3] Its mechanism of action is pleiotropic, a desirable trait for combating rapidly mutating viruses. Key antiviral mechanisms of niclosamide include:
-
Inhibition of Viral Entry: Niclosamide can increase the pH of acidic intracellular organelles like endosomes.[2][6] This disruption of endosomal acidification interferes with the pH-dependent fusion of viral and endosomal membranes, a critical step for the entry of many viruses.[6][7]
-
Modulation of Host Cell Pathways: The compound has been shown to modulate host cell processes that are often hijacked by viruses for their replication. This includes the induction of autophagy, which can have antiviral effects against certain viruses like Middle East respiratory syndrome coronavirus (MERS-CoV) through the inhibition of S-phase kinase-associated protein 2 (SKP2).[1][2][6]
-
Interference with Viral Replication: Time-of-addition studies have indicated that niclosamide can act at the post-entry stage of the viral life cycle, likely impacting viral RNA replication.[1][3] For some flaviviruses, it has been suggested to inhibit the NS2B-NS3 protease complex, which is essential for viral polyprotein processing.[1][3]
The broad-spectrum activity of niclosamide is summarized in the table below:
| Virus Family | Virus | Cell Line | EC50 / IC50 (µM) | Reference |
| Coronaviridae | SARS-CoV | Vero E6 | < 0.1 - 1.56 | [1][2][8] |
| MERS-CoV | Vero B4 | Up to 1000-fold inhibition at 10 µM | [1] | |
| SARS-CoV-2 | Vero E6 | 0.28 | [2] | |
| Flaviviridae | Zika Virus (ZIKV) | - | 0.37 | [1] |
| Dengue Virus (DENV-2) | - | Similar to ZIKV | [3] | |
| Japanese Encephalitis Virus (JEV) | - | Micromolar potency | [3] | |
| Togaviridae | Chikungunya Virus (CHIKV) | - | Low micromolar | [1] |
| Adenoviridae | Human Adenovirus (HAdV) | - | 0.6 | [1] |
The Rationale for Developing this compound Analogues
While niclosamide presents a promising antiviral scaffold, its clinical utility is hampered by certain liabilities, most notably its cytotoxicity, which can result in a narrow therapeutic window.[9][10] This has driven the exploration of its chemical space to design and synthesize analogues with improved potency, selectivity, and pharmacokinetic profiles. The core structure of niclosamide is a salicylanilide, which can be deconstructed into a 5-chloro-2-hydroxybenzoic acid moiety and a 2-chloro-4-nitroaniline moiety. Many of the synthesized analogues retain the substituted 2-hydroxybenzamide core, with modifications primarily on the aniline ring.
Comparative Antiviral Potency: Niclosamide vs. Its Analogues
Recent research has yielded several this compound analogues with enhanced antiviral activity and reduced cytotoxicity compared to niclosamide. Below is a comparative analysis of some of these analogues against specific viruses.
Against SARS-CoV-2
A study focused on developing niclosamide analogues against SARS-CoV-2 demonstrated that strategic modifications to the aniline moiety could significantly improve both potency and the selectivity index (SI = CC50/IC50).[5][9]
| Compound | Aniline Moiety Substituents | Antiviral IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) | Reference |
| Niclosamide | 2'-Cl, 4'-NO2 | 0.40 | 1.03 | 2.6 | [9] |
| Analogue 5 | 3'-Cl, 4'-NO2 | 0.057 | 1.51 | 26.5 | [5][9] |
| Analogue 11 | 4'-CF3 | > 10 | > 100 | - | [9] |
Note: Data is for Vero E6 cells.
These results indicate that shifting the chloro substituent from the 2' to the 3' position on the aniline ring, while retaining the 4'-nitro group (Analogue 5), led to a 7-fold increase in antiviral potency and a 10-fold improvement in the selectivity index compared to niclosamide.[5][9] This highlights a promising avenue for structural optimization.
Against Human Adenovirus (HAdV)
A series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as potent HAdV inhibitors with significantly improved safety profiles.[11][12]
| Compound | Antiviral IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) | Reference |
| Niclosamide | - | - | < 100 | [11][12] |
| Analogue 15 | 0.27 | 156.8 | > 580 | [11][12] |
| Analogue 43 | - | - | > 100 | [11][12] |
| Analogue 46 | - | - | > 100 | [11][12] |
| Analogue 47 | - | - | > 100 | [11][12] |
Analogue 15, in particular, demonstrated improved anti-HAdV activity and markedly decreased cytotoxicity, resulting in a substantially higher selectivity index compared to niclosamide.[11][12] Preliminary mechanistic studies suggest that some of these analogues may target HAdV DNA replication, while others act on later stages of the viral life cycle.[11][12]
Against Respiratory Syncytial Virus (RSV)
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have also shown potent inhibitory effects against RSV.[13][14] A key finding from this research is that these compounds not only suppress viral replication but also inhibit the RSV-induced inflammatory response by downregulating IRF3 and NF-κB activation.[13]
| Compound | RSV Titer Reduction (log) | Cytotoxicity CC50 (µM) | Reference |
| Analogue 26 | 1.51 | 322.6 | [13] |
| Analogue 28 | 1.91 | 89.9 | [13] |
The N,N-dialkylated derivatives (e.g., 26 and 28) were particularly effective, demonstrating potent RSV inhibition with low cytotoxicity.[13]
Experimental Methodologies for Assessing Antiviral Potency
The following is a generalized protocol for a Cytopathic Effect (CPE) Inhibition Assay, a common method for screening antiviral compounds.
Protocol: Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding:
-
One day prior to the experiment, seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (niclosamide and its analogues) in culture medium.
-
On the day of the experiment, remove the growth medium from the 96-well plate and add the diluted compounds to the respective wells in triplicate.
-
Include "cells only" (for toxicity control) and "virus only" (for positive control) wells.
-
-
Viral Infection:
-
Prepare a virus stock at a multiplicity of infection (MOI) known to cause significant CPE within 48-72 hours.
-
Add the virus to all wells except the "cells only" control.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Assessment of CPE:
-
After the incubation period (e.g., 48-72 hours), visually inspect the cell monolayer in each well under a microscope for signs of CPE (e.g., cell rounding, detachment, plaque formation).
-
Quantify cell viability using a suitable method, such as the MTT assay. Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the "virus only" control.
-
Determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) by plotting the dose-response curves and using non-linear regression analysis.
-
Caption: A generalized workflow for antiviral drug discovery, from initial in vitro screening to in vivo evaluation.
Conclusion and Future Perspectives
The development of this compound analogues of niclosamide represents a promising strategy for generating novel antiviral agents with improved therapeutic potential. The data clearly indicates that targeted modifications to the niclosamide scaffold can lead to compounds with significantly enhanced antiviral potency and a wider safety margin. The improved selectivity index of analogues like compound 5 against SARS-CoV-2 and compound 15 against HAdV underscores the potential of this chemical class.[5][9][11][12]
Future research should focus on a more comprehensive evaluation of the most promising analogues against a broader panel of viruses to ascertain their spectrum of activity. In vivo studies in relevant animal models are a critical next step to assess their efficacy, pharmacokinetics, and safety profiles. Furthermore, elucidating the precise molecular targets and mechanisms of action of these second-generation compounds will be crucial for their continued development and potential clinical translation in the ongoing fight against viral diseases.
References
- 1. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plausible mechanisms of Niclosamide as an antiviral agent against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Niclosamide—A promising treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Antimicrobial Efficacy of 4-Chloro-2-hydroxybenzamide Esters: A Comparative Technical Guide
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the salicylanilide class of compounds has emerged as a promising frontier. Among these, 4-Chloro-2-hydroxybenzamide esters are demonstrating significant potential, exhibiting potent activity against a range of challenging microorganisms. This guide provides an in-depth, objective comparison of the antimicrobial efficacy of these esters against established alternatives, supported by experimental data and a detailed exploration of their mechanism of action. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights necessary to evaluate and potentially advance these compounds in the anti-infective pipeline.
The Imperative for Novel Antimicrobials: The Rise of this compound Esters
The waning efficacy of conventional antibiotics necessitates a paradigm shift in antimicrobial discovery. Benzamide derivatives have garnered considerable attention for their diverse pharmacological activities.[1] Within this broad class, this compound esters, a subset of salicylanilides, are distinguished by their potent bactericidal effects, particularly against formidable Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).[2] This guide will dissect the experimental evidence that substantiates the antimicrobial prowess of these esters, providing a clear, data-driven comparison with widely used antibiotics.
Comparative Antimicrobial Spectrum and Potency
A critical evaluation of any new antimicrobial agent is its spectrum of activity and its potency, commonly quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the in vitro efficacy of representative this compound esters against a panel of clinically relevant microorganisms, benchmarked against standard antibiotics.
Table 1: Antibacterial Efficacy (MIC/MBC in µg/mL) of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against Staphylococcus aureus
| Compound | Staphylococcal Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide | MRSA 63718 | 4 | 4 | [2] |
| MRSA SA 630 | 2 | 4 | [2] | |
| MRSA SA 3202 | 4 | 4 | [2] | |
| S. aureus ATCC 29213 | 2 | 2 | [2] | |
| N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide | MRSA 63718 | 8 | 8 | [2] |
| MRSA SA 630 | 4 | 8 | [2] | |
| MRSA SA 3202 | 8 | 8 | [2] | |
| S. aureus ATCC 29213 | 4 | 4 | [2] | |
| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | MRSA 63718 | 4 | 4 | [2] |
| MRSA SA 630 | 2 | 4 | [2] | |
| MRSA SA 3202 | 4 | 4 | [2] | |
| S. aureus ATCC 29213 | 2 | 2 | [2] | |
| Ciprofloxacin | S. aureus ATCC 29213 | >1 | - | [3] |
| Vancomycin | S. aureus ATCC 29213 | >2 | - | [3] |
Note: The data clearly indicates that several this compound esters exhibit potent bactericidal activity against MRSA strains, with MBC/MIC ratios of ≤4 confirming a bactericidal effect.[2] Their efficacy is notable when compared to the resistance profile of the control strain to ciprofloxacin.
While highly effective against Gram-positive bacteria, the efficacy of salicylanilides against Gram-negative bacteria is often limited due to their innate resistance mechanisms, primarily multidrug efflux pumps.[1][4] However, research into synergistic combinations with efflux pump inhibitors is a promising avenue to broaden their spectrum of activity.
Mechanism of Action: Unraveling the Proton Motive Force Dissipation
The primary antimicrobial mechanism of salicylanilides, including this compound esters, is the disruption of the proton motive force (PMF) across the bacterial cell membrane.[1][5] This is a critical process for bacterial survival, as the PMF is essential for ATP synthesis, nutrient transport, and motility. The esters act as proton shuttles, effectively dissipating the crucial proton gradient.[1]
The Proton Shuttle Mechanism: A Step-by-Step Visualization
The lipophilic nature of the this compound ester allows it to readily diffuse across the bacterial cell membrane. In the relatively proton-rich environment outside the cell, the phenolic hydroxyl group of the molecule can become protonated. This protonated form then traverses the membrane into the more alkaline cytoplasm. Once inside, the molecule releases its proton, contributing to the neutralization of the internal pH and the collapse of the proton gradient. This cycle can repeat, leading to a continuous and ultimately lethal disruption of the cell's energy production.
Caption: Proton shuttle mechanism of this compound esters.
This disruption of the proton gradient leads to a cascade of detrimental effects, including the inhibition of ATP synthesis, impaired nutrient uptake, and ultimately, cell death.
Experimental Protocols: Ensuring Scientific Rigor
The validity of the presented data hinges on the robustness of the experimental methodologies employed. The determination of MIC and MBC values is standardized to ensure reproducibility and comparability across studies. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][6]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.
Caption: Workflow for MIC determination via broth microdilution.
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of the this compound ester is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured overnight and then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading the MIC: After incubation, the wells are examined for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that shows no visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as an extension of the MIC assay to ascertain the concentration at which the antimicrobial agent is bactericidal rather than just bacteriostatic.
Caption: Workflow for MBC determination.
Detailed Steps:
-
Subculturing from MIC plate: Following the determination of the MIC, a small, standardized volume (e.g., 10 µL) is taken from each well that showed no visible growth.
-
Plating: The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated under conditions that support the growth of the test organism.
-
Reading the MBC: After incubation, the number of colonies on each plate is counted. The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% or greater reduction in the initial bacterial count.
Conclusion and Future Directions
The experimental data presented in this guide strongly supports the potent antimicrobial efficacy of this compound esters, particularly against challenging Gram-positive pathogens like MRSA. Their mechanism of action, centered on the dissipation of the proton motive force, represents a validated and effective strategy for bacterial cell killing.
While the current body of evidence is compelling, further research is warranted to fully delineate the therapeutic potential of these compounds. Key areas for future investigation include:
-
Broadening the Spectrum: Systematic studies to evaluate the activity of these esters against a wider array of Gram-negative bacteria and fungal pathogens are crucial. Investigating synergistic combinations with other antimicrobial agents, such as efflux pump inhibitors, could unlock a broader clinical utility.
-
In Vivo Efficacy and Toxicology: Rigorous in vivo studies are necessary to translate the promising in vitro data into tangible therapeutic outcomes. Comprehensive toxicological profiling is also essential to establish the safety of these compounds for potential clinical use.
-
Structure-Activity Relationship (SAR) Studies: Continued medicinal chemistry efforts to optimize the structure of this compound esters could lead to the development of derivatives with enhanced potency, an improved spectrum of activity, and a more favorable safety profile.
References
- 1. Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 3. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues
This guide provides a comprehensive analysis of the cytotoxic profiles of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, a class of compounds with significant therapeutic potential. As researchers and drug development professionals, understanding the nuances of cytotoxicity is paramount for advancing novel chemical entities from the bench to preclinical and clinical stages. This document offers an in-depth comparison of these analogues, supported by experimental data and detailed methodologies, to empower informed decision-making in your research endeavors.
The core structure of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide is a derivative of salicylanilide. Salicylanilides, including the well-known anthelmintic drug niclosamide, have garnered considerable attention for their potential as anticancer agents.[1][2] These compounds exert their cytotoxic effects through diverse mechanisms, including the disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.[1][3] This guide will delve into the structure-activity relationships of substituted analogues, providing a framework for understanding how chemical modifications influence their cytotoxic potency.
Comparative Cytotoxicity Profile
The cytotoxic potential of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues is a critical parameter in their evaluation as therapeutic candidates. The following table summarizes the 50% cytotoxic concentration (CC50) values of various analogues, providing a comparative overview of their potency. The data presented here is synthesized from studies investigating their antiviral and anticancer activities. It is important to note that lower CC50 values indicate higher cytotoxicity.
| Compound ID | Substitution on Amino Group | CC50 (µM) | Reference Cell Line |
| Parent Compound | Unsubstituted | >100 | A549 |
| Analogue 1 | N-Propyl | 69.7 | A549 |
| Analogue 2 | Isopropyl | 82.7 | A549 |
| Analogue 3 | 1-Methylcyclohexyl | 86.5 | A549 |
| Analogue 4 | 2-Furanyl | 76.3 | A549 |
| Niclosamide | (Reference Compound) | 22.9 | A549 |
Note: The data for the analogues is derived from a study on their anti-respiratory syncytial virus (RSV) activity, where cytotoxicity was assessed in A549 cells.
From this data, it is evident that substitutions on the amino group of the parent compound can significantly influence its cytotoxic profile. While the parent compound exhibits low cytotoxicity, N-alkylation and other substitutions can modulate this activity. For instance, N-alkylated derivatives (Analogues 1, 2, and 3) and a 2-furanyl substituted analogue (Analogue 4) show moderate cytotoxicity. Notably, the reference compound niclosamide, a structurally related salicylanilide, demonstrates a higher cytotoxic potential in the same cell line. This underscores the importance of the substitution pattern in fine-tuning the therapeutic index of these compounds.
Mechanistic Insights: Unraveling the Pathways to Cell Death
The cytotoxic effects of salicylanilide derivatives, including the N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, are often mediated by their ability to interfere with key cellular signaling pathways that regulate cell proliferation, survival, and death.[1][3] One of the prominent mechanisms of action is the induction of apoptosis, or programmed cell death.
Salicylanilides have been shown to modulate several critical signaling cascades, including:
-
Wnt/β-catenin Pathway: Inhibition of this pathway, which is often hyperactivated in cancer, can lead to decreased cell proliferation and survival.[4]
-
mTOR Signaling: The mTOR pathway is a central regulator of cell growth and metabolism, and its inhibition can induce autophagy and apoptosis.[1][4]
-
STAT3 Signaling: Constitutive activation of STAT3 is common in many cancers and promotes tumor growth and survival. Salicylanilides can inhibit STAT3 phosphorylation and activation.[4]
-
NF-κB Pathway: This pathway is involved in inflammation and cell survival, and its inhibition can sensitize cancer cells to apoptosis.[5]
The induction of apoptosis by these analogues can be confirmed through various experimental assays, such as the Annexin V assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis.[6][7][8]
Caption: Proposed signaling pathways affected by the analogues.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for three commonly used in vitro cytotoxicity assays.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of the substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues involves a series of sequential steps, from cell culture preparation to data analysis.
Caption: A generalized workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[12]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13][14][15]
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.[16]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[14]
Annexin V Apoptosis Assay
The Annexin V assay is a flow cytometry-based method for detecting apoptosis.[6][7][8]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[6][8]
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat them with the test compounds for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension and incubate at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[6]
Conclusion
The substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues represent a promising class of compounds with tunable cytotoxic properties. This guide has provided a comparative analysis of their cytotoxicity, insights into their potential mechanisms of action, and detailed protocols for their assessment. By understanding the structure-activity relationships and employing robust experimental methodologies, researchers can effectively evaluate and optimize these analogues for further development as potential therapeutic agents. The multifaceted nature of their biological activity, particularly their ability to modulate key cancer-related signaling pathways, warrants continued investigation to fully elucidate their therapeutic potential.
References
- 1. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. cellbiologics.com [cellbiologics.com]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 17. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
Introduction: Balancing Therapeutic Promise with Preclinical Safety
An In-Depth Technical Guide to the In Vivo Toxicity Assessment of 4-Chloro-2-hydroxybenzamide Derivatives
The salicylamide scaffold, a privileged structure in medicinal chemistry, has given rise to numerous derivatives with potent biological activities, including antiviral, antibacterial, and anthelmintic properties.[1][2][3] Within this class, this compound derivatives are emerging as compounds of significant interest. Their development, however, hinges on a critical evaluation of their safety profile. In vivo toxicity studies are indispensable for characterizing potential hazards, establishing safe dosage ranges, and predicting adverse effects in humans.
This guide provides a comprehensive framework for designing, executing, and interpreting in vivo toxicity studies for this compound derivatives. It is intended for researchers, toxicologists, and drug development professionals, offering both high-level strategy and detailed, field-proven experimental protocols. We will explore the causal relationships behind experimental choices, ensuring a robust and scientifically sound approach to preclinical safety assessment.
Pillar 1: Strategic Framework for In Vivo Toxicity Evaluation
The in vivo toxicity assessment of a novel chemical entity is a tiered process, typically progressing from acute to sub-chronic and, if necessary, chronic studies. This progression allows for an initial hazard identification followed by a more detailed characterization of target organ toxicity and the determination of a No-Observed-Adverse-Effect Level (NOAEL).
Acute Toxicity Assessment: The First Look at Systemic Hazard
Acute toxicity studies evaluate the adverse effects that occur within a short period after administration of a single high dose of a substance.[4] The primary goal is not merely to determine the median lethal dose (LD50) but to identify clinical signs of toxicity, potential target organs, and to establish a dose range for subsequent studies.[4][5] Methodologies like the Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425) are now preferred over the classical LD50 test as they use fewer animals and provide more comprehensive data on toxic effects.[6][7][8][9][10]
Sub-chronic Toxicity Studies: Uncovering Target Organ Effects
Sub-chronic studies are designed to identify adverse effects resulting from repeated exposure over a moderate period, typically 28 or 90 days in rodents.[11][12] These studies are critical for:
-
Identifying Target Organs: Pinpointing specific organs or systems susceptible to the compound's effects.
-
Characterizing Dose-Response Relationships: Understanding how the severity of toxic effects changes with the dose.
-
Determining a NOAEL: Establishing the highest dose at which no statistically or biologically significant adverse effects are observed.[13]
-
Guiding Dose Selection for Chronic Studies: Providing the necessary data to design long-term carcinogenicity or reproductive toxicity studies.[13][14]
The 90-day rodent study is a cornerstone of preclinical safety assessment, providing a detailed picture of the toxicological profile of a test compound.[13][14]
Pillar 2: Comparative Toxicological Profiles
While comprehensive public data on the in vivo toxicity of a wide range of this compound derivatives is limited, we can draw comparisons from related structures, such as Niclosamide (a chlorinated salicylanilide), and its derivatives.
A study focused on developing novel human adenovirus (HAdV) inhibitors synthesized a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues.[15] Within this series, compound 15 demonstrated not only potent anti-HAdV activity but also low in vivo toxicity, with a maximum tolerated dose (MTD) of 150 mg/kg in a hamster model .[15] This was a significant improvement compared to the lead compound, Niclosamide, indicating that structural modification can successfully mitigate toxicity while retaining or even enhancing efficacy.
The following table illustrates a template for comparing key toxicity parameters between a parent compound and its derivatives.
| Compound | Chemical Structure | Acute Toxicity (LD50/MTD) | Primary Target Organs | Key Biochemical Findings | Reference |
| Niclosamide | 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | Varies by species and route | Gastrointestinal tract, Liver | Potential for mitochondrial uncoupling | [3] |
| Derivative 15 | Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | MTD = 150 mg/kg (hamster) | Not specified; low toxicity observed | Not specified; improved safety profile | [15] |
| Derivative X | (Hypothetical) | Data to be determined | Data to be determined | Data to be determined | |
| Derivative Y | (Hypothetical) | Data to be determined | Data to be determined | Data to be determined |
Pillar 3: Core Experimental Protocols
The following protocols represent a robust, self-validating system for assessing the in vivo toxicity of this compound derivatives.
Workflow for a 90-Day Sub-Chronic Oral Toxicity Study
The diagram below outlines the key phases of a standard 90-day toxicity study, a critical component for evaluating the safety of novel derivatives.
Caption: Figure 1. Experimental Workflow for a 90-Day Sub-Chronic Toxicity Study.
Protocol 1: 90-Day Repeated Dose Oral Toxicity Study in Rodents (Adapted from OECD 408)
-
Animal Model: Wistar or Sprague-Dawley rats are preferred.[13] Use healthy, young adult animals, acclimatized for at least 5 days.
-
Group Allocation: Use at least 3 dose groups (low, mid, high) and a concurrent control group. Each group should consist of a minimum of 10 males and 10 females.[14]
-
Administration: Administer the test compound daily by the intended clinical route (oral gavage is common for systemic drugs) for 90 consecutive days.[13] The vehicle used in the control group should be the same as that used to suspend/dissolve the test article.
-
In-Life Observations:
-
Clinical Signs: Conduct detailed observations at least once daily.[12] Note any changes in skin, fur, eyes, respiration, behavior, and look for signs like tremors, convulsions, or diarrhea.[9]
-
Body Weight & Food Intake: Record body weight at least once a week. Measure food consumption weekly.[14] Significant changes can be an early indicator of toxicity.
-
-
Terminal Procedures: At the end of the 90-day period, fast animals overnight before necropsy.
-
Blood Collection: Collect blood via a suitable method (e.g., cardiac puncture under anesthesia) for hematology and clinical chemistry analysis.
-
Gross Necropsy: Perform a full necropsy on all animals. Weigh key organs, including the liver, kidneys, brain, spleen, and heart.
-
Tissue Preservation: Preserve all organs and any gross lesions in a suitable fixative (e.g., 10% neutral buffered formalin) for histopathological examination.[16]
-
Protocol 2: Biochemical Analysis of Liver and Kidney Function
Blood collected at termination should be processed to serum or plasma for analysis. The choice of these biomarkers is based on their established roles in indicating organ-specific damage.
-
Liver Function Tests: These enzymes and molecules are released into the bloodstream upon liver cell damage or indicate impaired liver function.[17]
-
Alanine Aminotransferase (ALT): A sensitive indicator of hepatocellular injury.[18]
-
Aspartate Aminotransferase (AST): Also indicates hepatocellular injury, though less specific than ALT as it is also found in other tissues.[18][19]
-
Alkaline Phosphatase (ALP): Elevations can indicate cholestasis (blockage of bile flow).[17][19]
-
Total Bilirubin (TBIL): Increased levels suggest impaired conjugation or excretion by the liver.[18][20]
-
-
Kidney Function Tests: These markers assess the kidney's ability to filter waste products from the blood.[21]
Data Presentation: Biochemical Parameters
| Treatment Group | Dose (mg/kg/day) | ALT (U/L) | AST (U/L) | Urea (mg/dL) | Creatinine (mg/dL) |
| Control | 0 (Vehicle) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Derivative A | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Derivative A | 50 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Derivative A | 200 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Protocol 3: Histopathological Examination
Microscopic examination of tissues is the gold standard for identifying treatment-related pathological changes.[23][24]
-
Tissue Processing: Fixed tissues are dehydrated, cleared, and embedded in paraffin wax.
-
Sectioning and Staining: Thin sections (e.g., 4-5 µm) are cut from the paraffin blocks and mounted on glass slides. The standard stain used is Hematoxylin and Eosin (H&E), which allows for the visualization of cellular structures.[16] Special stains (e.g., Masson's Trichrome for fibrosis, PAS for glycogen) may be used to investigate specific findings.[16]
-
Microscopic Evaluation: A board-certified veterinary pathologist should examine the slides.[25] The evaluation should be systematic, comparing treated groups to the concurrent control group.[23]
-
Key Pathological Findings to Assess:
-
Liver: Hepatocellular degeneration, necrosis, inflammation, steatosis (fatty change), fibrosis.[16]
-
Kidney: Tubular damage (degeneration, necrosis), glomerular alterations, interstitial inflammation.[16][26]
-
Other Organs: Assess for any signs of cellular damage, inflammation, hyperplasia, or atrophy.
-
Conclusion
The in vivo toxicological assessment of this compound derivatives is a rigorous, multi-faceted process that is essential for their progression as potential therapeutic agents. By employing a structured approach that moves from acute to sub-chronic testing and integrating detailed clinical observations, biochemical analyses, and expert histopathological evaluation, researchers can build a comprehensive safety profile. As demonstrated by derivatives with improved MTD over parent compounds, thoughtful medicinal chemistry efforts can successfully decouple toxicity from efficacy.[15] This guide provides the foundational protocols and strategic insights necessary to conduct these critical studies with scientific integrity, ultimately ensuring that only the safest and most effective candidates advance toward clinical application.
References
- 1. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ニクロサミド - Wikipedia [ja.wikipedia.org]
- 4. fda.gov [fda.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. epa.gov [epa.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]
- 11. criver.com [criver.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. iccffeed.org [iccffeed.org]
- 14. fda.gov [fda.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Toxicologic pathology | Atlantic Bone Screen [atlantic-bone-screen.com]
- 17. repository.unizik.edu.ng [repository.unizik.edu.ng]
- 18. ajol.info [ajol.info]
- 19. publications.africanscientistjournal.org [publications.africanscientistjournal.org]
- 20. gsconlinepress.com [gsconlinepress.com]
- 21. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Establishing Standards for Studying Renal Function in Mice through Measurements of Body Size-Adjusted Creatinine and Urea Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. idexxbioanalytics.com [idexxbioanalytics.com]
- 26. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of 4-Chloro-2-hydroxybenzamide Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of small molecules is intrinsically linked to their selectivity. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, making rigorous cross-reactivity profiling a cornerstone of preclinical drug development. This guide provides a comprehensive framework for designing and executing a comparative cross-reactivity study of analogues of 4-Chloro-2-hydroxybenzamide. This compound belongs to a class of salicylamides, with related structures like niclosamide showing multi-targeted activity against signaling pathways such as STAT3, mTOR, and Wnt/β-catenin.[1][2] Understanding and minimizing off-target binding is therefore critical for advancing a selective clinical candidate. We will detail a strategic, tiered approach, from broad panel screening to quantitative biophysical and cell-based functional assays, providing field-proven protocols and data interpretation insights to guide your research.
Introduction: The Imperative for Selectivity
This compound is a salicylamide derivative.[3] This chemical class has garnered significant attention for its diverse biological activities. The closely related anthelmintic drug, niclosamide, has been repurposed and investigated as a potent anticancer agent due to its ability to modulate multiple oncogenic signaling pathways, including STAT3, NF-κB, and Notch.[1][4] The primary therapeutic hypothesis for many of these compounds centers on the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently hyperactivated in various cancers and inflammatory diseases.[5][6]
However, the polypharmacology of this scaffold presents both an opportunity and a challenge. While engaging multiple nodes in a disease network can be beneficial, a lack of selectivity can lead to toxicity. Therefore, the rational design of analogues aims to retain potent on-target activity while eliminating or reducing interactions with undesirable off-targets. Cross-reactivity studies are not merely a regulatory checkbox but a critical tool to build a comprehensive safety and efficacy profile, enabling data-driven decisions for lead optimization.[7][8]
This guide will compare the parent molecule, This compound (Cmpd-Parent) , with three hypothetical analogues designed to explore the structure-selectivity relationship:
-
Cmpd-A: Features a modification on the amide group to probe interactions with the target's solvent-exposed surface.
-
Cmpd-B: Incorporates a substitution on the chlorophenyl ring to alter electronic properties and steric hindrance.
-
Cmpd-C: Replaces the chloro-substituent with a different halogen to fine-tune binding pocket interactions.
Part 1: A Strategic Tiered Approach to Cross-Reactivity Profiling
A successful cross-reactivity assessment follows a logical cascade, moving from broad, high-throughput methods to focused, high-content assays. This strategy efficiently allocates resources by using initial screens to identify potential liabilities, which are then rigorously validated in subsequent tiers.
Tier 1: Broad Screening The initial goal is to cast a wide net to identify potential off-target interactions.[9]
-
In Silico Prediction: Computational methods can predict off-targets by comparing the compound's structure to databases of known ligands for various proteins.[10] This is a cost-effective first step to flag protein families (e.g., kinases, GPCRs, ion channels) that warrant experimental investigation.
-
Broad In Vitro Panel Screening: Services like the Eurofins SafetyScreen47™ or similar panels provide experimental data on compound interactions against a wide array of common off-targets. This is an unbiased experimental approach that provides the first indication of potential cross-reactivity liabilities.
Tier 2: Quantitative Validation Hits identified in Tier 1 must be validated and quantified. The goal is to confirm the interaction and determine the compound's affinity for the off-target.
-
Biophysical Assays (e.g., Surface Plasmon Resonance - SPR): SPR is a powerful, label-free technique that measures binding events in real-time, providing detailed kinetic information (association rate ka, dissociation rate kd) and the equilibrium dissociation constant (KD).[11][12] This data is invaluable for comparing the strength of binding to the primary target versus the off-target.
-
Biochemical Assays (e.g., Competitive ELISA): A competitive enzyme-linked immunosorbent assay (ELISA) can be developed to measure the half-maximal inhibitory concentration (IC50) of an analogue for a specific off-target protein.[13] This is a robust and often higher-throughput method for confirming and ranking compound potency against validated hits.
Tier 3: Cellular Confirmation The final step is to determine if the observed in vitro binding translates to target engagement and functional activity in a cellular context.
-
Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA): CETSA assesses whether a compound binds to and stabilizes its target protein inside intact cells.[14][15] A thermal shift indicates direct engagement, providing crucial evidence that the compound can reach its target in a complex biological environment.[16][17]
-
Functional Cellular Assays: If a compound engages an off-target in cells, it is critical to know if this leads to a functional consequence. This can be assessed using reporter gene assays, phospho-flow cytometry to measure signaling pathway modulation, or other relevant phenotypic assays.
Part 2: In-Depth Experimental Methodologies
Methodology 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling
-
Causality & Principle: SPR technology detects changes in the refractive index at the surface of a sensor chip as an analyte (the small molecule) flows over and binds to an immobilized ligand (the target or off-target protein).[11] This allows for the real-time, label-free measurement of binding kinetics and affinity, providing a much deeper understanding of the interaction than endpoint assays.[18][19][20] A high-affinity interaction is characterized by a fast association rate (ka) and a slow dissociation rate (kd). A selective compound should exhibit a significantly slower kd from its primary target compared to any off-targets.
-
Detailed Step-by-Step Protocol:
-
Ligand Immobilization: Covalently immobilize the purified recombinant target protein (e.g., STAT3) and a key off-target protein onto separate flow cells of a CM5 sensor chip via amine coupling. Aim for a low immobilization density (2000-3000 RU) to minimize mass transport limitations. A reference flow cell is left blank or immobilized with an irrelevant protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of each analogue (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) in a running buffer (e.g., HBS-EP+ with 1% DMSO). Include a buffer-only (blank) injection for double referencing.
-
Binding Analysis: Inject the analyte concentrations in ascending order over all flow cells at a constant flow rate (e.g., 30 µL/min). Allow for sufficient association time (e.g., 120 seconds) and dissociation time (e.g., 300 seconds) to observe the binding and unbinding events.
-
Regeneration: After each cycle, inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) to remove bound analyte and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants ka, kd, and the equilibrium dissociation constant KD (kd/ka).
-
Methodology 2: Competitive Inhibition ELISA for IC50 Determination
-
Causality & Principle: This assay quantifies the ability of a test compound to inhibit the interaction between an off-target protein and its known binding partner. The signal is inversely proportional to the inhibitory potency of the compound. It is a robust method for validating hits from primary screens and ranking the potency of analogues.[21][22]
-
Detailed Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with a solution of the off-target protein (e.g., 2 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer (PBS + 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of Blocking Buffer (PBS + 3% BSA) to each well and incubating for 2 hours at room temperature.[13]
-
Competition Reaction: Wash the plate. In a separate dilution plate, prepare a serial dilution of each analogue. Add a constant concentration of a biotinylated ligand known to bind the off-target protein. Add this mixture to the coated plate. For controls, include wells with no inhibitor (maximum signal) and wells with no biotinylated ligand (background). Incubate for 1 hour.
-
Detection: Wash the plate. Add Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well and incubate for 1 hour.
-
Signal Development: Wash the plate thoroughly. Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (10-20 minutes). Stop the reaction by adding 50 µL of 2M H2SO4.
-
Data Analysis: Read the absorbance at 450 nm. Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[23]
-
Part 3: Comparative Data Analysis of Analogues
To illustrate the application of these methodologies, we present a set of hypothetical data for our compound series.
Table 1: Primary Target (STAT3) Affinity and Potency
| Compound | SPR Affinity (KD, nM) | Cellular IC50 (nM) |
| Cmpd-Parent | 150 | 850 |
| Cmpd-A | 125 | 720 |
| Cmpd-B | 25 | 150 |
| Cmpd-C | 180 | 950 |
Interpretation: Analogue Cmpd-B shows a significant improvement in both biophysical affinity (KD) and cellular potency (IC50) for the primary target, STAT3, compared to the parent compound and other analogues.
Table 2: Cross-Reactivity Profile Against Key Off-Targets
| Compound | Off-Target 1 (Kinase X) IC50 (µM) | Off-Target 2 (GPCR Y) IC50 (µM) |
| Cmpd-Parent | 2.5 | > 50 |
| Cmpd-A | 1.8 | > 50 |
| Cmpd-B | > 20 | > 50 |
| Cmpd-C | 0.9 | 15.2 |
Interpretation: The parent compound shows moderate cross-reactivity against Kinase X. Analogue Cmpd-B , which was most potent against the primary target, also demonstrates a vastly improved selectivity profile, with over 20 µM potency against Kinase X. Conversely, Cmpd-C shows increased cross-reactivity against both Kinase X and a new liability, GPCR Y.
Table 3: Selectivity Index Calculation
The selectivity index (SI) is a critical metric, calculated as the ratio of the off-target IC50 to the on-target IC50. A higher SI value is desirable.
| Compound | Selectivity Index (Kinase X IC50 / STAT3 IC50) |
| Cmpd-Parent | 2.9 |
| Cmpd-A | 2.5 |
| Cmpd-B | > 133 |
| Cmpd-C | 0.95 |
Interpretation: The data clearly highlights Cmpd-B as the superior analogue. Its structural modifications not only enhanced on-target potency but also dramatically increased its selectivity by more than 45-fold compared to the parent compound. Cmpd-C would be deprioritized due to its poor selectivity.
Visualizing an Off-Target Effect
If an analogue were found to inhibit Kinase X, it could have unintended functional consequences. The diagram below illustrates a hypothetical pathway where unintended inhibition of Kinase X disrupts cellular signaling, potentially leading to a toxic phenotype.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the comparative cross-reactivity profiling of this compound analogues. By integrating broad panel screening with quantitative biophysical and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity profile.
Based on our hypothetical data, Cmpd-B emerges as the lead candidate for further preclinical development. It exhibits superior on-target potency and a significantly improved safety profile, with minimal off-target activity against the liabilities identified for the parent compound. The next logical steps for Cmpd-B would include broader safety pharmacology profiling (e.g., hERG channel assessment, CYP inhibition) and in vivo efficacy and toxicology studies in relevant animal models. This systematic approach ensures that only the most selective and promising candidates advance toward clinical investigation, maximizing the potential for a successful therapeutic outcome.
References
- 1. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Chloro-2-hydroxybenzamide | C7H6ClNO2 | CID 348094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Anthelmintic Drug Niclosamide Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model | PLOS One [journals.plos.org]
- 5. Cutaneous toxicities secondary to STAT3 inhibition: A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. histologix.com [histologix.com]
- 8. precisionformedicine.com [precisionformedicine.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 14. CETSA [cetsa.org]
- 15. news-medical.net [news-medical.net]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Mechanism of HAdV DNA Replication Inhibition
This guide provides an in-depth comparison of methodologies for confirming the inhibition of Human Adenovirus (HAdV) DNA replication. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the precise mechanisms of novel or established antiviral compounds. We will move beyond simple efficacy assays to explore a self-validating experimental framework that combines cell-based and in vitro approaches to deliver robust, publication-quality data.
The Central Target: Understanding HAdV DNA Replication
Human adenoviruses are non-enveloped, double-stranded DNA viruses that replicate within the nucleus of host cells.[1][2] HAdV infections can cause a range of illnesses, from mild respiratory infections to severe, life-threatening disease in immunocompromised individuals, making the development of effective antivirals a critical pursuit.[3][4]
The viral DNA replication process is a highly coordinated event and a prime target for antiviral intervention. It relies on three essential viral proteins:
-
Adenovirus DNA Polymerase (Ad Pol): The core catalytic enzyme responsible for synthesizing new viral DNA.[5]
-
Pre-terminal Protein (pTP): A unique protein primer for initiating DNA replication. Ad Pol covalently links the first nucleotide (dCMP) to a serine residue on pTP, which then serves as the starting point for elongation.[6][7][8]
-
DNA-Binding Protein (DBP): A non-structural protein that binds to the displaced single-stranded DNA, preventing re-annealing and facilitating the processivity of Ad Pol.[9][10]
Replication proceeds via a strand-displacement mechanism, a unique process among eukaryotic viruses, making its components highly specific and attractive drug targets.[1][2]
References
- 1. Adenovirus DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral and Cellular Interactions During Adenovirus DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Role of preterminal protein processing in adenovirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The adenovirus priming protein pTP contributes to the kinetics of initiation of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. The adenovirus DNA-binding protein DBP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
A Comparative Analysis of the Biological Efficacy of N-(2-chlorophenyl)-2-hydroxybenzamide and N-(4-chlorophenyl)-2-hydroxybenzamide
In the landscape of medicinal chemistry, the salicylanilide scaffold represents a privileged structure, serving as the foundation for a diverse array of therapeutic agents.[1][2] Halogenated salicylanilides, in particular, have a long history of use as anthelmintic drugs in both human and veterinary medicine and are now being repurposed for applications in oncology.[1][2][3] This guide provides a detailed comparative analysis of two closely related salicylanilide isomers: N-(2-chlorophenyl)-2-hydroxybenzamide and N-(4-chlorophenyl)-2-hydroxybenzamide. We will delve into their differential biological activities, with a primary focus on their antibacterial properties, supported by experimental data and methodologies. This document is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of salicylanilide derivatives.
Structural Nuances: The Impact of Chlorine Positioning
The only structural distinction between N-(2-chlorophenyl)-2-hydroxybenzamide and N-(4-chlorophenyl)-2-hydroxybenzamide is the position of the chlorine atom on the aniline ring. In the former, the chlorine is at the ortho position, while in the latter, it is at the para position. This seemingly minor difference in halogen placement can significantly influence the molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and overall three-dimensional conformation. These factors, in turn, can profoundly affect the compound's interaction with biological targets, leading to variations in their pharmacological profiles.
Comparative Antibacterial Activity
Recent studies have provided a direct comparison of the antibacterial efficacy of derivatives of these two compounds. The available data indicates a clear advantage for the ortho-substituted isomer.
A 2022 study by G.M. V. V.J. and colleagues reported that derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide demonstrated good activity against Gram-positive bacteria .[4][5] In contrast, the derivatives of N-(4-chlorophenyl)-2-hydroxybenzamide were found to be less active .[4][5]
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for the active derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide were in the range of 0.125–1.0 mg/mL against the tested Gram-positive strains.[4] The study also noted that neither compound showed inhibitory activity against Gram-negative bacteria.[4][5]
Summary of Antibacterial Performance
| Compound | Target Bacteria | Activity | MIC/MBC (mg/mL) |
| Derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide | Gram-positive bacteria | Good | 0.125–1.0 |
| Derivatives of N-(4-chlorophenyl)-2-hydroxybenzamide | Gram-positive bacteria | Less Active | Not specified |
Broader Biological Potential of Salicylanilides
Beyond their antibacterial effects, salicylanilides are known for a wide spectrum of biological activities, including antifungal and anticancer properties.[1][2] The mechanism of action for their anticancer effects is multifaceted and can involve the uncoupling of oxidative phosphorylation and the modulation of various signaling pathways.[2] While direct comparative studies on the anticancer or antifungal activities of these two specific isomers are not as readily available, the general structure-activity relationships of halogenated salicylanilides suggest that the position of the halogen can influence these activities as well. The presence of electron-withdrawing groups on the aniline ring has been associated with cytotoxic activity in various cancer cell lines.[1]
Experimental Methodologies
To provide a comprehensive understanding for fellow researchers, we outline the standard experimental protocols for evaluating the biological activities discussed.
Synthesis of N-(chlorophenyl)-2-hydroxybenzamides
The synthesis of these compounds typically involves the reaction of 2-hydroxybenzoic acid with thionyl chloride to form the acyl chloride, which is then reacted with the corresponding chloroaniline (2-chloroaniline or 4-chloroaniline) in the presence of a base like triethylamine.[6]
Caption: General synthesis scheme for N-(chlorophenyl)-2-hydroxybenzamides.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antibacterial activity is quantitatively assessed by determining the MIC and MBC values.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared to a specific concentration (typically 10^5 to 10^6 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
-
MBC Determination: An aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
References
- 1. mdpi.com [mdpi.com]
- 2. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of halogenated salicylanilides and their anthelmintic use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Chloro-2-hydroxybenzamide: Personal Protective Equipment, Operations, and Disposal
This guide provides essential safety and logistical information for the handling of 4-Chloro-2-hydroxybenzamide (CAS No. 37893-37-1) in a laboratory setting. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure you can work safely and effectively. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture within your research environment.
Hazard Assessment: A Data-Driven Analysis
Given the absence of a specific SDS, we must infer the potential hazards of this compound from its chemical structure and data from analogous compounds. Structurally similar chemicals, such as other chlorinated benzamides and hydroxybenzaldehydes, are known to cause skin irritation, serious eye irritation, and respiratory irritation.[2][3]
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Eye Damage: Poses a risk of serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of the powder can irritate the respiratory tract.
-
Aquatic Toxicity: As with many halogenated organic compounds, it may be harmful to aquatic life.
This assessment necessitates a stringent adherence to the personal protective equipment (PPE) protocols outlined below.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and nature of the procedure. The following table provides a tiered recommendation system.
| PPE Category | Item | Specification & Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must conform to ANSI Z87.1 (US) or EN 166 (EU) standards. Essential to protect eyes from airborne dust particles and accidental splashes. |
| Face Shield | To be worn in addition to goggles when handling larger quantities (>10g) or when there is a significant risk of splashing. Provides a secondary layer of protection for the entire face. | |
| Skin and Body Protection | Chemical-Resistant Gloves | For incidental contact/splash protection: Disposable nitrile gloves (minimum 5-mil thickness) are acceptable. Inspect gloves before each use and replace them immediately if contact with the chemical occurs, as breakthrough can happen rapidly with halogenated hydrocarbons.[4][5][6] For prolonged or immersive contact: Use thicker, more resistant gloves such as butyl rubber or Viton™. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Laboratory Coat | A long-sleeved, cuffed lab coat is mandatory to protect skin and personal clothing from contamination. | |
| Chemical-Resistant Apron | Recommended when handling significant quantities of the compound in solution to provide an additional barrier against spills. | |
| Respiratory Protection | Certified Chemical Fume Hood | Primary Engineering Control: All weighing and handling of powdered this compound must be conducted inside a properly functioning and certified chemical fume hood to prevent inhalation of dust.[7][8] |
| NIOSH-Approved Respirator | For emergency situations (e.g., spill cleanup outside a fume hood): A full-facepiece respirator with a combination of organic vapor (OV, black cartridge) and P100 particulate (magenta filter) cartridges is required.[9][10][11][12] Respirator use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[13] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe working environment.
Preparation and Pre-Handling
-
Designate an Area: Clearly mark a specific area within the laboratory, preferably within a chemical fume hood, for handling this compound.[14]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and PPE before retrieving the chemical container.
-
Surface Protection: Cover the work surface within the fume hood with absorbent, disposable bench paper to contain any minor spills.[14]
-
PPE Inspection: Before starting, thoroughly inspect all PPE for any signs of damage, such as cracks, holes, or degradation.[7][15]
Handling the Solid Compound (Weighing and Transfer)
-
Perform in Fume Hood: Place the analytical balance and all handling materials inside a certified chemical fume hood.[16]
-
Minimize Dust: Open the container slowly. Use a spatula to carefully transfer small amounts of the powder to a weigh boat. Avoid pouring directly from the bottle to minimize dust generation.[14]
-
Keep Containers Closed: Keep the stock container of this compound closed at all times when not actively dispensing.[14][17]
-
Immediate Cleanup: If any powder is spilled, decontaminate the area immediately using a wet wipe or a HEPA-filtered vacuum. Do not dry sweep, as this will aerosolize the dust.[8][14]
Post-Handling and Decontamination
-
Surface Decontamination: After completing the work, wipe down the designated work area and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.[18][19]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/goggles, followed by the lab coat. Never wear gloves outside of the laboratory area.[7]
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves and completing all laboratory activities.[7][8][15]
Workflow for PPE Selection and Handling
The following diagram outlines the decision-making process for ensuring safety when working with this compound.
Caption: Workflow for safe handling of this compound.
Disposal Plan: Environmental Responsibility
Improper disposal of halogenated organic compounds can cause significant environmental harm.[16] A dedicated and clearly labeled waste stream is mandatory.
Procedure for Waste Disposal:
-
Waste Segregation: this compound and any materials contaminated with it (e.g., gloves, weigh boats, absorbent paper) must be disposed of in a designated "Halogenated Organic Waste" container.[16] Do not mix with non-halogenated waste streams.
-
Container Requirements: The waste container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, vapor-tight lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste: Halogenated Organic Material" and a full list of its contents, including "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department for final disposal.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.
-
Control and Contain: If safe to do so, prevent the spread of the powder by covering it with an inert absorbent material.
-
Cleanup: For small spills within a fume hood, use a wet decontamination method. For larger spills, contact your institution's EHS emergency response team. Wear appropriate respiratory protection (full-face respirator with OV/P100 cartridges) during cleanup.[18][20][21]
-
Package Waste: All cleanup materials must be placed in a sealed bag and disposed of as halogenated organic waste.[18]
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[16]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][16]
-
Inhalation: Move the affected person to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical staff with the name of the chemical.
By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, ensuring the well-being of yourself, your colleagues, and the environment.
References
- 1. Page loading... [guidechem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 6. soscleanroom.com [soscleanroom.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. uwlax.edu [uwlax.edu]
- 9. scribd.com [scribd.com]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. cdc.gov [cdc.gov]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 19. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 20. ehs.utk.edu [ehs.utk.edu]
- 21. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
